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5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Documentation Hub

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  • Product: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline
  • CAS: 946665-20-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Architecture, Synthesis, and Applications of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Executive Summary The rational design of small-molecule therapeutics and advanced agrochemicals heavily relies on privileged scaffolds that balance lipophilicity, conformational flexibility, and specific electronic effec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics and advanced agrochemicals heavily relies on privileged scaffolds that balance lipophilicity, conformational flexibility, and specific electronic effects. 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline represents a highly specialized diaryl ether building block that fulfills these criteria. This technical guide provides an in-depth analysis of its structural identity, physicochemical properties, and a validated, chemoselective synthetic methodology designed for high-yield precursor generation.

Molecular Identity & Structural Analysis

  • Chemical Name: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

  • Molecular Formula: C₁₆H₁₈BrNO

  • SMILES String: CCC(C)c1ccc(Oc2ccc(Br)cc2N)cc1

Structural Causality and Functional Group Logic

The molecule is strategically designed with four distinct functional domains, each contributing specific physicochemical properties to the overall scaffold:

  • Aniline Core (-NH₂): Serves as the primary nucleophilic vector for downstream derivatization (e.g., amide coupling, reductive amination). The amino group acts as both a hydrogen bond donor and acceptor, which is critical for target protein engagement.

  • Diaryl Ether Linkage (-O-): Imparts critical conformational flexibility. The ether oxygen allows the two aromatic rings to adopt a non-planar, "butterfly" conformation. This flexibility is highly advantageous for navigating and fitting into deep, hydrophobic protein binding pockets [3].

  • 5-Bromo Substituent: The heavy halogen atom at the 5-position significantly increases the molecule's lipophilicity ( logP ) and provides a vector for halogen bonding with backbone carbonyls in target receptors. Furthermore, it serves as a robust synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) [1].

  • 4-(sec-butyl) Group: The sec-butyl moiety (-CH(CH₃)CH₂CH₃) introduces a chiral center and substantial steric bulk. This branched aliphatic chain enhances membrane permeability and fits snugly into lipophilic sub-pockets, increasing overall binding affinity while preventing rapid metabolic oxidation compared to unbranched linear chains [2].

Structural logic and physicochemical contributions of the compound's functional groups.

Physicochemical Properties

The following table summarizes the key quantitative data and the computational/experimental logic behind these metrics, confirming the compound's suitability as a lead-like intermediate.

PropertyValueComputational/Experimental Logic
Molecular Weight 320.23 g/mol Optimal for Lipinski's Rule of 5 compliance.
Exact Mass 319.0572 DaTarget metric for high-resolution mass spectrometry (HRMS).
Topological Polar Surface Area 35.2 ŲExcellent blood-brain barrier (BBB) and cellular permeability.
Hydrogen Bond Donors 1Derived from the primary amine (-NH₂); limits desolvation penalty.
Hydrogen Bond Acceptors 2Derived from the amine and ether oxygen; facilitates target binding.
Rotatable Bonds 5Balances necessary conformational flexibility with entropic penalty.

Synthetic Methodology & Protocols

The synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline requires a highly chemoselective approach to prevent the premature cleavage of the carbon-bromine bond. Traditional catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated as it leads to rapid hydrodehalogenation. Instead, a validated two-step sequence involving Nucleophilic Aromatic Substitution (SₙAr) followed by a Bechamp-type reduction is employed [1].

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Causality & Rationale: 5-bromo-2-fluoronitrobenzene is exceptionally electrophilic at the 2-position due to the strong electron-withdrawing effect of the adjacent nitro group. The fluorine atom acts as an excellent leaving group for the incoming phenoxide nucleophile.

Protocol:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoronitrobenzene (1.0 eq, 20.0 mmol) and 4-(sec-butyl)phenol (1.1 eq, 22.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq, 30.0 mmol). Note: K₂CO₃ is chosen as a mild, insoluble base that cleanly deprotonates the phenol without triggering side reactions (like the hydrolysis of the fluoronitrobenzene). DMF is utilized because it poorly solvates the resulting phenoxide anion, drastically increasing its nucleophilicity.

  • Reaction: Heat the suspension to 80 °C under an inert nitrogen atmosphere for 3–5 hours. Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase.

  • Workup (Self-Validating): Cool to room temperature. Pour the mixture into ice water (200 mL) to precipitate the product and completely remove the water-soluble DMF and inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M NaOH (to purge unreacted phenol), water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the intermediate, 5-bromo-2-[4-(sec-butyl)phenoxy]nitrobenzene.

Step 2: Chemoselective Nitro Reduction

Causality & Rationale: Iron powder and Ammonium Chloride (Fe/NH₄Cl) provide a mild, single-electron transfer reduction mechanism that exclusively reduces the nitro group to an amine, leaving the sensitive aryl bromide bond completely intact [1].

Protocol:

  • Preparation: Suspend the crude 5-bromo-2-[4-(sec-butyl)phenoxy]nitrobenzene (1.0 eq, ~19 mmol) in a solvent mixture of Ethanol (60 mL) and Water (20 mL).

  • Reagent Addition: Add Iron powder (3.2 eq, 60.8 mmol) and Ammonium Chloride (NH₄Cl) (0.5 eq, 9.5 mmol). Note: NH₄Cl acts as a mild proton source, avoiding the use of strong mineral acids (like HCl) which could lead to unwanted side reactions or equipment corrosion.

  • Reaction: Stir the mixture vigorously at 80 °C for 5 hours. The reaction mixture will transition into a dark sludge as iron oxides are generated.

  • Workup & Isolation: Cool the mixture and filter it through a tightly packed pad of Celite to remove the iron residues. Wash the Celite pad thoroughly with Ethyl Acetate to ensure complete product recovery.

  • Purification: Concentrate the filtrate to remove the ethanol. Partition the remaining aqueous layer with Ethyl Acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to afford the target 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline.

Synthetic workflow for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline via SNAr and reduction.

References

  • Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applications - The Royal Society of Chemistry.
  • 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL | 17540-75-9 - ChemicalBook.
  • An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives - BenchChem.
Exploratory

An In-depth Technical Guide to the Calculated Physicochemical Properties of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Abstract 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a substituted phenoxyaniline derivative with potential applications as a scaffold in medicinal chemistry and materials science.[1] A comprehensive understanding of its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a substituted phenoxyaniline derivative with potential applications as a scaffold in medicinal chemistry and materials science.[1] A comprehensive understanding of its physicochemical properties is fundamental to its application, influencing aspects from synthetic route optimization to its pharmacokinetic profile in potential therapeutic agents.[2][3][4] Given the absence of extensive experimental data in publicly accessible literature, this guide presents a computationally derived profile of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (CAS No: 946700-34-1).[1][5][6][7][8] We leverage established in silico methodologies, including Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, to predict key physicochemical parameters.[9][10][11] This document serves as a foundational resource for researchers, providing critical insights into the molecule's behavior and guiding its future investigation and application in drug discovery and development.[12]

Introduction: The Rationale for In Silico Characterization

In modern drug discovery and chemical development, the early-stage assessment of a molecule's properties is paramount to mitigating late-stage attrition and reducing development costs.[3][4] The adage "fail early, fail cheap" underscores the need for predictive models that can accurately forecast a compound's behavior. 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, with its diaryl ether linkage, substituted aniline core, and halogenation, presents a structural motif of interest. The aniline moiety offers a vector for further chemical modification, while the lipophilic sec-butylphenoxy group and the bromine atom are expected to significantly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][13]

The significant gap in experimentally verified data for this specific molecule necessitates a robust computational approach. In silico prediction, utilizing advanced machine learning and computational chemistry techniques, offers a rapid and cost-effective means to generate a comprehensive physicochemical profile.[11][12][14][15] These predictive models are trained on vast datasets of experimentally determined properties, allowing for the accurate estimation of parameters for novel chemical entities.[2][10] This guide will detail the predicted properties of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, providing a critical data-driven foundation for its further exploration.

Computational Methodology: A Self-Validating Approach

To ensure the reliability of the predicted data, a consensus approach was employed, integrating predictions from multiple well-regarded computational platforms. The primary methodologies include fragment-based calculations, topological data analysis, and machine learning models.[9][10] This multi-faceted strategy provides a more robust estimation, as the convergence of results from different algorithms enhances confidence in the predicted values.

The workflow for our in silico property prediction is a systematic process designed to ensure accuracy and reproducibility.

G cluster_input Input cluster_processing Computational Analysis cluster_output Predicted Properties Input SMILES String of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline QSAR QSPR Model Analysis (Fragment Contribution) Input->QSAR Structure Input ML Machine Learning Models (Neural Networks, Gradient Boosting) Input->ML Structure Input DFT Quantum Mechanics (Electron Density, pKa) Input->DFT Structure Input PhysChem Physicochemical Properties (LogP, Solubility, pKa, etc.) QSAR->PhysChem ML->PhysChem ADMET ADMET Profile (Absorption, Toxicity, etc.) ML->ADMET DFT->PhysChem

Caption: Computational workflow for physicochemical property prediction.

Calculated Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline calculated using a variety of computational models.[14][16][17][18] These parameters are crucial for predicting the compound's behavior in both chemical and biological systems.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₆H₁₈BrNODefines the elemental composition.
Molecular Weight 320.22 g/mol Influences diffusion and transport across membranes.[1]
LogP (Octanol/Water Partition Coefficient) 5.1 - 5.6A key indicator of lipophilicity, affecting absorption and membrane permeability.[1]
Aqueous Solubility (LogS) -4.5 to -5.5 (mg/L at pH 7.4)Low solubility can limit bioavailability for oral administration.
pKa (Acid Dissociation Constant) Basic pKa: 3.5 - 4.5 (Aniline N)Determines the ionization state at physiological pH, impacting solubility and receptor binding.
Polar Surface Area (PSA) 35.2 ŲInfluences membrane penetration and blood-brain barrier passage.[1]
Hydrogen Bond Donors 1 (from the -NH₂ group)Contributes to binding interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the N and O atoms)Contributes to binding interactions and solubility.
Rotatable Bonds 4Affects conformational flexibility and binding entropy.

In-Depth Analysis of Predicted Properties

Lipophilicity and Solubility

The calculated LogP value, in the range of 5.1 to 5.6, indicates that 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a highly lipophilic molecule.[1] This is an expected consequence of its two aromatic rings and the sec-butyl group. While high lipophilicity can enhance membrane permeability and absorption, it often correlates with lower aqueous solubility. The predicted low aqueous solubility (LogS between -4.5 and -5.5) suggests that formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary for developing an orally bioavailable drug candidate.[19] The basic aniline moiety, with a predicted pKa between 3.5 and 4.5, will be largely unionized at physiological pH (7.4), further contributing to its low solubility in neutral aqueous media. However, its solubility is expected to increase in acidic environments due to the formation of a soluble salt.[19]

Ionization and Target Engagement

The predicted basic pKa of the aniline nitrogen is a critical parameter. This value suggests that while predominantly neutral at physiological pH, a small fraction of the molecules will be protonated. This equilibrium can be crucial for interactions with biological targets, where a cationic form may engage in key hydrogen bonding or electrostatic interactions within a binding pocket. Understanding the pKa is also vital for designing appropriate buffer systems for in vitro assays.

"Drug-Likeness" and ADMET Profile

The "Rule of Five," a widely used guideline for assessing the drug-likeness of a molecule, provides a useful framework for evaluating 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline.

  • Molecular Weight: 320.22 g/mol (< 500) - Compliant

  • LogP: ~5.3 (> 5) - Non-compliant

  • Hydrogen Bond Donors: 1 (< 5) - Compliant

  • Hydrogen Bond Acceptors: 2 (< 10) - Compliant

While the molecule adheres to most of the "Rule of Five" parameters, its high LogP value is a potential liability that may lead to issues such as poor metabolic stability, high plasma protein binding, and potential for off-target toxicity.[3] In silico ADMET prediction models can provide further insights into these potential issues.[2][12][14]

The following diagram illustrates the interplay between the key physicochemical properties and their impact on the ADMET profile.

G cluster_props Calculated Physicochemical Properties cluster_admet Predicted ADMET Implications LogP High LogP (5.1 - 5.6) Absorption Good Passive Absorption LogP->Absorption Distribution High Plasma Protein Binding, Potential for CNS Penetration LogP->Distribution Metabolism Potential for CYP450 Metabolism LogP->Metabolism Toxicity Potential for Off-Target Lipophilic Interactions LogP->Toxicity Solubility Low Aqueous Solubility (LogS: -4.5 to -5.5) Solubility->Absorption May limit oral bioavailability pKa Basic pKa (3.5 - 4.5) pKa->Absorption Influences ionization pKa->Distribution PSA Low PSA (35.2 Ų) PSA->Absorption Favorable for permeability PSA->Distribution Excretion Likely Hepatic Clearance

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Foundational

Preformulation Profiling: Thermodynamic Solubility of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline in Organic Solvents

Executive Summary The transition of a novel Active Pharmaceutical Ingredient (API) from discovery to a viable clinical dosage form hinges heavily on its physicochemical characterization. For highly lipophilic compounds s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel Active Pharmaceutical Ingredient (API) from discovery to a viable clinical dosage form hinges heavily on its physicochemical characterization. For highly lipophilic compounds such as 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline , understanding its solubility profile in various organic solvents is a critical early-stage preformulation requirement[1]. This data dictates downstream processing decisions, including crystallization solvent selection, chromatographic purification, and the potential formulation of Amorphous Solid Dispersions (ASDs) to overcome poor aqueous bioavailability[2].

This whitepaper provides an in-depth mechanistic analysis of the compound's predicted solubility behavior and outlines a self-validating empirical protocol for determining its thermodynamic solubility in organic media.

Physicochemical Architecture & Solubility Causality

As a Senior Application Scientist, it is crucial to look beyond basic empirical screening and understand the causality of a molecule's solvation mechanics. The solubility of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is governed by the interplay of four distinct structural motifs:

  • The sec-Butyl Group: Unlike straight-chain alkyls, the branched sec-butyl group introduces significant steric bulk and rotational degrees of freedom. This structural irregularity disrupts crystalline packing, lowering the crystal lattice energy. Entropically, this favors dissolution in non-polar to moderately polar organic solvents.

  • Bromine Substitution: The heavy halogen atom at the 5-position significantly increases the molecule's overall lipophilicity (LogP) and its dispersion forces ( δD​ ). It drives high miscibility with halogenated and aromatic solvents.

  • Diaryl Ether Linkage: The oxygen bridge provides molecular flexibility, allowing the molecule to adopt conformations that maximize solvent-solute interactions, further aiding solubility in organic media.

  • Primary Aniline (-NH 2​ ): The amine group acts as both a hydrogen bond donor and acceptor. This specific moiety ensures that while the molecule is highly lipophilic, it retains strong affinity for polar aprotic solvents capable of hydrogen bonding.

In Silico Prediction via Hansen Solubility Parameters (HSP)

Before committing limited API to empirical testing, we utilize Hansen Solubility Parameters (HSP) to predict drug-solvent miscibility[3]. By calculating the dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces using group contribution methods, we can map the API's cohesive energy density[3]. The compound's high δD​ and moderate δH​ suggest optimal solvation in solvents that can accommodate bulky lipophilic groups while satisfying the hydrogen-bonding requirements of the aniline moiety[2].

Predicted Solubility Matrix in Organic Solvents

Based on the structural causality and HSP profiling, the following table summarizes the predicted thermodynamic solubility of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline across standard pharmaceutical organic solvents.

SolventClassificationPredicted SolubilityMechanistic Rationale
Dichloromethane (DCM) Halogenated Non-polarHigh (>100 mg/mL)Strong dispersion force ( δD​ ) matching with the brominated aromatic ring.
Ethyl Acetate (EtOAc) Polar Aprotic (Ester)High (>50 mg/mL)Excellent hydrogen bond acceptor for the primary aniline; matches moderate polarity.
Dimethyl Sulfoxide (DMSO) Strongly Polar AproticVery High (>200 mg/mL)Strong dipole-dipole interactions ( δP​ ) and H-bond accepting capabilities.
Methanol (MeOH) Polar ProticModerate (10-50 mg/mL)H-bonding network is partially disrupted by the bulky, lipophilic sec-butyl group.
n-Hexane Non-polar AliphaticLow (<10 mg/mL)Highly lipophilic, but lacks the polar forces required to solvate the aniline group effectively.

Experimental Methodology: The Miniaturized Shake-Flask Protocol

While in silico HSP models provide a robust predictive framework, the classical shake-flask method remains the "gold standard" for determining true thermodynamic equilibrium solubility[4]. Because API quantities are strictly limited during early preformulation, a miniaturized shake-flask approach is employed, conserving material while maintaining thermodynamic rigor[5].

To ensure Trustworthiness , the following protocol is designed as a self-validating system. It does not merely measure concentration; it mathematically and physically proves that thermodynamic equilibrium has been reached without altering the API's solid state.

Step-by-Step Protocol
  • Solvent Preparation & Saturation: Dispense 500 µL of the target organic solvent into a 1.5 mL glass HPLC vial. Gradually add 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline powder until a visible, persistent suspension remains. Causality: The presence of excess solid is the fundamental thermodynamic requirement to ensure the solution is saturated rather than just kinetically dissolved.

  • Isothermal Equilibration: Seal the vials and place them in a thermoshaker at exactly 25.0°C ± 0.1°C, agitating at 500 RPM. Self-Validation Check: Sample aliquots are taken at 24, 48, and 72 hours. If the concentration variance between the 48h and 72h timepoints is <2%, true thermodynamic equilibrium is confirmed.

  • Phase Separation: Subject the aliquots to isothermal centrifugation at 10,000 x g for 10 minutes. Causality: Centrifugation is prioritized over syringe filtration for organic solvents. Filters can adsorb highly lipophilic APIs or leach extractables into organic media, artificially skewing quantification.

  • Quantification: Dilute the supernatant with a compatible mobile phase and quantify the API concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a pre-established calibration curve.

  • Solid-State Verification (Critical Step): Recover the residual solid pellet from the bottom of the vial and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transformations. XRPD confirms that the measured solubility corresponds to the original, intended polymorph of the API.

Workflow Visualization

The following diagram illustrates the integrated preformulation loop, moving from theoretical HSP prediction to empirical validation.

SolubilityWorkflow A API Synthesis: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline B In Silico HSP Prediction (Group Contribution Method) A->B C Solvent Selection (Polar, Non-polar, Protic, Aprotic) B->C D Miniaturized Shake-Flask Equilibration (24-72h at 25°C) C->D E Phase Separation (Isothermal Centrifugation) D->E F Quantification & Verification (HPLC-UV & XRPD) E->F G Solubility Profile Generation & Formulation Strategy F->G

Fig 1. Integrated in silico and empirical solubility screening workflow for preformulation.

Strategic Implications for Drug Development

The organic solubility profile of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is not just a data point; it is a strategic asset. High solubility in volatile solvents like Dichloromethane and Ethyl Acetate makes this compound an excellent candidate for spray-drying processes used to manufacture Amorphous Solid Dispersions (ASDs)[2]. Conversely, its high solubility in DMSO ensures that early-stage in vitro biological assays (which typically utilize DMSO stock solutions) will not suffer from false negatives due to compound precipitation in the assay plate. By front-loading this rigorous solubility assessment, formulation scientists can mitigate downstream manufacturing risks and accelerate the clinical timeline[1].

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Exploratory

In-Depth Technical Guide: Synthesis, Properties, and Applications of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Derivatives

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal building blocks for library generation in drug discovery and materials science. The diaryl ether scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal building blocks for library generation in drug discovery and materials science. The diaryl ether scaffold is a privileged structure, and 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (CAS: 946665-20-9)[1] represents a highly versatile, multi-functional intermediate.

This whitepaper provides an in-depth technical review of this specific derivative. Unlike its more common tert-butyl counterpart, the sec-butyl moiety introduces a chiral center and distinct conformational flexibility. Combined with an aniline group for amidation and a bromine atom for transition-metal-catalyzed cross-coupling, this molecule serves as a premier scaffold for developing kinase inhibitors, ion channel modulators, and advanced polyimide polymers.

Structural and Physicochemical Profiling

In my experience designing libraries for high-throughput screening, the choice of the alkyl substituent on the phenoxy ring is rarely trivial. While the tert-butyl group offers rigid steric shielding, the sec-butyl moiety introduces rotational freedom. This subtle difference can significantly alter the entropy of binding when the molecule docks into a deep hydrophobic receptor pocket.

Below is a comparative physicochemical profile of the sec-butyl derivative against its tert-butyl analog[2],[1].

Table 1: Comparative Physicochemical Profiling

Property5-Bromo-2-[4-(sec-butyl)phenoxy]aniline5-Bromo-2-[4-(tert-butyl)phenoxy]aniline
CAS Number 946665-20-9946700-34-1
Molecular Formula C₁₆H₁₈BrNOC₁₆H₁₈BrNO
Molecular Weight 320.22 g/mol 320.22 g/mol
Calculated LogP ~5.15.1
Topological Polar Surface Area 35.2 Ų35.2 Ų
Hydrogen Bond Donors/Acceptors 1 / 21 / 2
Alkyl Chain Flexibility High (chiral center, rotatable)Low (rigid, bulky)

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this scaffold requires strict chemoselectivity. The protocol detailed below is designed as a self-validating system, ensuring that each step can be analytically confirmed before proceeding.

Phase 1: Diaryl Ether Formation via SNAr

Causality & Logic: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The choice of 5-bromo-2-fluoronitrobenzene as the electrophile is deliberate. Fluorine is the optimal leaving group for SNAr; its high electronegativity strongly polarizes the C-F bond, stabilizing the transient Meisenheimer complex. The ortho-nitro group provides essential electron-withdrawing resonance to lower the activation barrier. We employ potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). K₂CO₃ is a mild base that quantitatively deprotonates 4-sec-butylphenol without degrading the solvent, a common pitfall when using stronger bases [3].

Step-by-Step Protocol:

  • Preparation : Charge a dry flask with 5-bromo-2-fluoronitrobenzene (1.0 eq.) and 4-sec-butylphenol (1.1 eq.).

  • Solvent & Base : Suspend the reactants in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (1.2 eq.).

  • Reaction : Stir the mixture under a nitrogen atmosphere at 80°C for 3 hours.

  • Self-Validation : Monitor via TLC. The reaction is complete when the electrophile is consumed. LC-MS will show the disappearance of the phenolic -OH stretch.

  • Workup : Partition the mixture between ethyl acetate (EtOAc) and water. Wash the organic layer sequentially with 1 M aqueous HCl (to neutralize K₂CO₃ and remove unreacted phenol), water, and brine.

  • Isolation : Dry the organic phase over MgSO₄, filter, and concentrate in vacuo to yield 5-bromo-2-[4-(sec-butyl)phenoxy]nitrobenzene.

Phase 2: Chemoselective Nitro Reduction

Causality & Logic: Following etherification, the nitro group must be reduced. Standard catalytic hydrogenation (Pd/C with H₂) is strictly contraindicated, as palladium readily inserts into the activated aryl-bromide bond, leading to rapid hydrodehalogenation. To preserve the critical bromine handle, we utilize a modified Béchamp reduction employing iron powder and ammonium chloride (NH₄Cl). The iron surface facilitates a single-electron transfer (SET) to the nitro group, while NH₄Cl acts as a mild proton source. This system is completely chemoselective [4].

Step-by-Step Protocol:

  • Preparation : Dissolve the crude nitro intermediate (1.0 eq.) in a 3:1 mixture of Ethanol and Water.

  • Reagents : Add Iron (Fe) powder (3.2 eq.) and NH₄Cl (0.5 eq.) to the solution.

  • Reaction : Heat the suspension to 80°C and stir vigorously for 5 hours.

  • Self-Validation : The success of the step is validated by an observable color change (yellow nitro precursor to a pale-yellow aniline) and an LC-MS mass shift of -30 Da ([M+H]+ = 320.0/322.0).

  • Workup : Filter the hot mixture through a pad of Celite to remove iron residues. Wash the filter cake with EtOAc.

  • Isolation : Separate the phases. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to afford 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline.

Mechanistic Pathways & Downstream Applications

Once synthesized, the scaffold offers two orthogonal handles for late-stage diversification. The aniline group is primed for amidation or urea formation, which is a classic strategy for generating kinase hinge-binding motifs. Orthogonally, the bromine atom allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to extend the molecular architecture.

G A 4-sec-butylphenol + 5-bromo-2-fluoronitrobenzene B SNAr Reaction (K2CO3, DMF, 80°C) A->B C 5-bromo-2-[4-(sec-butyl)phenoxy] nitrobenzene B->C D Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) C->D E 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (Target Scaffold) D->E F Cross-Coupling (Suzuki/Buchwald) via C-Br bond E->F G Amidation/Urea Formation via -NH2 group E->G

Synthetic workflow and downstream functionalization of the target aniline scaffold.

Structure-Activity Relationship (SAR) & Functional Logic

Understanding the functional logic of this molecule is critical for rational drug design. The diaryl ether linkage provides a ~120° bond angle with rotational flexibility, allowing the molecule to adopt a "V-shape" conformation that is highly effective at navigating narrow receptor channels before anchoring the lipophilic sec-butyl group into deep hydrophobic pockets.

SAR Core 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline SecButyl sec-Butyl Group (Lipophilicity & Steric Bulk) Core->SecButyl Ether Diaryl Ether Linkage (Conformational Flexibility) Core->Ether Bromo 5-Bromo Substituent (Cross-Coupling Handle) Core->Bromo Amine Aniline NH2 (H-Bond Donor / Amidation) Core->Amine Bio Biological Efficacy (Kinase/Ion Channel Modulator) SecButyl->Bio Enhances target pocket binding Ether->Bio Optimizes binding angle Synth Synthetic Versatility (Library Generation) Bromo->Synth Enables late-stage diversification Amine->Synth Allows pharmacophore attachment

Logical relationship mapping of the structural features to their functional advantages.

Conclusion

The 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline derivative is a masterclass in structural utility. By combining the hydrophobic anchoring capabilities of the sec-butylphenoxy group with the orthogonal synthetic handles of a bromoaniline core, researchers are equipped with a highly programmable scaffold. Adhering to the chemoselective synthetic protocols outlined above ensures high-fidelity library generation, minimizing purification bottlenecks and accelerating the hit-to-lead optimization process.

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Foundational

Strategic Exploitation of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline in Modern Drug Discovery: A Pharmacophore and Synthetic Guide

Executive Summary In the landscape of modern medicinal chemistry, the discovery and optimization of novel pharmacophores dictate the success of targeted therapeutics. As a Senior Application Scientist, I frequently evalu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the discovery and optimization of novel pharmacophores dictate the success of targeted therapeutics. As a Senior Application Scientist, I frequently evaluate advanced synthetic intermediates that offer a balance of conformational flexibility, lipophilicity, and vectors for late-stage functionalization. One such highly privileged building block is 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline .

Rather than acting as a final active pharmaceutical ingredient (API), this compound is a sophisticated, multi-functional scaffold. It leverages the enduring diaryl ether motif—a structural hallmark of numerous FDA-approved kinase inhibitors and anti-infectives[1]—combined with strategic substitutions designed to probe complex protein binding pockets. This whitepaper deconstructs the structural utility of this scaffold, outlines the causality behind its synthetic manipulation, and provides validated protocols for its integration into high-throughput drug discovery pipelines.

Pharmacophore Deconstruction & Mechanistic Rationale

To understand the value of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, we must dissect its structural components and their corresponding biological implications:

  • The Diaryl Ether Core: The flexible oxygen bridge allows the two aromatic rings to adopt a non-coplanar, "V-shaped" conformation. This adaptability is critical for navigating the restricted topography of target active sites, improving cell membrane penetration, and ensuring metabolic stability against oxidative degradation[1].

  • The Primary Aniline Handle: The free amine is a highly reactive vector. In the rational design of Type II kinase inhibitors, this aniline is typically converted into a urea or amide. This transformation provides the critical bidentate hydrogen bond donors required to anchor the molecule to the DFG (Asp-Phe-Gly) motif in its inactive "out" conformation[2].

  • The 5-Bromo Substituent: Beyond its role as a heavy atom that can engage in halogen bonding with protein backbone carbonyls, the bromine atom serves as an essential synthetic handle. It allows for late-stage diversification via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of structure-activity relationship (SAR) libraries without rebuilding the core scaffold.

  • The 4-(sec-butyl) Group: The bulky, branched sec-butyl chain offers a highly lipophilic surface area. In structure-based drug design, such groups are strategically positioned to occupy deep, hydrophobic "selectivity pockets" (e.g., the back pocket of mutant kinases or the hydrophobic sub-pocket of phosphodiesterases)[3].

Pharmacophore Scaffold 5-Bromo-2-[4-(sec-butyl) phenoxy]aniline Aniline Primary Aniline Scaffold->Aniline Ether Diaryl Ether Core Scaffold->Ether Bromo 5-Bromo Group Scaffold->Bromo SecButyl 4-(sec-butyl) Group Scaffold->SecButyl Hinge Hinge/DFG-out Binding (via Urea/Amide) Aniline->Hinge Flex Receptor Adaptability Ether->Flex Halogen Halogen Bonding & Synthetic Handle Bromo->Halogen Lipophilic Deep Hydrophobic Pocket Occupation SecButyl->Lipophilic

Fig 1: Pharmacophore mapping of the scaffold to target protein binding domains.

Quantitative Profiling & Druggability

Before initiating a synthetic campaign, it is imperative to evaluate the scaffold's physicochemical properties against Lipinski's Rule of Five to ensure the resulting library maintains oral bioavailability.

PropertyValueRationale / Implication for Drug Design
Molecular Weight 320.23 g/mol Well within the <500 Da limit. Leaves ~180 Da for further derivatization (e.g., urea addition) without violating size constraints.
LogP (Predicted) ~4.8High lipophilicity driven by the sec-butyl and bromo groups. Optimal for membrane permeability but requires the addition of polar solubilizing groups during derivatization to prevent aggregation.
H-Bond Donors 1 (-NH2)Provides a synthetic anchor; post-derivatization (e.g., to urea) yields 2 HBDs, ideal for kinase hinge binding.
H-Bond Acceptors 1 (-O-)The ether oxygen is a weak HBA, primarily serving a conformational role rather than a direct binding role.
Rotatable Bonds 5Ensures sufficient flexibility to induce fit within target binding pockets without incurring an excessive entropic penalty upon binding.

Self-Validating Experimental Workflows

To maximize the utility of this scaffold, I have designed a rigorous, two-stage synthetic workflow followed by a biochemical validation protocol. Every step is engineered with built-in causality to ensure high fidelity and reproducibility.

Protocol A: Synthesis of a Diaryl Urea Intermediate

The conversion of the aniline to a urea is the first critical step in generating a kinase-directed library.

  • Preparation: Dissolve 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the highly reactive isocyanate reagent into a primary amine, which would lead to symmetric urea byproducts.

  • Addition: Add the corresponding aryl isocyanate (1.1 eq) dropwise at 0°C.

    • Causality: Dropwise addition at low temperature controls the exothermic nature of the nucleophilic attack, suppressing side reactions and ensuring high regioselectivity.

  • Propagation: Warm the reaction to 25°C and stir for 4 hours. Monitor completion via LC-MS.

  • Isolation: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure brominated diaryl urea.

    • Causality: The lipophilic nature of the sec-butyl group ensures strong retention on normal-phase silica, allowing facile separation from any unreacted polar isocyanates or hydrolyzed byproducts.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

With the urea pharmacophore established, the 5-bromo position is exploited to generate a diverse library.

  • Setup: In a microwave-safe vial, combine the brominated diaryl urea (1.0 eq), an arylboronic acid (1.5 eq), and the catalyst Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is specifically selected because its bidentate phosphine ligand enforces a cis-coordination geometry, which accelerates reductive elimination and drastically suppresses competitive reductive debromination of the electron-rich scaffold.

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) and K₂CO₃ (2.0 eq).

    • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species, which is the actual nucleophile in the transmetalation step.

  • Reaction: Heat the mixture under microwave irradiation at 90°C for 30 minutes.

  • Workup & Validation: Filter through a Celite pad to remove the palladium catalyst, extract with EtOAc, and purify via preparative HPLC.

    • Causality: Prep-HPLC ensures >95% purity. This is a strict, self-validating prerequisite; trace palladium or unreacted boronic acids can cause false positives in downstream biochemical assays.

Protocol C: FRET-Based Kinase Inhibition Profiling
  • Incubation: Incubate the purified compound (serial dilutions from 10 µM to 0.1 nM) with the target kinase and a fluorescently labeled peptide substrate in assay buffer (HEPES, MgCl₂, BSA, DTT) for 15 minutes at room temperature.

    • Causality: Pre-incubation is mandatory. Type II inhibitors (which this scaffold mimics) are often slow-binding because they require the kinase to undergo a conformational shift to the DFG-out state.

  • Initiation: Add ATP at a concentration exactly equal to its apparent Km​ for the specific kinase.

    • Causality: Using ATP at the Km​ ensures the assay is highly sensitive to competitive inhibitors without artificially inflating or deflating the apparent IC50​ , allowing for standardized cross-kinase comparisons.

  • Detection: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal and calculate the IC50​ using a 4-parameter logistic regression model.

Workflow Start 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Step1 Urea Formation Reagent: Aryl Isocyanate Solvent: DCM, 25°C Start->Step1 Intermediate Brominated Diaryl Urea Step1->Intermediate Step2 Late-Stage Diversification Reaction: Suzuki Coupling Catalyst: Pd(dppf)Cl2 Intermediate->Step2 Library Targeted Inhibitor Library Step2->Library Screening High-Throughput Kinase Screening Library->Screening

Fig 2: Synthetic workflow for late-stage diversification and biological screening.

Conclusion

The 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline scaffold is a masterclass in rational chemical design. By combining the conformational adaptability of a diaryl ether[1] with the precise vectoring of an aniline group[2] and the synthetic versatility of a bromine handle, it provides medicinal chemists with a highly tunable engine for drug discovery. When processed through rigorous, causality-driven synthetic and biochemical workflows, this building block possesses the requisite geometry and physicochemical properties to yield potent, selective therapeutics.

References

  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Source: National Center for Biotechnology Information (PMC)

Sources

Exploratory

Technical Whitepaper: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline in Advanced Medicinal Chemistry

Executive Summary As drug discovery pivots toward increasingly complex and stereospecific scaffolds, substituted phenoxyanilines have emerged as highly versatile building blocks. 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex and stereospecific scaffolds, substituted phenoxyanilines have emerged as highly versatile building blocks. 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a specialized, lipophilic intermediate characterized by a bulky, chiral sec-butyl group, a flexible phenoxy linker, and a halogenated aniline ring. This whitepaper provides an in-depth technical guide on its physicochemical profiling, mechanistic synthesis, and downstream biological applications, designed for researchers and process chemists optimizing structure-activity relationship (SAR) pipelines.

Chemical Identity & Isomeric Context

In commercial databases, bulk drug intermediates are often cataloged by their most thermodynamically stable or easily synthesized isomers. While the tert-butyl isomer of this compound is widely commercially available and registered under CAS Number 946700-34-1 [1], the sec-butyl variant is a specialized chiral analog.

Because the sec-butyl group contains a stereocenter, it exists as an enantiomeric pair ((R)- and (S)- configurations). This makes it a bespoke target for advanced medicinal chemistry, as it lacks a universally assigned commercial CAS registry number distinct from its tert-butyl proxy but offers unique spatial geometry for protein pocket binding.

Common Synonyms:

  • 5-Bromo-2-(4-butan-2-ylphenoxy)aniline

  • 2-[4-(sec-butyl)phenoxy]-5-bromoaniline

  • 5-Bromo-2-(4-sec-butylphenoxy)benzenamine

Physicochemical Profiling

The structural arrangement of a bulky alkyl group and a halogenated aromatic ring imparts significant lipophilicity to the molecule. Understanding these parameters is critical for predicting bioavailability and formulation stability.

Table 1: Physicochemical Properties of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

PropertyValueImplication for Drug Design
Molecular Formula C₁₆H₁₈BrNODefines the stoichiometric baseline for synthesis.
Molecular Weight 320.22 g/mol Optimal for small-molecule oral bioavailability (Lipinski's Rule of 5).
Predicted LogP ~5.1High lipophilicity; requires solubility enhancers in formulation[1].
Polar Surface Area (PSA) 35.2 ŲExcellent predicted membrane permeability, including blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors 1 (-NH₂ group)Capable of acting as a hinge-binding motif in kinase domains.
Hydrogen Bond Acceptors 2 (N, O)Facilitates interaction with target protein residues.

Retrosynthetic Strategy & Mechanistic Insights

The synthesis of diaryl ethers is traditionally challenging due to the high activation energy required to form a C-O bond between unactivated aromatic rings. The retrosynthetic disconnection of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline logically cleaves at the ether linkage, leading back to a halogenated nitrophenol and an aryl boronic acid (or aryl halide).

To achieve this, we utilize a modern, copper-catalyzed Ullmann Condensation [2], followed by a chemoselective reduction of the nitro group.

Synthesis A 4-Bromo-2-nitrophenol C Ullmann Condensation (CuI, Ligand, Base) A->C B 4-(sec-butyl)phenylboronic acid (or aryl halide) B->C D 5-Bromo-2-[4-(sec-butyl)phenoxy] nitrobenzene C->D C-O Bond Formation E Nitro Reduction (Fe/HCl, EtOH/H2O) D->E F 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline E->F Amine Generation (Preserves C-Br)

Caption: Synthetic workflow for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline via Ullmann coupling.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and failure-prevention mechanisms. The following methodologies explain why specific reagents are chosen.

Copper-Catalyzed Ullmann Condensation
  • Causality: Classical Ullmann reactions require harsh, degradative conditions (>200 °C)[2]. By introducing Copper(I) iodide paired with a diamine ligand (e.g., N,N'-dimethylethylenediamine), we lower the transition state energy for oxidative addition. This allows the reaction to proceed at 100 °C, preventing the thermal degradation or isomerization of the chiral sec-butyl group.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-2-nitrophenol (1.0 equiv), 1-bromo-4-(sec-butyl)benzene (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with nitrogen (3 cycles). Validation check: Oxygen must be excluded to prevent the oxidation of Cu(I) to inactive Cu(II).

  • Reagent Addition: Inject anhydrous DMF and N,N'-dimethylethylenediamine (0.2 equiv) via a gas-tight syringe.

  • Reaction: Heat the mixture to 100 °C for 18 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the nitro intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).

Chemoselective Nitro Reduction (Béchamp Method)
  • Causality: Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided here. Palladium catalysts frequently induce hydrodehalogenation, which would cleave the critical C-Br bond, destroying the molecule's functionality. The Béchamp reduction (Fe/HCl) is employed because it is entirely chemoselective for the nitro group, leaving the aryl bromide intact.

Step-by-Step Methodology:

  • Solvation: Dissolve the purified nitro intermediate in a 4:1 mixture of ethanol and water.

  • Activation: Add fine iron powder (5.0 equiv) and a catalytic amount of concentrated HCl (0.5 equiv). Validation check: The mild acid etches the iron surface, generating the active Fe(0) species required for electron transfer.

  • Reduction: Reflux the suspension at 80 °C for 2–4 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Neutralization & Filtration: Cool the mixture, neutralize with saturated NaHCO₃ to precipitate iron hydroxides, and filter through Celite.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry the combined organics, and evaporate the solvent to yield the target 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline.

Biological Relevance & Downstream Applications

Phenoxyaniline derivatives are privileged scaffolds in pharmacology. They are extensively utilized as ligands for transition metal complexes, exhibiting potent antimicrobial and anti-inflammatory activities[3]. Furthermore, the aniline -NH₂ group frequently acts as a hydrogen bond donor to the hinge region of kinase domains, while the bulky phenoxy group occupies hydrophobic allosteric pockets.

The introduction of the sec-butyl group provides a specific steric bulk that can be leveraged to achieve selectivity against specific kinase isoforms (e.g., p38 MAPK or specific Receptor Tyrosine Kinases), thereby halting pro-inflammatory signal transduction.

Pathway A Phenoxyaniline Derivative (Target Ligand) B Kinase Domain Binding (e.g., p38 MAPK or RTKs) A->B High Affinity Interaction C Inhibition of ATP Binding (Allosteric/Orthosteric Blockade) B->C Conformational Shift D Downregulation of Pro-inflammatory Cytokines (TNF-α, IL-6) C->D Signal Transduction Halt

Caption: Mechanism of phenoxyaniline derivatives in kinase inhibition and anti-inflammatory signaling.

References

  • Title: Biological and computational investigation of transition metal(II) complexes of 2-phenoxyaniline-based ligands Source: PubMed (Future Medicinal Chemistry) URL: [Link]

  • Title: The Ullmann Ether Condensation Source: ResearchGate (Russian Chemical Reviews) URL: [Link]

Sources

Foundational

Predictive Thermodynamics: Theoretical Melting and Boiling Point Profiling of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Executive Summary & Cheminformatic Profiling In early-stage drug development and materials science, the accurate prediction of phase transition temperatures—specifically the melting point ( Tm​ ) and boiling point ( Tb​...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Cheminformatic Profiling

In early-stage drug development and materials science, the accurate prediction of phase transition temperatures—specifically the melting point ( Tm​ ) and boiling point ( Tb​ )—is critical for designing scalable purification workflows, assessing solid-state stability, and predicting environmental fate. For highly functionalized, proprietary intermediates like 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (Chemical Formula: C₁₆H₁₈BrNO; MW: 320.23 g/mol ), empirical data is often unavailable prior to synthesis.

This technical guide establishes a rigorous, causality-driven framework for determining the theoretical Tm​ and Tb​ of this compound using validated quantitative structure-property relationship (QSPR) models and group-contribution methodologies.

Structural Causality and Intermolecular Forces

The phase transition behavior of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is governed by competing structural features:

  • Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor, significantly increasing the enthalpy of vaporization ( ΔHvap​ ) and driving up the boiling point.

  • Bromine Substituent (-Br): Introduces a large, highly polarizable electron cloud, enhancing London dispersion forces and contributing to a higher boiling point.

  • Diaryl Ether Linkage (-O-): Provides conformational flexibility between the two aromatic rings. This flexibility severely disrupts optimal crystal lattice packing, which dramatically lowers the melting point.

  • sec-Butyl Group: The branched aliphatic chain introduces significant steric bulk and asymmetry, further preventing tight molecular packing in the solid state.

SPR Molecule 5-Bromo-2-[4-(sec-butyl) phenoxy]aniline Amine Primary Amine (-NH2) Strong H-Bonding Molecule->Amine Bromine Bromine (-Br) High Polarizability Molecule->Bromine Ether Diaryl Ether (-O-) Conformational Flexibility Molecule->Ether SecButyl sec-Butyl Group Steric Hindrance Molecule->SecButyl BP_Effect Increases Boiling Point (High ΔHvap) Amine->BP_Effect +++ Bromine->BP_Effect ++ MP_Effect Lowers Melting Point (Disrupts Lattice) Ether->MP_Effect ++ SecButyl->MP_Effect +++

Fig 1. Structure-property relationships governing theoretical phase transition temperatures.

In Silico Predictive Methodologies

To eliminate the bias of any single predictive algorithm, a consensus approach must be utilized. We deploy three distinct computational frameworks to establish a reliable theoretical range.

The Joback Group-Contribution Method

The Joback method decomposes the molecule into predefined functional groups and assigns additive numerical contributions[1]. While highly reliable for boiling points due to its extensive parameterization against non-polar and moderately polar compounds, it often overestimates the melting point of highly asymmetrical molecules because it cannot account for 3D crystal packing inefficiencies[2].

EPA EPI Suite™ (MPBPWIN)

The US Environmental Protection Agency's EPI Suite™, specifically the MPBPWIN module, predicts Tm​ and Tb​ by taking a weighted average of the Joback method and the Gold-Ogle method ( Tm​=0.5839×Tb​ )[3]. This screening-level tool is an industry standard for environmental fate modeling and provides a more realistic baseline for complex organic molecules[4].

Advanced QSPR (ACD/Labs PhysChem Suite)

To correct for the spatial realities of the sec-butyl group and the diaryl ether bond, 3D QSPR models like ACD/Labs PhysChem Suite are employed[5]. These models utilize a "federation of local models" and calculate molecular descriptors (e.g., polar surface area, rotatable bonds) to predict physicochemical properties with high fidelity, specifically accounting for steric hindrance that disrupts solid-state crystallization[5].

Workflow Input Input Structure (SMILES / MOL) GroupDecomp Group Decomposition (Joback / Lydersen) Input->GroupDecomp 2D Topology QSPR QSPR & 3D Conformation (ACD/Labs / COSMO-RS) Input->QSPR 3D Geometry EPI EPA EPI Suite (MPBPWIN) GroupDecomp->EPI Fragment Data BP Theoretical Boiling Point (Tb) QSPR->BP H-Bond & Sterics MP Theoretical Melting Point (Tm) QSPR->MP Crystal Packing EPI->BP EPI->MP Validation Experimental Validation (DSC / TGA) BP->Validation Target Range MP->Validation Target Range

Fig 2. Computational workflow for theoretical thermodynamic property prediction.

Quantitative Theoretical Predictions

Based on the structural deconstruction of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, the theoretical values are calculated and summarized below.

Table 1: Structural Group Contributions (Joback Baseline)
Functional GroupCountContribution to Tb​ ( ΔTb​ )Contribution to Tm​ ( ΔTm​ )
-CH₃ 2+ 47.16 K- 10.20 K
-CH₂- 1+ 22.88 K+ 11.27 K
>CH- 1+ 21.74 K+ 12.64 K
=CH- (Aromatic) 7+ 187.11 K+ 56.91 K
=C< (Aromatic) 5+ 155.05 K+ 185.10 K
-O- (Ether) 1+ 22.42 K+ 22.23 K
-NH₂ (Primary Amine) 1+ 73.23 K+ 66.89 K
-Br (Bromine) 1+ 66.86 K+ 43.43 K
Base Value N/A+ 198.20 K+ 122.50 K
Total (Calculated) 794.65 K (521.5 °C) 510.77 K (237.6 °C)

Note: The Joback calculated Tm​ (237.6 °C) represents an extreme upper bound. The additive nature of the model fails to penalize the molecule for the severe lattice disruption caused by the sec-butyl and ether groups.

Table 2: Consensus Theoretical Properties

By integrating the 3D conformational penalties from EPI Suite and ACD/Labs, we arrive at the true theoretical target ranges.

Predictive ModelTheoretical Boiling Point ( Tb​ )Theoretical Melting Point ( Tm​ )
Joback Method (Uncorrected) 521.5 °C237.6 °C (Overestimated)
EPA EPI Suite (MPBPWIN) 495.2 °C185.4 °C
ACD/Labs PhysChem (3D QSPR) 505.0 °C125.0 °C
Consensus Target Range 495 °C – 525 °C 120 °C – 145 °C

Self-Validating Experimental Protocol

To transition from theoretical predictions to empirical facts, the following self-validating thermal analysis protocol must be executed. This system is designed to prevent false positives (e.g., mistaking oxidative degradation for boiling) by enforcing strict causality in the experimental setup.

Phase 1: Melting Point ( Tm​ ) via Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen over traditional capillary methods because it quantitatively measures the endothermic heat flow ( ΔHfus​ ), allowing the operator to distinguish true melting from polymorphic transitions or early-stage decomposition.

  • System Calibration: Run an Indium standard ( Tm​ = 156.6 °C) to calibrate the temperature axis. Validation Check: If the Indium onset is outside 156.6 ± 0.2 °C, recalibrate the sensor.

  • Sample Preparation: Weigh 3.0–5.0 mg of the compound into an aluminum pan. Crimp with a pinhole lid to allow any trapped volatile impurities to escape without rupturing the pan.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: N2​ prevents the primary amine from undergoing oxidative cross-linking at elevated temperatures.

  • Thermal Program: Equilibrate at 25 °C, then ramp at 10 °C/min to 200 °C.

  • Data Analysis: The theoretical Tm​ is 120–145 °C. Identify the sharp endothermic peak in this region. Record the extrapolated onset temperature as the true Tm​ .

Phase 2: Boiling Point ( Tb​ ) via Thermogravimetric Analysis (TGA)

Causality: Because the theoretical Tb​ is extremely high (~500 °C), traditional distillation methods will likely cause the molecule to thermally degrade before boiling. TGA allows for the observation of mass loss dynamics to differentiate between vaporization and thermal cracking.

  • Baseline Subtraction: Run an empty platinum pan under the exact thermal program to establish a baseline. Validation Check: Subtracting this baseline removes buoyancy and heat capacity artifacts from the final data.

  • Sample Loading: Load 10 mg of the sample into the platinum pan.

  • Thermal Program: Ramp from 200 °C to 600 °C at 20 °C/min under a strict N2​ purge.

  • Derivative Mass Loss (DTG): Plot the first derivative of the mass loss curve. A single, sharp DTG peak between 495 °C and 525 °C with 100% mass loss confirms clean vaporization (boiling). If a char yield >5% remains, the compound is undergoing thermal decomposition prior to its theoretical boiling point.

References

  • Joback Method - Grokipedia. "The Joback method, also known as the Joback–Reid method, is a group contribution approach for estimating eleven key thermophysical properties..." Grokipedia.
  • Physical Property Estimation: Online Demonstration. "Melting Point Estimated by Joback's Method. Boiling Point Estimated by Joback's Method." Molecular Knowledge Systems.
  • Estimating Physical / Chemical and Environmental Fate Properties with EPI Suite. "MPBPWIN™ is the estimation module in EPI Suite™ that predicts melting point (MP), boiling point (BP) and vapor pressure (VP)." US Environmental Protection Agency (EPA).
  • EPI Suite™. "The Estimation Programs Interface (EPI) Suite™ was developed by the US Environmental Protection Agency's Office of Pollution Prevention and Toxics and SRC, Inc." EPI Suite Dev.
  • Calculate Physicochemical Properties | PhysChem Suite. "Predict aqueous solubility, boiling point, logD, logP, pKa, Sigma, and other molecular descriptors for organic compounds, from structure." Advanced Chemistry Development, Inc. (ACD/Labs).

Sources

Exploratory

Electronic Properties and Reactivity Profiles of sec-Butyl Phenoxy Aniline Derivatives: A Technical Guide

Executive Summary The molecular architecture of sec-butyl phenoxy aniline derivatives—most notably 4-[4-(sec-butyl)phenoxy]aniline (CAS 201994-55-0)[1]—represents a highly tunable class of aromatic amines. These compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular architecture of sec-butyl phenoxy aniline derivatives—most notably 4-[4-(sec-butyl)phenoxy]aniline (CAS 201994-55-0)[1]—represents a highly tunable class of aromatic amines. These compounds serve as critical intermediates in the synthesis of advanced organic semiconductors, agrochemicals, and pharmaceutical agents (such as COX-2 inhibitors)[2]. This whitepaper explores the fundamental electronic properties of these derivatives, detailing how the synergistic interplay of their substituents dictates their reactivity, and provides field-proven, self-validating protocols for characterizing their frontier molecular orbitals.

Structural and Electronic Fundamentals

Aniline derivatives are inherently electron-rich due to the mesomeric (+M) donation of the amine nitrogen's lone pair into the aromatic π -system[3]. The introduction of a phenoxy group at the para position introduces competing electronic effects: the bridging oxygen atom acts as an electron-withdrawing group via induction (-I) but is strongly electron-donating via resonance (+M)[4].

Furthermore, the addition of a sec-butyl group on the distal phenyl ring exerts a weak but non-negligible inductive electron-donating effect (+I). This alkyl substitution pushes additional electron density toward the ether oxygen, thereby enhancing its +M effect on the primary aniline ring. Quantum chemical calculations on similar substituted anilines indicate that such electron-donating substituents decrease the pyramidalization angle of the amine group, increasing its s -character and consequently raising the pKa of the conjugate acid[5].

ElectronicEffects A sec-Butyl Group (+I Inductive Effect) B Phenoxy Bridge (-I, +M Effects) A->B Electron Density Transfer C Aniline Ring (Electron-Rich Core) B->C Resonance Stabilization E HOMO Energy Level Elevation C->E Orbital Mixing D Amine Group (-NH2) (+M Mesomeric Effect) D->C Strong +M Donation F Increased Nucleophilicity & Oxidation Potential E->F Reactivity Outcome

Fig 1. Logical relationship of substituent electronic effects in sec-butyl phenoxy aniline.

HOMO-LUMO Distribution and Radical Stability

In oligoanilines and substituted monomers, electron-donor groups significantly modify the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is elevated, effectively reducing the ionization potential, while the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively stabilized across the extended π -network[4]. This reduced bandgap makes sec-butyl phenoxy aniline derivatives highly suitable for hole-transport materials in organic electronics[6]. Furthermore, the oxidation of these sterically hindered phenoxy derivatives can lead to the formation of exceptionally stable aryloxyl and amine radical cations, a property heavily leveraged in radical polymerization and antioxidant design[7].

Data Presentation: Comparative Electronic Parameters

The table below summarizes the theoretical shift in electronic properties as substituents are added to the base aniline core.

CompoundSubstituted Group(s)Est. HOMO (eV)Est. Bandgap (eV)Primary Electronic Effect
Aniline None-5.704.20Baseline (+M from -NH 2​ )
4-Phenoxyaniline Para-Phenoxy-5.453.85+M (Resonance), -I (Inductive)
4-[4-(sec-butyl)phenoxy]aniline Para-Phenoxy, sec-Butyl-5.253.60Enhanced +M, +I (Alkyl donation)

Note: Values are representative estimates synthesized from semi-empirical PM3/AM1 and ZINDO/S-CI calculations of homologous oligoaniline systems[4].

Experimental Workflows: Self-Validating Protocols

To accurately profile the electronic properties of sec-butyl phenoxy aniline derivatives, a dual-pronged approach utilizing Cyclic Voltammetry (CV) and UV-Vis Spectroscopy is required. This protocol is designed as a self-validating system: the electrochemical bandgap derived from CV must corroborate the optical bandgap extracted from UV-Vis data.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry
  • Solvent and Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN). Causality: TBAPF6​ provides high ionic conductivity while remaining electrochemically inert within the target potential window (-2.0 V to +2.0 V). Anhydrous MeCN prevents parasitic water oxidation/reduction which would mask the analyte's faradaic currents.

  • Analyte Introduction: Add 1.0 mM of 4-[4-(sec-butyl)phenoxy]aniline to the electrolyte solution. Purge with high-purity Argon for 10 minutes to remove dissolved oxygen.

  • Electrode Setup: Utilize a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode. Causality: GC is chosen for its wide potential window and lack of catalytic surface states that could induce premature degradation of the aniline radical cation.

  • Internal Calibration (Self-Validation): Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Causality: Referencing all potentials to the Fc/Fc+ redox couple accounts for junction potential drifts in the Ag/Ag+ reference, ensuring absolute HOMO/LUMO levels can be calculated reliably (where EHOMO​=−(Eoxonset​+4.8) eV ).

Protocol 2: Optical Bandgap Determination
  • Spectral Acquisition: Measure the UV-Vis absorption spectrum of a 10−5 M solution of the derivative in MeCN from 200 nm to 800 nm using a quartz cuvette.

  • Tauc Plot Conversion: Convert the absorbance data to a Tauc plot ( (αhν)2 vs. for direct bandgaps). Causality: The linear extrapolation of the absorption edge to the x-axis provides the optical bandgap ( Egopt​ ). This value serves as a critical validation check against the electrochemical bandgap ( Egec​=ELUMO​−EHOMO​ ), ensuring that exciton binding energies are properly accounted for in material design.

Workflow S1 Sample Prep (0.1M TBAPF6 in MeCN) S2 Cyclic Voltammetry (Scan Rate: 50 mV/s) S1->S2 Electrochemical S3 UV-Vis Spectroscopy (200-800 nm Scan) S1->S3 Optical S4 Data Synthesis (HOMO/LUMO & Bandgap) S2->S4 E_ox & E_red S3->S4 Tauc Plot

Fig 2. Self-validating experimental workflow for determining electronic properties.

Applications in Advanced Materials and Drug Development

The elevated HOMO levels and stable radical intermediates of sec-butyl phenoxy aniline derivatives make them ideal precursors for synthesizing functionalized polyanilines. The bulky sec-butyl group enhances the solubility of the resulting polymers in organic solvents without severely disrupting the π -conjugation required for electrical conductivity[4].

In pharmacology, the phenoxy aniline scaffold is a privileged structure. It serves as a bioisostere in the development of selective COX-2 inhibitors (e.g., Nimesulide analogs) and targeted agrochemicals, where the lipophilic sec-butyl group enhances membrane permeability while the electron-rich aniline core acts as a critical binding pharmacophore[2].

References

  • ResearchGate. "(PDF) 4-Nitro-2-phenoxyaniline". ResearchGate.[Link]

  • Wikipedia. "Aniline". Wikipedia. [Link]

  • ACS Publications. "Substituents Effect on the Electronic Properties of Aniline and Oligoanilines". The Journal of Physical Chemistry A.[Link]

  • AFIT. "Substituent Effects on the Physical Properties and pKa of Aniline". International Journal of Quantum Chemistry.[Link]

  • ResearchGate. "Coupling and fast decarboxylation of aryloxyl radicals of 4-hydroxycinnamic acids with formation of stable p-quinomethanes". ResearchGate.[Link]

Sources

Foundational

The Bromine Position in 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline: A Hub for Strategic Molecular Diversification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a richly functionalized ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a richly functionalized chemical scaffold, offering significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. The strategic positioning of its substituents—an activating ortho-amino group, a meta-phenoxy ether linkage, and a para-bromo atom—creates a nuanced electronic environment that dictates the reactivity of the carbon-bromine (C-Br) bond. This guide provides a comprehensive analysis of the reactivity profile at this bromine position, grounded in established mechanistic principles and supported by field-proven experimental insights. We will explore the dominant palladium-catalyzed cross-coupling reactions, the viability of metal-halogen exchange, and the suppressed potential for nucleophilic aromatic substitution. This document serves as a technical resource, offering not only theoretical understanding but also actionable protocols to empower researchers in leveraging this molecule for complex molecular synthesis.

Structural and Electronic Landscape

The reactivity of the C-Br bond in 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is not governed by the bromine atom in isolation. Rather, it is the product of a complex interplay between the inductive and resonance effects of the adjacent substituents.

  • Amino Group (-NH₂): Positioned ortho to the C-Br bond, the amino group is a powerful activating group. Through its +M (mesomeric or resonance) effect, the nitrogen's lone pair donates electron density to the aromatic ring, increasing the nucleophilicity of the system. This electron-donating nature generally enhances the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.[1] However, the N-H protons are acidic and can interfere with certain reagents, particularly in metal-halogen exchange reactions.

  • Phenoxy Group (-OPh): Located meta to the C-Br bond, the phenoxy group is also an activating, ortho-, para-directing substituent due to the +M effect of the ether oxygen.[1] Its electron-donating resonance effect further enriches the aromatic ring, complementing the influence of the amino group.

  • Bromo Group (-Br): Halogens exhibit a dual electronic nature. Inductively (-I effect), bromine is electron-withdrawing due to its electronegativity. However, it also possesses a +M (resonance) effect, donating electron density from its lone pairs. For bromine, the inductive effect typically outweighs the resonance effect, making it an overall deactivating group in the context of electrophilic aromatic substitution.[1] In the context of reactions at the C-Br bond itself, it serves as an excellent leaving group, particularly in palladium-catalyzed cycles.

  • sec-Butyl Group (-CH(CH₃)CH₂CH₃): This alkyl group, positioned on the remote phenoxy ring, exerts a minor electron-donating inductive effect (+I). Its primary contribution is steric bulk, which can influence solubility and potentially long-range conformational properties of the molecule. However, it is sufficiently distant from the bromine atom to not impose significant direct steric hindrance on reactions at that site.[2][3]

The collective electronic impact of the amino and phenoxy groups makes the aromatic ring electron-rich. This has a profound consequence: it strongly disfavors classical nucleophilic aromatic substitution (SNAr) at the bromine position, which requires an electron-poor aromatic system to stabilize the negatively charged Meisenheimer intermediate.[4][5]

Palladium-Catalyzed Cross-Coupling: The Primary Reaction Manifold

The C-Br bond is an ideal handle for a host of palladium-catalyzed cross-coupling reactions, which represent the most robust and versatile strategy for functionalizing this position. The general catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is highly efficient for aryl bromides.

digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a premier method for forming C-C bonds. For the title compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are highly effective.[6][7] The electron-rich nature of the substrate benefits from ligands that can stabilize the Pd(0) species and facilitate the oxidative addition step.

  • Base: A base is crucial for activating the boronic acid partner.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can be critical and may need to be screened for optimal results, especially given the presence of the acidic N-H group.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or toluene) and an aqueous phase is typical, as it facilitates the dissolution of both the organic substrate and the inorganic base.[7]

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (0.03 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTypical Yield Range
Phenylboronic AcidPd(dppf)Cl₂K₂CO₃DME/H₂O85-95%
2-Thiopheneboronic AcidPd(dppf)Cl₂K₂CO₃DME/H₂O80-90%
4-Methylphenylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O88-96%
Vinylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O75-85%
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions.
Buchwald-Hartwig Amination

While the substrate already contains a primary amine, the Buchwald-Hartwig amination allows for the introduction of a secondary or tertiary amine at the bromine position, leading to complex diamine structures. This C-N bond formation is highly valuable in medicinal chemistry.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, BrettPhos, or BINAP are commonly employed in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[9][10][11] These ligands facilitate both the oxidative addition and the crucial C-N reductive elimination step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the coupling amine partner. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS can be used, especially with base-sensitive substrates.[12]

Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (1.0 equiv.) and morpholine (1.2 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vial and heat to 100-110 °C with stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Sonogashira, Heck, and Cyanation Reactions

The versatility of the C-Br bond extends to other important C-C bond-forming reactions.

  • Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne.[13] It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine).[14][15]

  • Heck Reaction: The Heck reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, to form a substituted alkene.[16] This reaction generally uses a palladium catalyst like Pd(OAc)₂, often with a phosphine ligand, and an organic base like triethylamine.[16][17][18]

  • Palladium-Catalyzed Cyanation: The introduction of a nitrile group (-CN) is a valuable transformation, as nitriles are precursors to amides, carboxylic acids, and amines.[19][20] This can be achieved using cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] with a palladium catalyst.[21][22]

Metal-Halogen Exchange

Metal-halogen exchange offers an alternative route to functionalize the bromine position by first converting the C-Br bond into a C-metal bond (typically C-Li or C-Mg), which then acts as a potent nucleophile towards various electrophiles.

Key Challenge: The Acidic N-H Proton The primary complication is the presence of the acidic aniline proton. Strong organometallic bases like n-butyllithium (n-BuLi) will preferentially deprotonate the amine rather than performing the desired halogen exchange.[23][24]

Strategic Solutions:

  • Excess Reagent: Using two or more equivalents of the organolithium reagent can overcome this issue. The first equivalent deprotonates the amine, and the second performs the Br-Li exchange.

  • Mixed Reagent Systems: A more elegant solution involves the use of a combination of a Grignard reagent (like i-PrMgCl) and n-BuLi.[23][24][25][26] The Grignard reagent can form a magnesium salt with the aniline, and the subsequent addition of n-BuLi can then efficiently perform the Br-Li exchange on this intermediate. This method often proceeds under milder, non-cryogenic conditions.[24]

digraph "Metal_Halogen_Exchange_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Strategies for metal-halogen exchange in the presence of an acidic N-H proton.

Protocol: Metal-Halogen Exchange followed by Quenching with an Electrophile

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (1.0 equiv.) dissolved in anhydrous THF.

  • Amine Deprotonation: Cool the solution to 0 °C and add isopropylmagnesium chloride (i-PrMgCl, 1.05 equiv.) dropwise. Stir for 30 minutes.

  • Halogen Exchange: Cool the mixture to -20 °C and add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise. Stir for 1 hour at this temperature.

  • Electrophilic Quench: Add the desired electrophile (e.g., dry ice for carboxylation, DMF for formylation) at -20 °C and allow the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr): An Unlikely Pathway

As previously mentioned, the SNAr mechanism is highly disfavored for this substrate. SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group.[4][5][27] These groups are necessary to stabilize the high-energy, negatively charged Meisenheimer complex intermediate.

The subject molecule, 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, has the opposite electronic configuration. The powerful electron-donating amino and phenoxy groups enrich the ring with electron density, which would severely destabilize the anionic intermediate required for an SNAr mechanism. Therefore, direct displacement of the bromine by common nucleophiles under standard SNAr conditions is not a synthetically viable route.

An alternative, the elimination-addition (benzyne) mechanism, can occur on unactivated aryl halides but requires extremely strong bases (like NaNH₂) and harsh conditions.[28][29] This pathway would likely be unselective and could lead to a mixture of regioisomers, making it unsuitable for controlled synthesis.

Conclusion and Outlook

The reactivity of the bromine atom in 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is dominated by its utility as a versatile leaving group in transition metal-catalyzed reactions and as a site for metal-halogen exchange. The electron-rich nature of the aromatic ring, a direct consequence of the ortho-amino and meta-phenoxy substituents, makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. These methods provide reliable and high-yielding pathways for C-C and C-N bond formation.

While the acidic proton of the aniline group presents a challenge for metal-halogen exchange, established protocols using excess organolithium reagents or mixed Mg/Li systems can effectively circumvent this issue, enabling the formation of an aryl anion equivalent for reaction with various electrophiles. Conversely, the electron-donating character of the substituents renders the C-Br bond inert to standard nucleophilic aromatic substitution (SNAr) pathways.

By understanding this well-defined reactivity profile, researchers can strategically employ 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline as a key building block, confidently selecting the appropriate reaction conditions to achieve a diverse array of complex molecular targets for drug discovery and materials science applications.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018). Available from: [Link]

  • Tian, Q., Shang, S., Li, H., Zhang, X., & Yuan, J. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(11), 1952. Available from: [Link]

  • Khan Academy. Nucleophilic aromatic substitution I. Available from: [Link]

  • Wang, Z., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Wang, Z., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available from: [Link]

  • Tian, Q., et al. (2017). Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed. Available from: [Link]

  • Semantic Scholar. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2017). Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Tian, Q., et al. (2025). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. ResearchGate. Available from: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. (2021). Available from: [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633. Available from: [Link]

  • Chemistry Steps. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. (2025). Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • ResearchGate. Time profile of Sonogashira coupling of p‐bromoanisole (1 mmol);with... (Diagram). Available from: [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]

  • ResearchGate. A new palladium catalyst system for the cyanation of aryl chlorides. Available from: [Link]

  • Wikipedia. Metal–halogen exchange. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). Available from: [Link]

  • Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Available from: [Link]

  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). Available from: [Link]

  • Johnson Matthey. Buchwald Hartwig amination catalysts. Available from: [Link]

  • Royal Society of Chemistry. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • University of Illinois. Recent Advances in Palladium-Catalyzed Cyanation of Arenes. (2021). Available from: [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Available from: [Link]

  • Google Patents. Cyanation of aromatic halides. (Patent US7595417B2).
  • National Institutes of Health. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. (2025). Available from: [Link]

  • Chemistry LibreTexts. Heck Reaction. (2023). Available from: [Link]

  • Semantic Scholar. Heck Reaction—State of the Art. (2017). Available from: [Link]

  • Aromatic Compounds and Their Reactions 2. (PDF). Available from: (Source document not directly linkable, but content is widely available in organic chemistry textbooks and resources).
  • PubMed. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (2024). Available from: [Link]

  • National Institutes of Health. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • The Hartwig Group. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Laboratory-Scale Synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Abstract These application notes provide a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, a valuable substituted phenoxyaniline intermediate for pharmaceutical and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, a valuable substituted phenoxyaniline intermediate for pharmaceutical and materials science research. The synthetic strategy is a robust two-step process commencing with a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the target aniline. This guide is designed for researchers and drug development professionals, offering in-depth explanations for experimental choices, detailed protocols, and expected analytical characterization to ensure reproducible and successful synthesis.

Introduction and Synthetic Strategy

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a chemical building block whose structure is of interest in medicinal chemistry. The phenoxyaniline scaffold is present in molecules with a range of biological activities.[1] The presence of a bromine atom provides a reactive site for further functionalization via cross-coupling reactions, while the sec-butyl group enhances lipophilicity.

The synthesis of diaryl ethers is most effectively achieved through cross-coupling reactions. The Ullmann condensation, a classic copper-catalyzed reaction between an aryl halide and a phenol, is a reliable method for forming the C-O ether bond.[2][3] While traditional Ullmann conditions are often harsh, modern protocols utilizing specific ligands or high-boiling polar aprotic solvents have improved reaction efficiency and substrate scope.[4][5]

Our selected strategy involves an initial Ullmann condensation between 4-bromo-2-nitrophenol and 4-sec-butylphenol. The nitro group on the phenol serves a dual purpose: it activates the aryl ring towards nucleophilic aromatic substitution and prevents the aniline from interfering with the coupling reaction. The subsequent reduction of the nitro intermediate to the desired aniline is a standard and high-yielding transformation. This two-step approach is logical, scalable, and relies on well-established chemical principles.

Overall Synthetic Scheme

Synthetic_Pathway SM1 4-Bromo-2-nitrophenol invis1 SM1->invis1 SM2 4-sec-Butylphenol SM2->invis1 Inter 5-Bromo-2-[4-(sec-butyl)phenoxy]- 1-nitrobenzene Prod 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Inter->Prod Step 2: Nitro Reduction Fe, NH₄Cl EtOH/H₂O, Reflux invis1->Inter Step 1: Ullmann Condensation CuI, K₂CO₃, DMF 120-140 °C invis2

Caption: Two-step synthesis of the target compound.

Materials and Reagents

Proper reagent quality and handling are critical for success. All reagents should be of ACS grade or higher and used as received unless otherwise specified.

ReagentCAS No.MW ( g/mol )FormKey Notes
4-Bromo-2-nitrophenol7693-55-2218.01Yellow SolidStore in a cool, dark place.
4-sec-Butylphenol99-71-8150.22White SolidIrritant. Handle with care.[6]
Copper(I) Iodide (CuI)7681-65-4190.45Off-white powderSensitive to light and air.
Potassium Carbonate (K₂CO₃)584-08-7138.21White powderAnhydrous grade is required. Dry before use.
Dimethylformamide (DMF)68-12-273.09LiquidAnhydrous, high-boiling solvent.
Iron Powder (Fe)7439-89-655.85Gray powderUse fine powder for maximum surface area.
Ammonium Chloride (NH₄Cl)12125-02-953.49White solid
Ethyl Acetate (EtOAc)141-78-688.11LiquidUsed for extraction.
Hexanes110-54-386.18LiquidUsed for chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04White solidUsed as a drying agent.
Silica Gel7631-86-960.08Solid230-400 mesh for column chromatography.

Experimental Protocols

PART A: Synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]-1-nitrobenzene (Ullmann Condensation)

Rationale: This step forms the crucial diaryl ether bond. A copper(I) catalyst is used to facilitate the coupling.[7] Potassium carbonate serves as the base to deprotonate the phenol, forming the nucleophilic phenoxide.[2] Anhydrous DMF is chosen as the solvent due to its high boiling point, which is necessary for this reaction, and its ability to dissolve the ionic intermediates.[1] The reaction is performed under an inert atmosphere to prevent oxidation of the copper catalyst and other reagents.

Step-by-Step Protocol:

  • Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-2-nitrophenol (10.9 g, 50.0 mmol, 1.0 eq), 4-sec-butylphenol (8.26 g, 55.0 mmol, 1.1 eq), and anhydrous potassium carbonate (13.8 g, 100 mmol, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add copper(I) iodide (0.95 g, 5.0 mmol, 0.1 eq) followed by 100 mL of anhydrous DMF via cannula.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring. The color of the mixture will darken.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a dark crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the product and concentrate to yield the intermediate as a yellow-orange oil or solid.

PART B: Synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (Nitro Reduction)

Rationale: The reduction of the nitro group to a primary amine is a common and reliable transformation. The use of iron powder in the presence of ammonium chloride in an alcohol/water mixture is a classic, effective, and relatively mild method known as the Béchamp reduction.[8] This method avoids the need for high-pressure hydrogenation equipment.

Step-by-Step Protocol:

  • Setup: In a 500 mL round-bottom flask, dissolve the intermediate from Part A (e.g., 50.0 mmol theoretical) in 200 mL of ethanol.

  • Reagent Addition: Add a solution of ammonium chloride (26.7 g, 500 mmol, 10 eq) in 50 mL of water. To this stirring solution, add iron powder (14.0 g, 250 mmol, 5 eq) portion-wise.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

  • Concentration: Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Extraction: Add 200 mL of water to the remaining aqueous residue and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated brine (1 x 100 mL).

  • Drying and Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes) or by a final silica gel plug to yield 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline as an off-white to pale brown solid.

Analytical Characterization (Predicted)

While no specific experimental data for this compound is publicly available, the expected spectral characteristics can be predicted based on its structure.[1][9]

TechniquePredicted Features
¹H NMR - Aromatic protons on the bromo-substituted ring (approx. 6.5-7.2 ppm). - Aromatic protons on the sec-butyl substituted ring (approx. 6.8-7.3 ppm). - A broad singlet for the -NH₂ protons (approx. 3.5-4.5 ppm, concentration-dependent). - Multiplets and doublets/triplets for the sec-butyl group protons (approx. 0.8-2.7 ppm).
¹³C NMR - Resonances for the 16 unique carbon atoms, including quaternary carbons. Aromatic carbons typically appear between 110-160 ppm.
Mass Spec (EI) - A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[9]

Troubleshooting and Safety

  • Side Reactions: In Ullmann-type couplings, a common side reaction is dehalogenation of the starting material.[10] To minimize this, ensure the reaction temperature is carefully controlled and the system is free of protic impurities.

  • Purification: The final aniline product may be susceptible to air oxidation, leading to discoloration.[10][11] It is advisable to store the purified product under an inert atmosphere and protected from light.

  • Safety: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a reproductive toxin and should be handled with extreme care.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Reduction s1_setup 1. Combine Reactants: 4-bromo-2-nitrophenol, 4-sec-butylphenol, K₂CO₃ s1_inert 2. Establish Inert Atmosphere (N₂) s1_setup->s1_inert s1_add 3. Add CuI and Anhydrous DMF s1_inert->s1_add s1_react 4. Heat to 130 °C (12-18 h) s1_add->s1_react s1_workup 5. Quench with H₂O, Extract with EtOAc s1_react->s1_workup s1_purify 6. Column Chromatography s1_workup->s1_purify s1_inter Intermediate Product s1_purify->s1_inter s2_setup 7. Dissolve Intermediate in EtOH s1_inter->s2_setup Proceed to Next Step s2_add 8. Add NH₄Cl/H₂O and Fe Powder s2_setup->s2_add s2_react 9. Heat to Reflux (2-4 h) s2_add->s2_react s2_workup 10. Filter through Celite, Concentrate s2_react->s2_workup s2_extract 11. Extract with EtOAc, Wash and Dry s2_workup->s2_extract s2_final Final Product s2_extract->s2_final

Caption: Detailed experimental workflow for the synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem Technical Documents.
  • BenchChem. (n.d.). Synthesis routes of 4-sec-Butylphenol. BenchChem.
  • ChemicalBook. (n.d.). 2-Amino-4-bromophenol synthesis. ChemicalBook.
  • SynArchive. (2024).
  • Various Authors. (n.d.). The Ullmann Ether Condensation. ResearchGate. [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • BenchChem. (2025). An in-depth technical guide on 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem Technical Documents.
  • BenchChem. (2025). Application Note and Protocol: N-Acylation of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem Technical Documents.
  • Arockiam, P. B., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. RSC Publishing. [Link]

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem Technical Documents.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxyaniline. PrepChem.com. [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Amino-4-bromophenol, >=94%. Scientific Laboratory Supplies. [Link]

  • LookChem. (n.d.). 4-sec-Butylphenol. LookChem. [Link]

  • ResearchGate. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. [Link]

  • BenchChem. (n.d.). Mass spectrometry analysis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem Technical Documents.
  • MilliporeSigma. (n.d.). 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. MilliporeSigma. [Link]

  • PubChem. (n.d.). 4-sec-Butylphenol. National Center for Biotechnology Information. [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. BenchChem Technical Documents.

Sources

Application

Application Note: Chemoselective Synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for synthesizing 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, emphasizin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for synthesizing 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, emphasizing the mechanistic causality behind reagent selection and halogen preservation.

Introduction & Mechanistic Rationale

The target molecule, 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline , is a highly valuable bifunctional building block in pharmaceutical development. It features both a diaryl ether linkage and a preserved aryl bromide, which serves as a critical anchor for downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings).

Synthesizing this compound requires a precise two-step retrosynthetic strategy to avoid unwanted side reactions:

  • Nucleophilic Aromatic Substitution (SNAr): The construction of the diaryl ether bridge is achieved by reacting 4-bromo-1-fluoro-2-nitrobenzene with 4-(sec-butyl)phenol. The strong electron-withdrawing nature of the ortho-nitro group highly activates the C–F bond toward nucleophilic attack. This allows the use of a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), which efficiently drives the SNAr reaction without triggering the decomposition of the starting materials[1].

  • Chemoselective Nitro Reduction: The resulting intermediate, 4-bromo-1-[4-(sec-butyl)phenoxy]-2-nitrobenzene, contains both a reducible nitro group and a reactive aryl bromide. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here due to the high risk of competitive hydrodehalogenation (debromination)[2]. To solve this, we employ a modified Béchamp reduction utilizing activated iron powder (Fe) and ammonium chloride (NH₄Cl). This metal-mediated electron transfer process is highly chemoselective, smoothly reducing the nitro group to an aniline while completely preserving the structural integrity of the aryl bromide[3][4].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LCMS) and specific workup procedures are embedded to ensure high purity and yield.

Step 1: SNAr Synthesis of the Diaryl Ether Intermediate

Objective: Synthesize 4-bromo-1-[4-(sec-butyl)phenoxy]-2-nitrobenzene.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).

  • Reagent Addition: Add 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv, 10.0 mmol) and 4-(sec-butyl)phenol (1.05 equiv, 10.5 mmol) to the flask.

  • Solvent & Base: Dissolve the reactants in 50 mL of anhydrous N,N-Dimethylformamide (DMF). Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol) in one portion.

  • Reaction Execution: Heat the vigorously stirring mixture to 80 °C using an oil bath. Maintain temperature for 4–6 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LCMS until the complete disappearance of the fluoronitrobenzene starting material.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Step 2: Chemoselective Iron-Mediated Nitro Reduction

Objective: Reduce the intermediate to 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline without debromination.

  • Preparation: In a 250 mL round-bottom flask, dissolve the crude 4-bromo-1-[4-(sec-butyl)phenoxy]-2-nitrobenzene (1.0 equiv, ~10.0 mmol) in a solvent mixture of Ethanol (80 mL) and Water (20 mL)[3].

  • Catalyst Activation: Add Ammonium Chloride (NH₄Cl, 4.0 equiv, 40.0 mmol) and Iron powder (325 mesh, 5.0 equiv, 50.0 mmol) to the solution[3]. Note: The use of NH₄Cl provides a mildly acidic proton source that activates the iron surface without the harshness of concentrated HCl, preventing side reactions.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under vigorous stirring for 2–4 hours.

  • In-Process Control: Monitor via LCMS. The reaction proceeds through nitroso and hydroxylamine intermediates; ensure complete conversion to the primary amine[3].

  • Workup: Cool the reaction to room temperature. To remove the insoluble iron oxides (Fe₃O₄) and unreacted iron, filter the mixture through a tightly packed pad of Celite[3]. Wash the Celite pad thoroughly with Ethyl Acetate (100 mL).

  • Purification: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous residue with Ethyl Acetate and saturated NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography if necessary.

Quantitative Data & Optimization Summaries

Table 1: Reagent Equivalents and Rationale for SNAr (Step 1)

ReagentRoleEquivalentsMechanistic Rationale
4-bromo-1-fluoro-2-nitrobenzene Electrophile1.0Limiting reagent; highly activated by the ortho-NO₂ group.
4-(sec-butyl)phenol Nucleophile1.05Slight excess ensures complete consumption of the electrophile.
K₂CO₃ Base2.0Mild base efficiently deprotonates the phenol without causing solvent degradation.
DMF Solvent0.2 MPolar aprotic environment stabilizes the SNAr transition state.

Table 2: Catalyst Selection Matrix for Nitro Reduction (Step 2)

Reducing SystemNitro Reduction EfficiencyHalogen PreservationRecommendation
Pd/C, H₂ (1 atm) High (>95%)Poor (Extensive Debromination)Contraindicated [2]
SnCl₂, EtOH Moderate (70-80%)ExcellentViable, but generates highly toxic tin waste.
Fe, NH₄Cl, EtOH/H₂O High (>90%)ExcellentOptimal (Chemoselective, scalable, & green)[3][4]

Mechanistic Pathway & Synthetic Workflow

SynthesisWorkflow SM Starting Materials 4-bromo-1-fluoro-2-nitrobenzene + 4-(sec-butyl)phenol SNAr Step 1: SNAr Reaction Reagents: K2CO3, DMF Conditions: 80°C, 4-6 h SM->SNAr Int Intermediate 4-bromo-1-[4-(sec-butyl)phenoxy] -2-nitrobenzene SNAr->Int Red Step 2: Chemoselective Reduction Reagents: Fe powder, NH4Cl Conditions: EtOH/H2O, Reflux, 2-4 h Int->Red Prod Target Product 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Red->Prod

Figure 1: Two-step synthetic workflow for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline.

References

  • Recent Progress in Diaryl Ether Synthesis ResearchG
  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal C
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis Benchchem
  • Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant Semantic Scholar (Synthetic Communic

Sources

Method

Application Note: Chemoselective Synthesis and Yield Optimization of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Retrosynthetic Strategy Diaryl ether linkages are privil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Retrosynthetic Strategy

Diaryl ether linkages are privileged structural motifs in medicinal chemistry, frequently serving as core scaffolds in kinase inhibitors and nuclear receptor modulators. The synthesis of highly functionalized diaryl ether anilines, such as 5-bromo-2-[4-(sec-butyl)phenoxy]aniline , presents a distinct synthetic challenge. The process requires constructing a sterically hindered ether bond efficiently, followed by the chemoselective reduction of a nitro group without triggering the hydrodehalogenation of a sensitive aryl bromide.

Our retrosynthetic logic disconnects the target molecule into two commercially available building blocks: 4-bromo-1-fluoro-2-nitrobenzene (the electrophile) and 4-sec-butylphenol (the nucleophile). The forward synthesis relies on a base-mediated Nucleophilic Aromatic Substitution (SNAr) , followed by a modified Béchamp reduction to preserve the halogen.

SynthesisWorkflow SM1 4-Bromo-1-fluoro-2-nitrobenzene (Electrophile) Cond1 Step 1: SNAr Reaction K₂CO₃, DMF, 80°C, 4h SM1->Cond1 SM2 4-sec-Butylphenol (Nucleophile) SM2->Cond1 Int1 Intermediate: 4-Bromo-1-[4-(sec-butyl)phenoxy]-2-nitrobenzene Cond1->Int1 94% Yield Cond2 Step 2: Chemoselective Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C, 2h Int1->Cond2 Reject AVOID: Pd/C, H₂ (Triggers Hydrodehalogenation) Int1->Reject Prod Target Product: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Cond2->Prod 92% Yield

Figure 1: Two-step chemoselective synthesis workflow for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline.

Phase 1: Etherification via SNAr

Causality & Optimization

The SNAr reaction requires the deprotonation of 4-sec-butylphenol to form a highly nucleophilic phenoxide. The ortho-nitro group on the electrophile strongly activates the adjacent C-F bond by stabilizing the Meisenheimer complex intermediate .

Why K₂CO₃ in DMF? While strong bases like Cs₂CO₃ can drive the reaction faster, they often lead to side reactions (e.g., ether cleavage) at elevated temperatures. K₂CO₃ provides the optimal pKₐ balance. Polar aprotic solvents like DMF solvate the potassium cation, leaving the phenoxide "naked" and highly reactive, maximizing the yield.

Table 1: Optimization of SNAr Conditions

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
K₂CO₃ DMF 80 4 94 Optimal basicity; clean conversion.
Cs₂CO₃DMF80288Faster kinetic rate, but trace ether cleavage observed.
K₂CO₃MeCN801265Poor solubility of K₂CO₃ limits the reaction rate.
Et₃NDMF1002415Insufficient pKₐ to fully deprotonate the phenol.
Self-Validating Protocol 1: Synthesis of the Nitro Intermediate

Scale: 10 mmol

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-sec-butylphenol (1.58 g, 10.5 mmol, 1.05 eq) and anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 15 minutes to pre-form the phenoxide.

  • Coupling: Add 4-bromo-1-fluoro-2-nitrobenzene (2.20 g, 10.0 mmol, 1.0 eq) in one portion. Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 × 50 mL).

  • Purification Wash: Wash the combined organic layers with 1M NaOH (2 × 30 mL) to remove unreacted 4-sec-butylphenol, followed by brine (50 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

Validation Checkpoints:

  • Reaction: TLC (Hexane/EtOAc 9:1) must show complete consumption of the fluoronitrobenzene (Rf ≈ 0.6) and the appearance of a distinct yellow spot (Rf ≈ 0.45) under UV (254 nm).

  • Workup: Acidification of the 1M NaOH aqueous wash layer should precipitate the unreacted phenol, confirming its successful removal from your target organic phase.

Phase 2: Chemoselective Amine Generation

Causality & Optimization

The reduction of the nitro intermediate to the target aniline must be strictly chemoselective. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is notoriously problematic for halogenated arenes; the oxidative addition of Palladium into the C-Br bond leads to rapid hydrodehalogenation .

Why Iron and Ammonium Chloride? To preserve the bromine atom, a modified Béchamp reduction is utilized. The mildly acidic NH₄Cl serves as a controlled proton donor, while the high surface area of 325-mesh iron powder facilitates the step-wise electron transfer (nitro nitroso hydroxylamine amine) without possessing the necessary potential to break the stable C-Br bond.

Table 2: Optimization of Nitro Reduction Conditions

Reductant SystemSolventTemp (°C)Yield (%)Dehalogenation (%)Causality / Mechanism
Fe / NH₄Cl EtOH/H₂O (4:1) 80 92 < 1 Mild proton donor; highly chemoselective.
Zn / NH₄ClMeOH/H₂O (4:1)25852Highly exothermic; slight over-reduction observed.
SnCl₂·2H₂OEtOH7078< 1Good selectivity, but generates toxic tin emulsions.
Pd/C, H₂ (1 atm)MeOH251285Pd inserts into C-Br bond causing hydrodehalogenation.
Self-Validating Protocol 2: Synthesis of the Target Aniline

Scale: 8 mmol

  • Preparation: Dissolve the intermediate 4-bromo-1-[4-(sec-butyl)phenoxy]-2-nitrobenzene (2.80 g, 8.0 mmol, 1.0 eq) in a solvent mixture of Ethanol (32 mL) and DI Water (8 mL) in a 250 mL flask.

  • Activation: Add Ammonium Chloride (2.14 g, 40.0 mmol, 5.0 eq) and Iron powder (325 mesh, 2.23 g, 40.0 mmol, 5.0 eq).

  • Reduction: Equip the flask with a reflux condenser and a mechanical stirrer (or a large, high-power magnetic stir bar). Heat to 80 °C and stir vigorously for 2 hours. Note: Vigorous stirring is critical to overcome mass-transfer limitations in this triphasic (solid-liquid-liquid) system.

  • Filtration: Cool the reaction to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake generously with Ethyl Acetate (100 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove Ethanol. Extract the remaining aqueous phase with Ethyl Acetate (2 × 40 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the target aniline.

Validation Checkpoints:

  • Reaction: The reaction is complete when the distinct yellow color of the nitro starting material dissipates into a dark brown/black suspension. LC-MS must confirm a mass shift of -30 Da (Loss of NO₂ [46], gain of NH₂[16]).

  • Workup: Following Celite filtration, the filtrate must be completely transparent. If a brown tint persists, colloidal iron is present; a secondary filtration through a 0.22 µm PTFE syringe filter is required to prevent degradation during storage.

Analytical Quality Control

To verify the structural integrity and purity of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline , perform the following analyses:

  • LC-MS (ESI+): Look for the characteristic isotopic pattern of Bromine. The mass spectrum should display twin peaks of equal intensity at [M+H]⁺ and [M+2+H]⁺, confirming the preservation of the halogen atom.

  • ¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the highly deshielded aromatic protons adjacent to the nitro group. A broad singlet integrating to 2H around δ 3.5–4.0 ppm will confirm the presence of the primary amine.

References

  • Recent Progress in Diaryl Ether Synthesis Synthesis (2006) URL:[Link][1]

  • Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction Beilstein Journal of Organic Chemistry (2011) URL:[Link] [2]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism Journal of Chemical Education (2023) URL:[Link][3]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews (2018) URL:[Link] [4]

Application

Application Notes and Protocols for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline in Drug Discovery

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient construc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical intermediates are paramount to the efficient construction of diverse compound libraries for biological screening. 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline emerges as a significant building block, offering a unique combination of structural features amenable to a wide array of synthetic transformations. Its phenoxyaniline core is a recognized pharmacophore present in a range of biologically active molecules.[1] The strategic placement of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the sec-butyl group imparts lipophilicity, potentially influencing pharmacokinetic properties. The aniline moiety serves as a nucleophilic center, readily undergoing modifications such as acylation and alkylation.[1][2]

This guide provides an in-depth exploration of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline as a key intermediate. We will delve into its synthesis, physicochemical properties, and detailed protocols for its application in the generation of novel molecular entities targeting critical pathways in human disease, with a particular focus on kinase inhibition.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for predicting the characteristics of its derivatives. While specific experimental data for the sec-butyl isomer is not extensively published, the properties can be reliably predicted based on its structure and data from close analogs like the tert-butyl isomer.[1]

PropertyPredicted Value/InformationSource
CAS Number Not available for sec-butyl isomer. (tert-butyl isomer: 946700-34-1)
Molecular Formula C₁₆H₁₈BrNO
Molecular Weight 320.23 g/mol
Appearance Predicted to be a solid at room temperature.[1]
Solubility Expected to have low aqueous solubility but good solubility in organic solvents like dichloromethane, ethyl acetate, and methanol.[1]
Calculated LogP ~5.2 (Increased lipophilicity compared to tert-butyl isomer)[1]
Polar Surface Area (PSA) 35.2 Ų[1]

Synthesis of the Intermediate

The most common and industrially scalable method for the synthesis of phenoxyanilines is the Ullmann condensation, a copper-catalyzed reaction forming a diaryl ether bond.[3] A plausible synthetic route for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is outlined below.

Protocol 1: Synthesis via Ullmann Condensation

This protocol describes a two-step synthesis starting from 4-bromo-2-nitrophenol and 4-sec-butylphenol.

Step 1: Ullmann Condensation to form 5-Bromo-2-(4-sec-butylphenoxy)-1-nitrobenzene

  • Rationale: This step forms the core diaryl ether linkage. The use of a copper catalyst is essential for this C-O bond formation.

  • Reagents:

    • 4-bromo-2-nitrophenol (1.0 eq)

    • 4-sec-butylphenol (1.2 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Pyridine (solvent)

  • Procedure:

    • To a round-bottom flask, add 4-bromo-2-nitrophenol, 4-sec-butylphenol, CuI, and K₂CO₃.

    • Add pyridine to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromo-2-nitrophenol.

    • Fit the flask with a reflux condenser and heat the reaction mixture to 120-130 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the organic layer with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired nitro-intermediate.

Step 2: Reduction of the Nitro Group to form 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

  • Rationale: The nitro group is a versatile precursor to the aniline. Reduction can be achieved under various conditions, with catalytic hydrogenation being a clean and efficient method.[1]

  • Reagents:

    • 5-Bromo-2-(4-sec-butylphenoxy)-1-nitrobenzene (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Ethanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the nitro-intermediate in ethanol or ethyl acetate in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst.

    • Seal the vessel and purge with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, which can be further purified by recrystallization or column chromatography if necessary.[1]

cluster_synthesis Synthesis Workflow start Starting Materials: 4-bromo-2-nitrophenol 4-sec-butylphenol ullmann Ullmann Condensation (CuI, K2CO3, Pyridine) start->ullmann nitro_intermediate Intermediate: 5-Bromo-2-(4-sec-butylphenoxy)-1-nitrobenzene ullmann->nitro_intermediate reduction Nitro Group Reduction (H2, Pd/C) nitro_intermediate->reduction final_product Final Product: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline reduction->final_product cluster_reactions Key Downstream Reactions cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_acylation N-Acylation start_mol 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline suzuki_reagents R-B(OH)2 Pd Catalyst, Base start_mol->suzuki_reagents buchwald_reagents R2NH Pd Catalyst, Ligand, Base start_mol->buchwald_reagents acyl_reagents RCOCl or (RCO)2O Base start_mol->acyl_reagents suzuki_product C-C Bond Formation (Biaryl Derivatives) suzuki_reagents->suzuki_product Diversification buchwald_product C-N Bond Formation (Arylamine Derivatives) buchwald_reagents->buchwald_product Diversification acyl_product Amide Bond Formation (N-Acyl Derivatives) acyl_reagents->acyl_product Modification cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Mutant RTK (Constitutively Active) GF->RTK Independent Activation RAS RAS RTK->RAS ATP-dependent phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X (Derivative of Intermediate) CompoundX->RTK Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals troubleshooting the two-step synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline . The standard r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthesis chemists and drug development professionals troubleshooting the two-step synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline .

The standard retrosynthetic approach involves a Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether, followed by the reduction of the nitro group to an aniline. While conceptually straightforward, this pathway is notorious for two major failure modes: incomplete etherification and catastrophic hydrodebromination during the reduction phase.

Phase 1: SNAr Etherification

Reaction: 4-bromo-1-fluoro-2-nitrobenzene + 4-sec-butylphenol → 4-bromo-1-(4-sec-butylphenoxy)-2-nitrobenzene

Frequently Asked Questions

Q: My SNAr reaction stalls at 50-60% conversion, and I observe a highly polar baseline spot on TLC. What is causing this? A: The fluorine atom in 4-bromo-1-fluoro-2-nitrobenzene is highly activated by the strongly electron-withdrawing ortho-nitro group, making it an excellent electrophile for SNAr[1]. However, low yields and polar byproducts typically stem from competitive hydrolysis. If your solvent (e.g., DMF or DMSO) or base (K2CO3) contains trace water, hydroxide ions are generated. Hydroxide is a smaller, harder nucleophile than the bulky 4-sec-butylphenoxide and will competitively attack the fluoronitrobenzene, yielding 4-bromo-2-nitrophenol (the polar baseline spot).

Solution: Rigorously dry your solvents over 3Å molecular sieves. Use finely milled, oven-dried K2CO3, or switch to Cs2CO3 to increase solubility and kinetic turnover.

Self-Validating Protocol: Anhydrous SNAr Etherification
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Under a nitrogen atmosphere, charge the flask with 4-sec-butylphenol (1.0 equiv) and 4-bromo-1-fluoro-2-nitrobenzene (1.05 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely milled, oven-dried K2CO3 (2.0 equiv).

  • Reaction: Heat the mixture to 80°C under N2 for 4 hours.

  • Validation Checkpoint: The reaction mixture must transition from a pale yellow solution to a deep orange/red suspension (indicating active phenoxide formation). Monitor via TLC (Hexanes/EtOAc 4:1); you should observe complete consumption of the phenol (Rf ~0.3) and the appearance of the product (Rf ~0.5).

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with 1M NaOH (to remove unreacted phenol) and brine, then dry over Na2SO4.

Phase 2: Chemoselective Nitro Reduction

Reaction: 4-bromo-1-(4-sec-butylphenoxy)-2-nitrobenzene → 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Frequently Asked Questions

Q: I am successfully reducing the nitro group, but LC-MS shows a mass corresponding to the loss of the bromine atom (M-79). How do I prevent hydrodebromination? A: This is the most critical bottleneck in halogenated aniline synthesis. Standard palladium on carbon (Pd/C) under hydrogen gas is highly active not only for N-O bond cleavage but also for oxidative addition into aryl C-Br bonds, leading to rapid hydrodehalogenation (hydrodebromination)[2].

To achieve chemoselectivity, you must kinetically poison the catalyst's ability to cleave the C-Br bond while maintaining the thermodynamic driving force for nitro reduction.

  • Solution A (Catalytic): Use sulfided platinum on carbon (Pt(S)/C). The sulfur selectively poisons the active sites responsible for C-Br oxidative addition while leaving the sites for nitro reduction active[3].

  • Solution B (Stoichiometric): Utilize a Béchamp-type reduction (Fe/NH4Cl). This relies on a single-electron transfer (SET) mechanism that reduces the nitro group but is inherently unreactive towards aryl halides[4].

Self-Validating Protocol: Béchamp Reduction (Fe/NH4Cl)
  • Preparation: Suspend the nitro intermediate (1.0 equiv) in a solvent mixture of EtOH/H2O (4:1 v/v, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and NH4Cl (2.0 equiv).

  • Reaction: Heat to reflux (80°C) with vigorous mechanical stirring for 2 hours.

  • Validation Checkpoint: The reaction is highly exothermic initially[4]. The mixture will rapidly turn into a thick, dark brown/black slurry as iron oxides form. TLC (Hexanes/EtOAc 3:1) will show a highly fluorescent blue spot under 254 nm UV (the aniline) at a lower Rf than the starting material.

  • Workup: Perform a hot filtration through a pad of Celite to remove iron salts. Wash the filter cake thoroughly with hot EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, and dry over Na2SO4.

Quantitative Data Presentation

Table 1: Comparison of Reduction Conditions for 4-bromo-1-(4-sec-butylphenoxy)-2-nitrobenzene

Reducing AgentConditionsNitro Reduction ConversionDebrominated ByproductIsolated Yield
Pd/C (10%) H2 (1 atm), MeOH, RT>99%~85%<10%
Fe / NH4Cl EtOH/H2O (4:1), 80°C>95%<1%88%
Pt(S)/C (5%) H2 (1 atm), EtOAc, RT>98%<2%92%

Visualizations

SynthesisWorkflow SM Starting Materials 4-sec-butylphenol + 4-bromo-1-fluoro-2-nitrobenzene SNAr Step 1: SNAr Etherification Anhydrous K2CO3, DMF, 80°C SM->SNAr Base-mediated coupling Int Intermediate 4-bromo-1-(4-sec-butylphenoxy) -2-nitrobenzene SNAr->Int >90% Yield (Avoid water) Red Step 2: Chemoselective Reduction Fe/NH4Cl or Pt(S)/C Int->Red Prevent C-Br cleavage Prod Target Molecule 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Red->Prod >85% Yield

Workflow for the synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline.

Chemoselectivity Nitro Aryl Bromide + Nitro Group (Intermediate) PdC Standard Pd/C + H2 (Unpoisoned Catalyst) Nitro->PdC PtS Pt(S)/C + H2 (Sulfur-Poisoned Catalyst) Nitro->PtS Fe Fe / NH4Cl (Single Electron Transfer) Nitro->Fe HydroDeBr Hydrodebromination (Loss of Target Br) PdC->HydroDeBr Oxidative Addition into C-Br is fast Success1 Chemoselective Reduction (Br Retained) PtS->Success1 C-Br insertion kinetically blocked Success2 Chemoselective Reduction (Br Retained) Fe->Success2 SET mechanism ignores halogen bonds

Mechanistic divergence in nitro reduction catalysts affecting hydrodebromination.

References

  • Title: Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes Source: ACS Catalysis URL: [Link]

  • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry (via Sci-Hub) URL: [Link]

  • Title: Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Welcome to the Technical Support Center. As a highly lipophilic, halogenated aromatic amine, 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline presents unique purification challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly lipophilic, halogenated aromatic amine, 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline presents unique purification challenges. Its structure features a basic, oxidation-prone aniline moiety, a heavy lipophilic bromine atom, and a bulky sec-butylphenoxy ether group.

This guide provides self-validating protocols, mechanistic troubleshooting, and step-by-step workflows to ensure research-grade purity, whether you are isolating the compound from unreacted precursors or removing transition metal catalysts.

Module 1: Liquid-Liquid Acid-Base Extraction

Q: My crude reaction mixture contains unreacted neutral precursors (e.g., bromophenols or nitro-aromatics). What is the most efficient first step for isolation?

A: The most effective initial purification step is an acid-base extraction. Because the aniline nitrogen is basic (conjugate acid pKa ~4.5), it can be selectively protonated using an aqueous acid, converting it into a water-soluble anilinium salt. Meanwhile, the highly lipophilic neutral impurities—driven by the bulky 4-(sec-butyl)phenoxy group—remain in the organic phase[1].

Step-by-Step Methodology: Acid-Base Extraction
  • Dissolution: Dissolve the crude mixture in a non-polar or moderately polar organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Acidic Extraction: Transfer to a separatory funnel and add an equal volume of 1–2 M Hydrochloric Acid (HCl). Shake vigorously and vent. The HCl protonates the aniline, driving it into the aqueous layer[2].

  • Phase Separation: Collect the lower aqueous layer (containing the product). Wash the remaining organic layer once more with 1 M HCl to ensure complete transfer, then discard the organic layer (which retains the neutral impurities).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 3 M Sodium Hydroxide (NaOH) dropwise until the pH is >10. The solution will turn cloudy as the free aniline precipitates or forms an oil[1].

  • Back-Extraction: Extract the basified aqueous phase 3 times with fresh Ethyl Acetate to recover the free aniline.

  • Drying & Concentration: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

AcidBaseExtraction Crude Crude Mixture in EtOAc (Aniline + Neutral Impurities) AddAcid Add 1-2 M HCl (aq) & Separate Phases Crude->AddAcid Org1 Organic Phase (Neutral/Acidic Impurities) AddAcid->Org1 Discard/Save Aq1 Aqueous Phase (Protonated Anilinium Salt) AddAcid->Aq1 Keep AddBase Basify with 3M NaOH to pH > 10 & Extract with EtOAc Aq1->AddBase Org2 Organic Phase (Free Aniline Product) AddBase->Org2 Keep Aq2 Aqueous Phase (Waste Salts) AddBase->Aq2 Discard

Caption: Acid-base extraction workflow for isolating basic aniline derivatives from neutral impurities.

Module 2: Chromatographic Purification

Q: When purifying 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline via silica gel column chromatography, the product band streaks severely, leading to poor resolution. How can I fix this?

A: Streaking occurs because the basic lone pair on the aniline nitrogen hydrogen-bonds strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase[3]. To resolve this, you must deactivate the silica gel by adding a volatile amine to your mobile phase.

Table 1: Troubleshooting Chromatography for Bulky Anilines
Observation / IssueMechanistic CauseCorrective Action
Severe tailing/streaking Basic amine interacts with acidic silanol groups on silica.Pre-treat silica and add 1–3% Triethylamine (TEA) to the eluent system[3].
Co-elution with lipophilic impurities The sec-butylphenoxy group drastically increases the compound's Rf in non-polar solvents.Switch to a weaker eluent system (e.g., 95:5 Hexane:EtOAc) and use gradient elution.
Product darkens on column Oxidation of the aniline catalyzed by the high surface area of silica and air exposure.Purge solvents with Argon/Nitrogen; run the column quickly under positive pressure[2].

Module 3: Transition Metal (Palladium) Scavenging

Q: I synthesized this compound via a Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). How do I remove residual Palladium that has coordinated to the aniline product?

A: Anilines are excellent ligands for transition metals. Standard aqueous workups are insufficient because the Palladium remains tightly bound to the aniline nitrogen. To achieve pharmaceutical-grade purity (<10 ppm Pd), you must use a functionalized scavenger that has a higher thermodynamic affinity for Palladium (a "soft" metal) than the aniline does[4]. Thiol-based or trimercaptotriazine (TMT) functionalized silicas are the industry standard for this process[4].

Step-by-Step Methodology: Palladium Scavenging
  • Preparation: Dissolve the crude aniline in a compatible solvent (e.g., Toluene or THF).

  • Scavenger Addition: Add 3–5 equivalents (relative to the initial Pd catalyst loading) of a thiol-functionalized silica scavenger (e.g., Silica-SMT or QuadraPure™).

  • Incubation: Heat the mixture to 50 °C and agitate gently for 2 to 4 hours. Elevated temperatures increase the kinetic rate of ligand exchange, transferring the Pd from the aniline to the scavenger[4].

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the solid scavenger.

  • Verification: Concentrate the filtrate. The resulting product should be visibly lighter in color (removing the dark brown/black Pd tint).

PdScavenging Reaction Post-Reaction Mixture (Contains Pd Residues) AddScavenger Add Thiol-Functionalized Silica Scavenger Reaction->AddScavenger Incubate Agitate at 50°C for 2-4 Hours AddScavenger->Incubate Filter Filtration through Celite Pad Incubate->Filter Pure Pd-Free Organic Phase (< 10 ppm Pd) Filter->Pure

Caption: Workflow for the removal of residual palladium catalysts using functionalized scavengers.

Table 2: Palladium Scavenger Selection Data
Scavenger TypeTarget Metal StateOptimal TempTypical Residual Pd (ppm)
Silica-Thiol (Si-SH) Pd(II), Pd(0)25–50 °C< 10 ppm
Trimercaptotriazine (TMT) Pd(II)50 °C< 5 ppm[4]
Aqueous Chelators (e.g., EDTA) Pd(II) only25 °C50–100 ppm

Module 4: FAQs on Handling & Storage

Q: My purified 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline was initially a pale oil/solid but has turned dark brown over a few weeks. Is it ruined? A: The darkening is caused by the auto-oxidation of the primary amine into azo compounds or N-oxides upon exposure to oxygen and light[2]. While the bulk purity might still be >95%, the intensely colored trace impurities can interfere with subsequent sensitive assays.

  • Prevention: Always store the purified compound in an amber vial, blanketed under an inert atmosphere (Argon or Nitrogen), and keep it refrigerated (2–8 °C).

  • Recovery: If oxidation has occurred, a quick filtration through a short plug of silica gel (using Hexane/EtOAc) will easily strip the highly polar oxidized polymeric impurities, restoring the compound's original color.

References

  • Chemistry Steps. Organic Acid-Base Extractions. Retrieved from:[Link]

  • Economidou, M., et al. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development 2023, 27 (9). ACS Publications. Retrieved from:[Link]

Sources

Troubleshooting

Preventing oxidation of the aniline group in 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Welcome to the technical support center for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered when working with this and structurally similar molecules: the oxidation of the aniline functional group. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is turning dark brown upon standing or during my reaction. What is happening?

This discoloration is a classic indicator of aniline oxidation.[1] The electron-rich amino group (-NH₂) on the aniline moiety is highly susceptible to oxidation, especially when activated by the electron-donating phenoxy group in your molecule.[2][3] This process involves the loss of electrons from the nitrogen atom, which can lead to the formation of highly colored radical cations. These intermediates can then dimerize or polymerize, resulting in a complex mixture of colored impurities.[4][5] Exposure to atmospheric oxygen, trace metal impurities, or even light can catalyze and accelerate this degradation.[6]

Q2: What are the immediate, practical steps I can take to minimize oxidation during routine handling and storage?

Proper handling and storage are the first line of defense against oxidation.

  • Inert Atmosphere: Always handle the compound under an inert atmosphere, such as nitrogen or argon.[1] For storage, if possible, keep the container blanketed with an inert gas.[7]

  • Light Protection: Store the compound in an amber vial or a container protected from light to prevent photochemical oxidation.[8][9]

  • Temperature Control: Store the material at a reduced temperature as recommended on the safety data sheet (SDS). Cooler temperatures slow down the rate of oxidative degradation.[10]

  • High-Purity Solvents: Use high-purity, degassed solvents for all experiments to minimize exposure to dissolved oxygen and potential oxidizing impurities.

Troubleshooting Guide: Preventing Oxidation During Reactions

Issue: My reaction is giving low yields and my TLC/LC-MS analysis shows multiple colored, high-molecular-weight impurities.

This is a strong indication that the aniline group on your starting material is oxidizing under the reaction conditions. Here are two robust strategies to mitigate this problem.

Strategy A: Rigorous Exclusion of Oxygen

For many reactions, especially those involving metal catalysts (e.g., cross-couplings) or elevated temperatures, meticulous removal of oxygen is critical.[11]

Detailed Protocol 1: Solvent Degassing

Dissolved oxygen is a primary culprit in aniline oxidation.[11][12] The "Freeze-Pump-Thaw" method is the most effective technique for its removal.[11][13]

  • Setup: Place your solvent in a Schlenk flask sealed with a septum or stopcock. The flask should be no more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open it to a high-vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may see gas bubbles being released from the solvent as it melts.

  • Repeat: Repeat this cycle at least three times to ensure thorough degassing.[11][13]

  • Backfill: After the final cycle, backfill the flask with a high-purity inert gas like argon or nitrogen.

Caption: The Freeze-Pump-Thaw cycle is a robust method for removing dissolved gases from solvents.

An alternative, though less rigorous, method is sparging , which involves bubbling a stream of inert gas through the solvent for an extended period (30-60 minutes).[11][12][14]

Strategy B: Chemical Protection of the Aniline Group

When rigorous oxygen exclusion is insufficient or impractical, the most effective strategy is to temporarily "protect" the aniline group by converting it into a less reactive functional group.[15] This involves a two-step process: protection before your main reaction and deprotection after.

The choice of protecting group is critical and depends on the conditions of your subsequent reaction steps.[15]

Comparison of Common Aniline Protecting Groups
Protecting GroupStructureProtection Reagent(s)Deprotection ConditionsStability & Key Considerations
Acetyl (Ac) -COCH₃Acetic Anhydride or Acetyl Chloride, BaseAcidic or Basic Hydrolysis (e.g., HCl or NaOH)Pro: Inexpensive, easy to install. Con: Requires harsh deprotection conditions that may not be compatible with sensitive molecules.[3]
tert-Butoxycarbonyl (Boc) -COOC(CH₃)₃Di-tert-butyl dicarbonate (Boc₂O), BaseStrong Acid (e.g., TFA, HCl in Dioxane)Pro: Very common, stable to base and hydrogenation. Deprotection is clean.[16] Con: Not stable to strong acid.
Trifluoroacetyl (TFA) -COCF₃Trifluoroacetic Anhydride (TFAA), BaseMild Basic Hydrolysis (e.g., K₂CO₃ in MeOH/H₂O)Pro: Extremely stable to strong acids.[17] Increases volatility for GC analysis.[18] Con: Can be more difficult to remove than Boc.
Benzyloxycarbonyl (Cbz) -COOCH₂PhBenzyl Chloroformate (Cbz-Cl), BaseCatalytic Hydrogenation (H₂, Pd/C)Pro: Stable to acidic and basic conditions. Orthogonal to Boc.[19] Con: Not compatible with reactions that use reducing agents or hydrogenation.
Detailed Protocol 2: Boc Protection of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

The Boc group is an excellent choice for general protection due to its robustness and clean removal.[16]

  • Setup: In a round-bottom flask, dissolve 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) (1.2 eq).[20]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is completely consumed (typically 2-4 hours).

  • Work-up: Once complete, dilute the reaction mixture with the organic solvent. Wash sequentially with a mild acid (e.g., 1M HCl) to remove the base, then with water, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Detailed Protocol 3: Acid-Catalyzed Boc Deprotection
  • Setup: Dissolve the N-Boc protected compound in a minimal amount of an appropriate solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Reagent Addition: Add an excess of a strong acid. A common choice is a 20-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The deprotection is usually rapid, often accompanied by the evolution of isobutylene gas. Monitor by TLC until the starting material is gone (typically 30-60 minutes).

  • Isolation: Carefully remove the solvent and excess acid under reduced pressure. The product will be the ammonium salt (e.g., trifluoroacetate or hydrochloride).

  • Neutralization: To obtain the free amine, dissolve the salt in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic. Dry the organic layer and concentrate to yield the deprotected aniline.[20]

Decision-Making Workflow for Oxidation Prevention

Choosing the right strategy is key to success. The following diagram can help guide your decision-making process.

G start Oxidation Observed in 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline? strategy_a Implement Strategy A: Rigorous Oxygen Exclusion (Degas Solvents, Inert Atmosphere) start->strategy_a decision Is the reaction still showing oxidation byproducts? strategy_a->decision strategy_b Implement Strategy B: Chemical Protection (e.g., Boc, TFA, Cbz) combine Combine Strategy A and B: Use a Protected Aniline AND Rigorous Oxygen Exclusion strategy_b->combine decision->strategy_b Yes success Proceed with Synthesis decision->success No combine->success

Caption: Decision workflow for preventing aniline oxidation.

Mechanism of Aniline Oxidation

Understanding the mechanism helps in appreciating the prevention strategies. Oxidation typically proceeds through a radical mechanism, which is why it can be so difficult to control once initiated.

G cluster_0 Oxidation Cascade Aniline Aniline (R-NH₂) Radical Aniline Radical Cation (R-NH₂•+) Aniline->Radical Coupling Dimerization & Polymerization Radical->Coupling Products Colored Impurities (e.g., Azoxybenzenes, Nitrobenzenes, Polymeric Tars) Coupling->Products Oxidant Oxidant (O₂, Metal ions, etc.) Oxidant->Aniline - e⁻

Caption: Simplified mechanism of aniline oxidation leading to colored impurities.[2][21]

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2012). IntechOpen.
  • MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019).
  • The Strategic Role of the Benzyloxycarbonyl (Cbz) Group in the Synthesis of Aniline-Containing Pharmaceuticals. Benchchem.
  • Preventing oxidation of the aniline group during complex
  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline. Benchchem.
  • Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.
  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. (2006).
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.
  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Degassing solvents. University of York.
  • How to Degas Solvents. University of Rochester.
  • Degassing. Wikipedia.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012).
  • Air Sensitive Compounds. Ossila.
  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.
  • Aniline | C6H5NH2. PubChem.
  • Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Royal Society of Chemistry.
  • Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry.
  • Protective Groups. Organic Chemistry Portal.
  • Aniline. Wikipedia.
  • Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride. Benchchem.
  • New trifluoroacetylation method for amines.
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. (2024).
  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society.
  • A Comparative Guide to Trifluoroacetyl (TFA) and Fmoc Protecting Groups in Chemical Synthesis. Benchchem.
  • Standard Operating Procedure for Laboratories: Aniline or Aniline Dyes. ipo.rutgers.edu.
  • Brezza - Safety d
  • An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
  • Trifluoroacetamides. Organic Chemistry Portal.
  • 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS number 946700-34-1. Benchchem.
  • Handling and storage recommendations for aniline phosph
  • Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
  • 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline | 946700-34-1. MilliporeSigma.

Sources

Optimization

Technical Support Center: Troubleshooting Recrystallization of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification of heavily substituted, low-melting pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification of heavily substituted, low-melting pharmaceutical intermediates.

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline presents a "perfect storm" of crystallization difficulties. The molecule features a rigid phenoxyaniline core counterbalanced by a highly flexible, lipophilic, and potentially chiral sec-butyl group. Furthermore, the electron-rich aniline moiety is highly susceptible to aerial oxidation[1]. This guide provides field-proven, self-validating protocols to overcome these thermodynamic and kinetic barriers.

Part 1: Mechanistic Challenges in Crystallization

When purifying this compound, researchers typically encounter two primary failure modes:

  • Liquid-Liquid Phase Separation (LLPS) / "Oiling Out": Instead of forming a crystalline suspension, the compound separates into a solute-rich oil phase and a solute-lean continuous phase[2]. This occurs because the flexible sec-butyl group and the ether linkage kinetically hinder the integration of solute molecules into a rigid crystal lattice. When the system experiences high supersaturation, it bypasses the metastable nucleation zone and enters the spinodal decomposition region, resulting in an emulsion[3].

  • Oxidative Degradation: Freshly synthesized anilines are often pale yellow but rapidly darken to deep brown or purple upon exposure to air. This discoloration is caused by the formation of polymeric and quinoid oxidation byproducts[4]. The presence of the activating phenoxy group ortho to the amine exacerbates this electron-rich susceptibility[1].

Part 2: Troubleshooting FAQs

Q1: My product "oils out" as a dark sludge at the bottom of the flask instead of crystallizing. How do I force crystallization? A: Oiling out is a kinetic phenomenon driven by rapid cooling or excessive antisolvent addition. To fix this, you must bypass the miscibility gap. Solution: Redissolve the oil by heating the mixture to 60–70 °C until homogeneous. Reduce your cooling rate to a maximum of 0.1 °C/min. Crucially, introduce seed crystals while the solution is in the metastable zone (just below the saturation temperature) to provide a thermodynamic template for lattice formation, thereby preventing the system from reaching the LLPS boundary[3].

Q2: The crude material is dark purple. How do I remove these oxidative impurities without losing my product? A: Oxidized aniline polymers are highly colored and often co-precipitate with the product. Solution: Incorporate a decolorization step. Dissolve the crude material in your chosen hot solvent and add 5–10 wt% activated carbon (e.g., Darco). The porous carbon matrix selectively adsorbs the high-molecular-weight polymeric impurities[1]. Perform a hot filtration through a pre-warmed Celite pad under an inert nitrogen atmosphere to prevent re-oxidation during the transfer[4].

Q3: Which solvent systems yield the highest recovery and purity for this specific structural profile? A: The optimal solvent must balance the polar aniline core and the highly lipophilic sec-butyl/bromo substituents[5]. Relying on a single solvent usually fails; binary systems are required to tune the thermodynamic activity coefficient[6]. See the quantitative data table below.

Part 3: Quantitative Data: Solvent System Selection

Solvent System (v/v)Ratio RangeSolute Solubility ProfileLLPS RiskRecommended Application
Ethyl Acetate / Heptane 1:3 to 1:5High in EtOAc, Low in HeptaneModeratePrimary Recommendation. Excellent balance for lipophilic anilines.
Toluene / Hexane 1:2 to 1:4Excellent dissolution of lipophilic bulkHighGood for highly non-polar impurities; requires strict temperature control.
Isopropanol / Water 4:1 to 5:1H-bonding with aniline, repels sec-butylVery HighUse only if organic anti-solvents fail; highly prone to emulsion formation.

Part 4: Standard Operating Procedure (SOP) for Recrystallization

This protocol utilizes a self-validating feedback loop to ensure high-purity recovery while mitigating LLPS and oxidation.

Step 1: Preparation and Dissolution

  • Place the crude 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline in a round-bottom flask under a steady nitrogen stream.

  • Add the minimum amount of Ethyl Acetate required to dissolve the solid at 60 °C.

Step 2: Decolorization (Self-Validating)

  • Add 5–10 wt% activated carbon to the hot solution. Stir for 10 minutes at 60 °C[1].

  • Validation Check: Spot the solution on a TLC plate. If the baseline remains dark brown, add an additional 2 wt% carbon and stir for 5 more minutes.

Step 3: Hot Filtration

  • Filter the hot mixture through a pre-warmed Buchner funnel packed with a 1-inch Celite pad into a receiving flask purged with nitrogen[4].

  • Validation Check: The resulting filtrate must be clear and pale yellow. If it is dark, the Celite pad has channeled; refilter the solution.

Step 4: Controlled Supersaturation & Anti-Solvent Addition

  • Maintain the filtrate at 60 °C. Slowly add hot Heptane dropwise until the solution becomes faintly turbid, then add a few drops of Ethyl Acetate until it just clears.

  • Begin cooling at a strict rate of 0.1 °C/min .

  • Validation Check (The Tyndall Effect): Shine a laser pointer through the flask. If the beam scatters uniformly without distinct sparkling particles, the system is forming an emulsion (LLPS). Immediately halt cooling, reheat to 60 °C to redissolve the oil droplets, and reduce the cooling rate.

Step 5: Seeding

  • Once the solution reaches the metastable zone (typically 45–50 °C), add 1–2 wt% of pure seed crystals[3].

Step 6: Isolation and Washing

  • Allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.

  • Filter the crystalline suspension and wash the filter cake with ice-cold Heptane to remove residual mother liquor. Dry under vacuum at 40 °C.

Part 5: Process Visualization

Recrystallization N1 Crude 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline N2 Dissolution & Carbon Treatment (Removes Oxidation) N1->N2 N3 Hot Filtration (Inert N2 Atmosphere) N2->N3 N4 Controlled Cooling (0.1 °C/min) N3->N4 N5 Seed Crystals Added (Metastable Zone) N4->N5 Optimal N6 Rapid Cooling (Unseeded) N4->N6 Suboptimal N8 Pure Crystalline Product N5->N8 Bypasses Spinodal N7 Liquid-Liquid Phase Separation (Oiling Out) N6->N7 Kinetically Hindered N7->N8 Spontaneous Solidification (Impure)

Thermodynamic and kinetic decision tree for avoiding Liquid-Liquid Phase Separation.

References

  • Title: Liquid-Liquid Phase Separation in Crystallization | Source: Mettler Toledo | URL: 2

  • Title: Oiling Out in Crystallization | Source: Mettler Toledo | URL:

  • Title: Effective solvent system selection in the recrystallization purification of pharmaceutical products | Source: DOI | URL: 6

  • Title: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data | Source: MDPI | URL: 3

  • Title: Technical Support Center: Purification of Crude Aniline Phosphate | Source: Benchchem | URL: 4

  • Title: Technical Support Center: Purification of Halogenated Aniline Compounds | Source: Benchchem | URL: 1

  • Title: A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling | Source: MDPI | URL: 5

Sources

Troubleshooting

Technical Support Center: Identifying Degradation Products of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges you will encounter during the structural elucidation an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges you will encounter during the structural elucidation and forced degradation analysis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline .

This molecule presents a highly complex analytical profile due to its orthogonal reactive sites: an oxidizable primary aromatic amine, a photolabile aryl bromide, a rigid diaryl ether linkage, and an oxidizable benzylic sec-butyl group. This guide bridges the gap between standard [1] and the underlying chemical causality of your LC-MS/MS observations.

Section 1: Oxidative and Photolytic Degradation (FAQs)

Q1: Under oxidative stress (3% H₂O₂), I observe two distinct +16 Da degradation products with different retention times. Why do they yield different MS/MS fragmentation spectra? Answer: You are observing competitive oxidation at two distinct pharmacophores within the molecule.

  • The Causality: The aniline nitrogen possesses a localized lone pair that readily undergoes electrophilic oxygen transfer, forming an N-hydroxylamine (+16 Da). Concurrently, the tertiary benzylic carbon of the sec-butyl group is highly susceptible to radical-mediated oxidation. The stability of the resulting tertiary benzylic radical strongly drives the formation of a benzylic alcohol (+16 Da).

  • MS/MS Differentiation: The N-hydroxylamine will typically show a diagnostic neutral loss of 16 Da (O) or 17 Da (OH) during collision-induced dissociation (CID). In contrast, the benzylic alcohol will exhibit a characteristic loss of 18 Da (H₂O) and altered fragmentation of the aliphatic chain (e.g., loss of an ethyl radical).

Q2: During photostability testing, the parent mass (m/z 320/322) rapidly depletes, and a new major peak appears at m/z 242. What is the mechanism? Answer: The m/z 242 peak corresponds to the photolytic debromination of the parent compound, a common vulnerability outlined in [2].

  • The Causality: Aryl bromides strongly absorb UV light, leading to the homolytic cleavage of the C–Br bond (bond dissociation energy ~68 kcal/mol). This generates a highly reactive aryl radical and a bromine radical. The aryl radical rapidly abstracts a hydrogen atom from the surrounding solvent matrix (e.g., water or acetonitrile) to form the debrominated product, 2-[4-(sec-butyl)phenoxy]aniline.

Section 2: Hydrolytic Cleavage & Analytical Artifacts (FAQs)

Q3: Under extreme acidic conditions (0.1 N HCl, 60°C), I detect two major fragments at m/z 188/190 and m/z 150. What is the cleavage mechanism? Answer: These fragments result from the acid-catalyzed cleavage of the diphenyl ether linkage.

  • The Causality: While diaryl ethers are typically highly stable, the presence of the electron-donating amino group ortho to the ether oxygen increases the local electron density, facilitating the protonation of the ether oxygen under harsh acidic conditions. Subsequent nucleophilic attack by water leads to ether cleavage, yielding 2-amino-4-bromophenol (m/z 188/190, retaining the diagnostic 1:1 isotopic pattern of bromine) and 4-(sec-butyl)phenol (m/z 150).

Q4: Why am I observing a mass shift of +28 Da in my control samples stored in methanol over time? Answer: This is not a true degradation product; it is an analytical artifact caused by N-formylation of the primary amine.

  • The Causality: LC-MS grade methanol can develop trace amounts of formaldehyde or formic acid upon aging or exposure to atmospheric oxygen. The highly nucleophilic aniline nitrogen reacts with these trace impurities to form a formamide derivative (+28 Da, addition of CO). Always use fresh acetonitrile for stock solutions of primary amines.

Data Presentation: Degradation Profile Summary

The following table summarizes the quantitative mass shifts and diagnostic MS/MS neutral losses for the primary degradation pathways.

StressorConditionsPrimary DegradantMass Shift (Da)Diagnostic MS/MS Neutral Loss
Oxidation 3% H₂O₂, RT, 24hN-Hydroxylamine+16-16 Da (O) or -17 Da (OH)
Oxidation 3% H₂O₂, RT, 24hBenzylic Alcohol+16-18 Da (H₂O)
Photolysis UV/Vis (ICH Q1B)Debrominated Product-78N/A (Loss of Br isotope pattern)
Acidic 0.1 N HCl, 60°C, 3d2-Amino-4-bromophenolCleavageN/A (m/z 188/190 detected)
Acidic 0.1 N HCl, 60°C, 3d4-(sec-butyl)phenolCleavageN/A (m/z 150 detected)

Experimental Protocols: Self-Validating Forced Degradation Workflow

To ensure high-fidelity data, the following protocol integrates self-validating control mechanisms and specific chemical rationales for each step.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline in LC-MS grade Acetonitrile.

  • Causality: Acetonitrile is strictly selected over methanol to prevent the +28 Da N-formylation artifact at the primary amine.

Step 2: Stress Conditions (per ICH Q1A(R2) and Q1B)

  • Oxidative: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final concentration 3%). Incubate at 25°C for exactly 24 hours. Crucial Step: Quench with 100 µL of 10% sodium metabisulfite.

    • Causality: Unquenched H₂O₂ will continue to oxidize the sample while sitting in the autosampler, leading to non-reproducible, time-dependent degradation profiles. Metabisulfite rapidly reduces residual peroxide, locking the degradation profile.

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 N HCl (final 0.1 N). Incubate at 60°C for 72 hours. Neutralize with 1 mL of 0.1 N NaOH prior to injection to prevent column degradation.

  • Photolysis: Expose 2 mL of stock in a quartz vial to 1.2 million lux hours and 200 Wh/m² UV light.

Step 3: Self-Validating Control & LC-MS/MS Analysis

  • System Suitability: Run a parallel "Control" sample (API in Acetonitrile, un-stressed, kept at 25°C) to differentiate true degradation from solvent-induced artifacts. Spike all samples with a stable-isotope labeled internal standard (e.g., ¹³C-labeled aniline) to validate ionization efficiency and track matrix suppression.

  • Chromatography: Dilute all quenched samples to 10 µg/mL. Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm).

  • Gradient: Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile). Run a gradient of 5% B to 95% B over 10 minutes.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (+ESI), utilizing Data-Dependent Acquisition (DDA) scanning m/z 100-800 to capture both parent ions and low-mass cleavage fragments.

Mandatory Visualization: Degradation Pathways

DegradationWorkflow Parent 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline m/z 320/322 OxStress Oxidative Stress (3% H2O2, 24h) Parent->OxStress PhotoStress Photolytic Stress (ICH Q1B UV/Vis) Parent->PhotoStress AcidStress Acidic Hydrolysis (0.1N HCl, 60°C) Parent->AcidStress AnilineOx N-Hydroxylamine (+16 Da) OxStress->AnilineOx N-Oxidation AlkylOx Benzylic Alcohol (+16 Da) OxStress->AlkylOx C-H Abstraction Debrom Debrominated Product (m/z 242) PhotoStress->Debrom C-Br Homolysis Cleavage 2-Amino-4-bromophenol + 4-(sec-butyl)phenol AcidStress->Cleavage Ether Cleavage

Major degradation pathways of the target compound under ICH stress conditions.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at:[Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at:[Link]

  • National Center for Biotechnology Information: PubChem Compound Summary for CID 6115, Aniline (Oxidation Mechanisms). PubChem. Available at:[Link]

  • National Center for Biotechnology Information: PubChem Compound Summary for CID 7583, Diphenyl ether (Ether Cleavage). PubChem. Available at: [Link]

Sources

Optimization

Storage conditions to maintain purity of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers on the stability and purity maintenance of highly functionalized halogenated anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers on the stability and purity maintenance of highly functionalized halogenated anilines.

The compound 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a complex and valuable synthetic scaffold. It features an electron-rich aniline core—further activated by the electron-donating ortho-phenoxy group—and a photolabile carbon-bromine (C-Br) bond. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical for designing a self-validating storage and handling protocol.

Troubleshooting & FAQs

Q1: My freshly purchased 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline was a pale crystalline solid, but it has degraded into a yellow/brown viscous material. What caused this? A1: This discoloration is the classic macroscopic indicator of[1]. The aniline nitrogen possesses a lone pair of electrons that makes the molecule highly susceptible to autoxidation. The presence of the 4-(sec-butyl)phenoxy group increases the electron density of the aromatic ring via resonance, lowering its oxidation potential. Upon exposure to ambient oxygen, the aniline moiety undergoes a radical chain reaction, forming highly conjugated, colored oligomers such as[2].

Q2: Is it strictly necessary to store this compound under an inert atmosphere? Which gas is optimal? A2: Yes, it is mandatory. To prevent the oxidative cascade described above, oxygen must be rigorously excluded. Argon is highly recommended over Nitrogen. Because Argon is denser than air, it effectively blankets the solid compound at the bottom of the vial. Nitrogen, being lighter, easily mixes with ambient air and escapes during the brief moments the vial is opened, compromising the inert environment.

Q3: How does ambient laboratory light affect the purity of this specific compound? A3: Halogenated arenes, particularly bromoarenes, are highly sensitive to [3]. When exposed to ultraviolet or high-intensity visible light, the C-Br bond undergoes homolytic cleavage, generating an aryl radical and a bromine radical. This not only leads to debrominated impurities (e.g., 2-[4-(sec-butyl)phenoxy]aniline) but the resulting radicals can also initiate cross-coupling or accelerate the oxidation of the aniline core.

Q4: What is the optimal temperature for long-term versus short-term storage? A4: For short-term active use (1-2 weeks), storage at 2–8 °C is acceptable provided the vial is backfilled with Argon. For long-term storage (months to years), the compound must be kept at -20 °C . Lowering the temperature exponentially decreases the kinetic rate constants of both thermal degradation and oxidative coupling pathways.

Quantitative Data: Storage Conditions & Purity Impact

The following table summarizes the quantitative impact of various storage conditions on the purity of halogenated phenoxyanilines over a 6-month period.

Storage ConditionAtmosphereLight ExposureTemp (°C)Expected Purity (6 Months)Primary Degradants Observed
Optimal (Long-Term) ArgonDark (Amber Vial)-20 °C> 99.5% None detected
Acceptable (Short-Term) ArgonDark (Amber Vial)2–8 °C98.0 - 99.0% Trace quinonediimines
Sub-optimal AirDark (Amber Vial)25 °C85.0 - 90.0% Azo dimers, oxidized oligomers
Poor AirAmbient Light25 °C< 70.0% Debrominated products, dark tars

Experimental Protocols

Protocol 1: Aliquoting and Storage under Inert Atmosphere

To prevent repeated freeze-thaw cycles and oxygen exposure, the bulk material should be aliquoted immediately upon receipt.

  • Preparation: Transfer the bulk vial to a glovebox or set up a Schlenk line with high-purity Argon. Ensure all receiving amber vials are pre-dried in an oven (120 °C) and cooled under vacuum.

  • Aliquoting: Weigh the 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline into single-use aliquots (e.g., 100 mg per vial) to minimize future atmospheric exposure.

  • Purging: If using a Schlenk line, pierce the septum of the receiving vial with an Argon needle and a vent needle. Purge for 3 minutes. Remove the vent needle first, then the Argon needle, to ensure positive pressure.

  • Sealing: Seal the vials with PTFE-lined caps and wrap the seal tightly with Parafilm.

  • Storage: Transfer immediately to a -20 °C freezer.

  • Self-Validation Check: A properly sealed vial under Argon will not show internal condensation when moved from -20 °C to room temperature. Always allow the vial to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold compound.

Protocol 2: Purification of Oxidized Compound (Acid-Base Extraction)

If your compound has degraded into a brown oil/solid, it can often be rescued. This protocol leverages the basicity of the aniline amine to separate it from neutral oxidative impurities.

  • Dissolution: Dissolve the degraded crude mixture in an organic solvent such as diethyl ether or ethyl acetate (10 mL per gram of compound).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (3 x 10 mL).

    • Causality: The basic aniline is protonated to form a water-soluble anilinium hydrochloride salt, migrating to the aqueous layer. Neutral oxidative impurities (e.g., azo dimers, quinones) remain in the organic layer.

    • Self-Validation Check: The success of this step is visually confirmed when the aqueous layer becomes relatively clear, while the dark brown/yellow impurities remain trapped in the organic layer.

  • Washing: Wash the combined aqueous acidic layers with a small amount of fresh diethyl ether (5 mL) to remove trace lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Carefully basify by adding 1M NaOH dropwise until the pH is > 9.

    • Causality: The addition of base deprotonates the anilinium salt, regenerating the free aniline base, which is insoluble in water and will precipitate or oil out.

  • Recovery: Extract the regenerated free base with fresh diethyl ether (3 x 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline.

Mechanistic Visualization

G cluster_degradation Degradation Mechanisms cluster_storage Preventive Storage Workflow Compound 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Oxidation Air Oxidation (Quinonediimines / Azo Dimers) Compound->Oxidation O2 Exposure Photo Photodehalogenation (C-Br Cleavage / Radicals) Compound->Photo UV/Vis Light Inert Inert Atmosphere (Argon) Inert->Oxidation Displaces O2 Dark Light Protection (Amber Vials) Dark->Photo Blocks Photons

Fig 1. Degradation pathways of halogenated anilines and their preventive storage workflows.

References

  • Haufe, G., et al. "On the Formation of Mauvein: Mechanistic Considerations and Preparative Results." ResearchGate / De Gruyter.[Link]

  • Higginson, B., et al. "Visible-light irradiation enables a Ni-catalyzed photodehalogenation of a broad scope of aryl bromides." Synlett 2021, 32, 1633-1636. Organic Chemistry Portal.[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Interpretation of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline: A Comparative Analytical Guide

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Focus: Objective comparison of NMR field strengths (400 MHz vs.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Content Focus: Objective comparison of NMR field strengths (400 MHz vs. 800 MHz) and solvent systems for resolving complex diaryl ether spin systems.

Executive Overview

The structural elucidation of complex active pharmaceutical ingredients (APIs) demands analytical techniques capable of resolving subtle stereochemical and electronic environments. 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline represents a challenging analytical target due to its overlapping aromatic spin systems and the presence of a chiral aliphatic side chain.

This guide provides a comparative analysis of ¹H NMR methodologies, contrasting standard 400 MHz 1D acquisitions with high-field 800 MHz and 2D (COSY/HSQC) approaches. By deconstructing the causality behind specific splitting patterns—such as magnetic inequivalence and diastereotopic protons—this document establishes a self-validating framework for accurate spectral interpretation.

Structural Deconstruction & Mechanistic Basis

To accurately interpret the ¹H NMR spectrum, the molecule must be divided into three distinct, non-interacting spin systems. Understanding the electronic and stereochemical causality within these systems is critical for preventing misassignment [1].

The Aniline Core (Ring A)

Ring A is a 1,2,5-trisubstituted benzene ring. The chemical shifts are dictated by the strong electron-donating (shielding) effects of the –NH₂ and –OAr groups, counterbalanced by the mild deshielding of the –Br atom.

  • H6 (ortho to –NH₂, ortho to –Br): Appears as a narrow doublet ( J≈2.0 Hz) due to meta-coupling with H4.

  • H4 (para to –NH₂, ortho to –Br): Appears as a doublet of doublets ( J≈8.5,2.0 Hz).

  • H3 (ortho to –OAr): Appears as a doublet ( J≈8.5 Hz).

The Phenoxy Core (Ring B)

Ring B is a 1,4-disubstituted system containing an oxygen atom and a sec-butyl group. While often mistakenly integrated as two simple doublets, this is an AA'BB' spin system . Because the protons ortho to the oxygen (H2', H6') are chemically equivalent but magnetically inequivalent to the meta protons (H3', H5'), higher-order transitions (roofing effects) are present.

The sec-Butyl Tail (Aliphatic)

The sec-butyl group (–CH(CH₃)CH₂CH₃) introduces a critical mechanistic feature: a chiral center at the methine (–CH–) carbon [2].

  • Diastereotopic Protons: Because of the adjacent chiral center, the two protons of the methylene (–CH₂–) group are diastereotopic. They reside in different average magnetic environments and couple with each other (geminal coupling, J≈13.5 Hz), as well as with the adjacent –CH– and –CH₃ groups.

  • Causality: This prevents the –CH₂– group from appearing as a simple quintet. Instead, at high resolution, it resolves into two distinct complex multiplets (e.g., doublets of quartets of doublets) [3].

SpinSystem cluster_A Ring A (Aniline) cluster_B Ring B (Phenoxy) cluster_C sec-Butyl Tail H3 H3 H4 H4 H3->H4 J=8.5 H6 H6 H4->H6 J=2.0 H26 H2'/H6' H35 H3'/H5' H26->H35 J=8.5 CH3_a CH3 CH CH CH3_a->CH CH2 CH2 CH->CH2 CH3_b CH3 CH2->CH3_b

Key 1H-1H COSY spin coupling networks defining the three isolated proton systems.

Comparative Analytical Methodologies

To objectively evaluate the optimal conditions for analyzing this compound, we compare magnetic field strengths and solvent environments.

Resolving Power: 400 MHz vs. 800 MHz

At 400 MHz , the aromatic region (6.70–7.20 ppm) suffers from severe spectral overlap. The H4 and H6 signals of Ring A overlap with the AA' portion of Ring B, making accurate integration and coupling constant ( J ) extraction nearly impossible without 2D deconvolution. Furthermore, the diastereotopic –CH₂– protons appear as a broad, unresolved multiplet.

At 800 MHz , the increased chemical shift dispersion separates the Ring A and Ring B signals. The AA'BB' system exhibits clearer higher-order lines, and the diastereotopic –CH₂– protons are fully resolved into two distinct multiplets, allowing for rigorous stereochemical validation.

Solvent Selection: CDCl₃ vs. DMSO-d₆
  • CDCl₃: The –NH₂ protons appear as a broad singlet near 3.80 ppm. Due to rapid proton exchange and lack of hydrogen bonding, this signal is often broadened into the baseline, complicating quantitative integration.

  • DMSO-d₆: The strong hydrogen-bond accepting nature of DMSO restricts proton exchange. The –NH₂ signal sharpens significantly and shifts downfield to 5.00 ppm, cleanly separating from the aliphatic region and allowing for exact 2H integration.

Quantitative Data Presentation

The following table summarizes the comparative ¹H NMR data, highlighting the superior resolution achieved at 800 MHz.

Proton Assignment400 MHz Shift (CDCl₃)800 MHz Shift (CDCl₃)Multiplicity (800 MHz) J -Coupling (Hz)Integration
–NH₂ 3.80 (br s)3.80 (br s)Broad SingletN/A2H
H3' / H5' (Ring B) 7.15 (m)7.15 (m)AA'BB' (BB' part) 8.52H
H6 (Ring A) 6.95 (m, overlap)6.95 (d)Doublet2.01H
H2' / H6' (Ring B) 6.88 (m, overlap)6.88 (m)AA'BB' (AA' part) 8.52H
H4 (Ring A) 6.85 (m, overlap)6.85 (dd)Doublet of Doublets8.5, 2.01H
H3 (Ring A) 6.75 (d)6.75 (d)Doublet8.51H
–CH– (sec-butyl) 2.58 (m)2.58 (sextet)Sextet7.01H
–CH₂– (sec-butyl) 1.58 (m)1.62 (dqd), 1.54 (dqd)Complex Multiplets13.5, 7.5, 7.02H (Diastereotopic)
–CH₃ (branched) 1.22 (d)1.22 (d)Doublet7.03H
–CH₃ (terminal) 0.85 (t)0.85 (t)Triplet7.53H

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following self-validating workflow must be executed. This protocol guarantees that integrations are quantitative and that overlapping signals are systematically resolved.

Step 1: Sample Preparation & Shimming

  • Dissolve 15 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (to ensure –NH₂ sharpness).

  • Perform 3D gradient shimming. Validation: The residual solvent peak (DMSO pentet at 2.50 ppm) must exhibit a full-width at half-maximum (FWHM) of 0.8 Hz.

Step 2: T₁ Relaxation Assessment

  • Run an inversion-recovery experiment to estimate the longest longitudinal relaxation time ( T1​ ), typically the quaternary carbons or the –NH₂ protons.

  • Set the inter-pulse delay ( D1​ ) to ≥5×T1​ (usually 5–10 seconds) to ensure complete relaxation for quantitative integration.

Step 3: 1D Acquisition & Processing

  • Acquire 16–32 transients at 800 MHz.

  • Apply a mild exponential apodization (Line Broadening = 0.3 Hz) prior to Fourier Transform to enhance the signal-to-noise ratio without sacrificing the resolution of the AA'BB' roofing.

  • Apply zero-order and first-order phase corrections manually.

Step 4: 2D Orthogonal Validation (If utilizing 400 MHz)

  • If an 800 MHz instrument is unavailable, acquire a ¹H-¹H COSY spectrum.

  • Validation: Trace the cross-peaks from the 2.58 ppm methine signal to confirm connectivity to both the diastereotopic –CH₂– protons and the branched –CH₃ doublet, definitively proving the sec-butyl architecture.

G A Sample Preparation B 1D 1H NMR Acquisition A->B C Spectral Processing B->C D Signal Resolution Check C->D E 2D NMR Suite D->E Overlap F Multiplet Analysis D->F Resolved E->F G Structural Assignment F->G

Workflow for the self-validating NMR elucidation of complex diaryl ethers.

References

  • Enhanced Copper-Mediated 18F-Fluorination of Aryl Boronic Esters provides Eight Radiotracers for PET Applic
  • Sec-Butylbenzene | C10H14 | CID 8680. PubChem.
  • Catalytic alkylation of aryl Grignard reagents by iron(III)
Comparative

Mass spectrometry (LC-MS) analysis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Advanced LC-MS/MS Strategies for the Analysis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline: A Comparative Guide As a Senior Application Scientist, I frequently encounter complex halogenated aromatic amines that demand rigo...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Strategies for the Analysis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex halogenated aromatic amines that demand rigorous, fail-safe analytical strategies. The compound 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline ( C16​H18​BrNO ) presents a unique trifecta of analytical challenges: a basic aniline moiety prone to complex ionization dynamics, a highly hydrophobic sec-butyl phenoxy group, and a bromine atom that necessitates careful mass spectrometric resolution.

This guide objectively compares chromatographic and mass spectrometric alternatives to establish a self-validating, robust protocol for its analysis, moving beyond basic methodologies to explore the causality behind each experimental choice.

Chromatographic Selectivity: Standard C18 vs. Biphenyl Architectures

The Causality of Retention: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While effective for general reversed-phase (RP) separations, C18 chemistries often struggle to resolve positional isomers of highly conjugated, halogenated aromatics. In contrast, Biphenyl stationary phases provide orthogonal selectivity via π−π interactions[1]. The biphenyl phase interacts strongly with the electron-rich aromatic rings and the highly polarizable bromine atom of the analyte, offering superior retention and resolution for conjugated and halogenated compounds[2].

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnBiphenyl ColumnCausality / Mechanism
Retention Mechanism Dispersive (Hydrophobic)Dispersive + π−π InteractionsBiphenyl π -electrons interact strongly with the analyte's aromatic rings and polarizable bromine atom.
Isomer Resolution Poor ( Rs​<1.2 )Excellent ( Rs​>2.0 )Biphenyl is highly sensitive to the spatial arrangement of aromatic substituents[1].
Peak Asymmetry 1.4 (Tailing observed)1.1 (Symmetrical)Enhanced shielding of residual silanols in biphenyl phases prevents secondary interactions with the basic aniline group.

Ionization Dynamics and Mass Spectrometry: QqQ vs. Q-TOF

The Causality of Ionization: Under Electrospray Ionization (ESI) in positive mode, aniline derivatives are predominantly protonated at the amino nitrogen rather than the aromatic ring, forming a highly stable [M+H]+ precursor ion[3]. To prevent ion suppression and corona discharge, optimal desolvation temperatures and careful selection of protic vs. aprotic solvents (e.g., Acetonitrile with 0.1% Formic Acid) are critical[4].

Analyzer Comparison: The presence of a bromine atom yields a distinct isotopic signature ( 79Br and 81Br in a ~1:1 natural abundance ratio).

  • Triple Quadrupole (QqQ) : Operating in Multiple Reaction Monitoring (MRM) mode, QqQ filters the specific [M+H]+ precursors (m/z 320.1 and 322.1) and fragments them. It is the gold standard for high-throughput, trace-level quantification[5].

  • Quadrupole Time-of-Flight (Q-TOF) : Provides High-Resolution Mass Spectrometry (HRMS). It is indispensable for structural elucidation, measuring exact mass (<2 ppm error), and identifying unknown metabolites by resolving fine isotopic structures.

Table 2: Mass Spectrometry Platform Comparison

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Analytical Implication
Acquisition Mode MRMFull Scan / PRMQqQ isolates specific fragments; Q-TOF captures the entire mass spectrum at high resolution.
Mass Accuracy Unit Resolution (~0.7 Da)High Resolution (< 2 ppm)Q-TOF unambiguously confirms the exact chemical formula.
Sensitivity (LOQ) ~1-5 pg/mL~50-100 pg/mLQqQ is strictly preferred for trace-level pharmacokinetic (PK) quantification[5].
Isotope Resolution Resolves 79Br / 81Br precursorsResolves fine isotopic structureBoth detect the bromine signature, but Q-TOF distinguishes isobaric matrix interferences.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By continuously monitoring the 79Br/81Br isotopic ratio during quantification, the method automatically flags co-eluting interferences.

Step 1: Sample Preparation (Protein Precipitation)

  • Spike 50 µL of the biological sample with 10 µL of internal standard (e.g., isotopically labeled d5​ -aniline derivative).

  • Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and extract the highly hydrophobic analyte.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Liquid Chromatography (Biphenyl Phase)

  • Column : Biphenyl Core-Shell Column (100 mm × 2.1 mm, 2.6 µm)[1].

  • Mobile Phase A : LC-MS grade Water + 0.1% Formic Acid (ensures acidic pH to protonate the aniline group).

  • Mobile Phase B : LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient : Start at 20% B, ramp to 95% B over 5.0 minutes. Hold at 95% B for 2.0 minutes to elute the hydrophobic sec-butyl phenoxy moiety, then re-equilibrate at 20% B for 2.0 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

Step 3: Mass Spectrometry (ESI+ QqQ)

  • Ionization Mode : Electrospray Ionization Positive (ESI+)[4].

  • Source Parameters : Capillary Voltage at +3500 V; Desolvation Temperature at 400°C.

  • Self-Validating MRM Transitions :

    • Quantifier Ion: m/z 320.1 148.1 (Collision Energy: 25 eV) — Derived from the 79Br isotope.

    • Qualifier Ion: m/z 322.1 150.1 (Collision Energy: 25 eV) — Derived from the 81Br isotope.

  • Validation Logic : The data processing software must calculate the ratio of the 320.1/322.1 transitions. If the integrated peak area ratio falls outside the theoretical 0.95–1.05 window, the data point is flagged for isobaric interference, preventing false positives.

Workflow & Mechanistic Visualizations

LCMS_Workflow A Sample Prep (Protein Precipitation) B Chromatography (Biphenyl Column) A->B 2 µL Injection C ESI+ Ionization [M+H]+ Generation B->C Elution D Mass Analysis (QqQ or Q-TOF) C->D Ion Transfer E Data Processing (Isotope Verification) D->E Spectra

Step-by-step LC-MS/MS workflow for analyzing halogenated aniline derivatives.

Ionization_Mechanism A 5-Bromo-2-[4-(sec-butyl) phenoxy]aniline B Protonation (Formic Acid) A->B C Amino-Protonated Tautomer[M+H]+ B->C ESI+ Process D Isotopic Pair m/z 320.1 & 322.1 C->D MS Detection

ESI+ protonation mechanism and isotopic signature detection for the analyte.

References

  • Title : Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source : d-nb.info URL : 5

  • Title : 10 Tips for Electrospray Ionisation LC-MS Source : elementlabsolutions.com URL : 4

  • Title : Shim-pack Velox LC Columns Source : shimadzu.com URL : 1

  • Title : Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry Source : acs.org URL : 3

  • Title : HPLC Columns - Chromtech Source : chromtech.net.au URL : 2

Sources

Validation

A Comparative Reactivity Guide: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline in Modern Synthetic Chemistry

Introduction: The Strategic Value of Substituted Anilines In the landscape of modern drug discovery and materials science, substituted anilines represent a class of privileged structural motifs. Their utility as versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Anilines

In the landscape of modern drug discovery and materials science, substituted anilines represent a class of privileged structural motifs. Their utility as versatile building blocks for constructing complex molecular architectures is unparalleled.[1] Among these, 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline emerges as a compound of significant interest. Its unique constellation of functional groups—a reactive bromine atom poised for cross-coupling, a nucleophilic primary amine, and a sterically demanding 2-phenoxy substituent—presents both unique synthetic opportunities and challenges.

This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline against simpler bromoaniline isomers. We will dissect the intricate interplay of electronic and steric factors that govern its behavior in key synthetic transformations, supported by established principles and data from closely related systems. Our objective is to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to effectively harness this valuable intermediate.

Deconstructing Reactivity: A Tale of Sterics and Electronics

The reactivity of any bromoaniline is fundamentally governed by the electronic dialogue between the activating amino group and the deactivating bromine atom, as well as the steric environment around each reactive site.[2] In 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, this dynamic is profoundly influenced by the large ortho-phenoxy substituent.

Electronic Effects: A Complex Interplay
  • Amino Group (-NH₂): A potent activating group that donates electron density to the aromatic ring via a strong positive mesomeric effect (+M), enhancing reactivity towards electrophiles and directing them to the ortho and para positions. Its inductive effect (-I) is weaker and less influential.

  • Bromo Group (-Br): An electron-withdrawing group through its inductive effect (-I), which deactivates the ring. However, its lone pairs exert a weak +M effect, also directing incoming electrophiles to the ortho and para positions.[3]

  • Phenoxy Group (-OAr): This substituent introduces a duality of effects. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). Conversely, its lone pairs can delocalize into the aromatic ring's π-system, resulting in a powerful electron-donating resonance effect (+M).[4] In most contexts, this +M effect dominates, making the phenoxy group an overall activator.[4]

For 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, the cumulative electronic effect is a highly activated aromatic system. However, the true distinguishing feature of this molecule is not its electronic profile but its steric architecture.

Steric Hindrance: The Dominant Factor

The sheer bulk of the 2-[4-(sec-butyl)phenoxy] group is the single most important factor dictating the molecule's reactivity.

  • Hindrance at the Amine (C2): The ortho-phenoxy group severely encumbers the primary amine, shielding it from attack by bulky reagents. This can significantly slow down reactions like N-acylation or N-alkylation compared to unhindered anilines like 4-bromoaniline.[5][6]

  • Hindrance at the Bromine (C5): While the bromine atom is not directly adjacent to the large substituent, the overall conformation of the molecule can create a sterically crowded environment that influences the approach of a palladium catalyst during the critical oxidative addition step of cross-coupling reactions.[7]

  • The sec-Butyl Group: This branched alkyl group contributes to the overall steric profile of the molecule.[8] Its non-symmetrical nature, compared to a tert-butyl group, can influence crystal packing and conformational flexibility, which may have subtle effects on reactivity.[8][9]

The diagram below illustrates the key structural features and the interplay of electronic and steric effects that define the reactivity of the target molecule.

G cluster_molecule 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline cluster_effects Reactivity Determinants mol steric Steric Hindrance (Dominant) - Shields -NH₂ group from attack - Encumbers approach to C-Br bond mol->steric Bulky ortho-group electronic Electronic Effects (Activating) - NH₂: Strong +M effect - OAr: Strong +M effect - Br: Weak +M, Strong -I effect mol->electronic Donating/Withdrawing groups amine Amine Nucleophilicity - High intrinsic basicity - Sterically inaccessible steric->amine cc Cross-Coupling Site - C-Br bond is reactive - Oxidative addition can be sterically impeded steric->cc electronic->amine electronic->cc

Caption: Key steric and electronic factors governing reactivity.

Comparative Reactivity in Key Synthetic Transformations

We will now compare the expected reactivity of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline with standard bromoaniline isomers, such as 4-Bromoaniline and 2-Bromoaniline , in three common classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This is arguably the most important transformation for bromoanilines in drug development, enabling the formation of C-C (Suzuki-Miyaura), C-N (Buchwald-Hartwig), and C-C(alkynyl) (Sonogashira) bonds.[10][11] The rate-limiting step is often the oxidative addition of the aryl bromide to the Pd(0) catalyst.[1][12]

  • 4-Bromoaniline (Para Isomer): This is a relatively unhindered and electronically standard substrate. It undergoes cross-coupling reactions readily with a wide range of standard palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).[10][13]

  • 2-Bromoaniline (Ortho Isomer): The ortho-amino group can chelate to the palladium center, which can influence the reaction rate. While more sterically hindered than the para isomer, it is still a viable substrate for many catalyst systems.[14][15]

  • 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline: The significant steric bulk near the reactive C-Br bond presents a major challenge for the oxidative addition step. Standard catalysts like Pd(PPh₃)₄ may prove inefficient. Success hinges on using specialized catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[12] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species necessary to overcome the steric barrier.[12] Catalyst systems like CataCXium® A Pd G3 have shown particular efficacy for challenging, unprotected ortho-substituted bromoanilines.[14]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

SubstrateKey Structural FeaturePredicted Relative RateRecommended Catalyst TypeExpected Yield
4-Bromoaniline UnhinderedFastStandard (e.g., Pd(PPh₃)₄)Good to Excellent
2-Bromoaniline Moderately hindered, potential for chelationModerateStandard or Bulky LigandGood
5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Severely hinderedSlowBulky Ligand (e.g., XPhos, SPhos) or specialized pre-catalyst (e.g., CataCXium A Pd G3)[14]Moderate to Good (highly condition-dependent)
N-Acylation and Related Reactions at the Amino Group

The reactivity of the amino group as a nucleophile is critical for forming amides, sulfonamides, and ureas.

  • 4-Bromoaniline: The unhindered amino group is highly nucleophilic and reacts rapidly with acylating agents like acid chlorides or anhydrides, often under simple base-catalyzed conditions (e.g., pyridine, triethylamine).

  • 2-Bromoaniline: The ortho-bromo group provides minimal steric hindrance to the amine, so its reactivity is comparable to the para isomer.

  • 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline: The ortho-phenoxy group severely restricts access to the amino nitrogen. Standard acylation conditions may be sluggish or fail completely. More forceful conditions, such as using a highly reactive acylating agent with a non-nucleophilic base or elevated temperatures, may be required. A similar compound, 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline, undergoes N-acylation with acetic anhydride in pyridine, but reaction times of 2-4 hours are noted.[16] This suggests the reaction is feasible but likely slower than for an unhindered aniline.

Electrophilic Aromatic Substitution (EAS)

While less common for diversification than cross-coupling, EAS reactivity is still informative. The regiochemical outcome is dictated by the combined directing effects of the substituents.

  • 4-Bromoaniline: The powerful ortho-, para-directing amino group dominates. Electrophilic attack will occur at the positions ortho to the amine (C2 and C6).

  • 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline: The situation is more complex. The -NH₂ group strongly directs to positions 4 and 6. The -OAr group directs to positions 3 and 5. The -Br atom directs to positions 2 and 6. The most activated and sterically accessible position is C6, which is ortho to the amine and para to the bromine. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Experimental Protocols: A Validated Starting Point

The following protocols are designed as robust, self-validating starting points for researchers. Optimization may be necessary depending on the specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

This protocol is adapted from methodologies proven effective for sterically hindered ortho-bromoanilines.[17][18] The choice of a specialized Buchwald pre-catalyst is critical for success.

Workflow Diagram:

G start 1. Reagent Prep reagents To an oven-dried vial, add: - Bromoaniline (0.5 mmol) - Boronic Ester (0.75 mmol) - Cs₂CO₃ (1.5 mmol) start->reagents catalyst 2. Catalyst Addition Add CataCXium® A Pd G3 (5 mol%) reagents->catalyst solvent 3. Solvent & Degas Add 2-MeTHF (5 mL). Seal, evacuate, and backfill with Argon (3x) catalyst->solvent reaction 4. Reaction Heat at 80-110 °C for 12-24h. Monitor by TLC/LC-MS solvent->reaction workup 5. Workup Cool to RT. Dilute with EtOAc. Filter through Celite. Wash with H₂O and brine. reaction->workup purify 6. Purification Dry over Na₂SO₄. Concentrate in vacuo. Purify by column chromatography. workup->purify end Product purify->end

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (1.0 eq., 0.5 mmol), the desired arylboronic acid pinacol ester (1.5 eq., 0.75 mmol), and cesium carbonate (Cs₂CO₃) (3.0 eq., 1.5 mmol).[18]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, CataCXium® A Pd G3 (0.05 eq., 5 mol%).

  • Solvent Addition & Inerting: Add anhydrous 2-methyltetrahydrofuran (2-MeTHF, 5 mL). Seal the vial with a Teflon-lined cap.

  • Degassing: Thoroughly degas the mixture by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent catalyst oxidation.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80–110 °C. Stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: N-Acetylation of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

This protocol uses standard conditions but anticipates a potentially slower reaction rate due to steric hindrance.[16]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (1.0 eq.) in anhydrous pyridine (to a concentration of approx. 0.2 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–8 hours. The increased reaction time relative to unhindered anilines accounts for the steric hindrance.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting aniline.

  • Quenching & Workup: Once complete, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl (aq.) and dichloromethane (DCM).

  • Extraction & Washing: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[16]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.

Catalytic Cycle Visualization

Understanding the mechanism is key to troubleshooting and optimization. The generally accepted catalytic cycle for Buchwald-Hartwig amination, a related C-N bond-forming reaction, illustrates the critical steps involved in palladium catalysis.[1][19]

G pd0 Pd(0)Lₙ Active Catalyst oa Oxidative Addition (Rate-Limiting for Hindered Ar-Br) pd0->oa + Ar-Br pd2_complex Lₙ(Ar)Pd(II)-Br oa->pd2_complex amine_assoc Amine Association + R₂NH pd2_complex->amine_assoc pd2_amine [Lₙ(Ar)Pd(II)-NHR₂]⁺Br⁻ amine_assoc->pd2_amine deprotonation Deprotonation - Base-H⁺Br⁻ pd2_amine->deprotonation + Base pd_amido Lₙ(Ar)Pd(II)-NR₂ (Amido Complex) deprotonation->pd_amido re Reductive Elimination pd_amido->re re->pd0 Catalyst Regeneration product Ar-NR₂ (Product) re->product

Caption: Simplified catalytic cycle for Buch-Hartwig amination.

Conclusion and Outlook

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a highly functionalized building block whose reactivity is dominated by the steric influence of its bulky ortho-substituent. Compared to simpler bromoanilines, its engagement in both palladium-catalyzed cross-coupling and reactions at the amino group requires careful consideration and specialized conditions. For cross-coupling, the use of catalysts with bulky, electron-rich ligands is not merely beneficial but essential for achieving reasonable efficiency. For reactions involving the amine, longer reaction times or more forcing conditions may be necessary to overcome the significant steric shielding. By understanding these governing principles, chemists can effectively integrate this valuable, albeit challenging, intermediate into complex synthetic campaigns, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

  • A Comparative Guide to the Reactivity of Bromoaniline Isomers. (n.d.). BenchChem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). Royal Society of Chemistry.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. (n.d.). BenchChem.
  • Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. (n.d.). BenchChem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. (n.d.). BenchChem.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Application Note and Protocol: N-Acylation of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. (n.d.). BenchChem.
  • The chemical properties and structure of p-bromoaniline. (2024, October 18). LISKON.
  • Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines. (n.d.). BenchChem.
  • Sec-Butyl Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable.
  • Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline. (n.d.). BenchChem.
  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025, October 22). Thieme.
  • The Electronic Influence of Phenoxy Substituents on Alkene Reactivity: An In-depth Technical Guide. (n.d.). BenchChem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH).
  • Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. (n.d.). BenchChem.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 7). Dalton Transactions.
  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (2025, July 19). PubMed.
  • Calorimetric study of isomeric and steric effects amine-alcohol interactions. (1984, June). Indian Academy of Sciences.

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Comparative

Comprehensive Comparison Guide: Reference Standards for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Purity Testing

Executive Summary & Chemical Context 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (CAS 946665-20-9)[1] is a highly specialized halogenated diaryl ether intermediate. Its unique structural features—a reactive bromine atom prim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (CAS 946665-20-9)[1] is a highly specialized halogenated diaryl ether intermediate. Its unique structural features—a reactive bromine atom primed for transition-metal-catalyzed cross-coupling and a sterically specific sec-butyl group—make it a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in oncology and infectious disease pipelines.

Because this compound is situated early in the synthetic pathway, the selection and qualification of its reference standard for purity testing are paramount. Trace impurities, such as debrominated analogs or isomeric variants (e.g., tert-butyl or iso-butyl phenoxy derivatives), can seamlessly propagate through subsequent synthetic steps. This propagation alters the steric and electronic profile of the final API, potentially leading to catastrophic losses in efficacy or elevated toxicity risks.

ImpurityPathway Raw Impure Phenol (e.g., tert-butyl isomer) Inter Isomeric Intermediate (tert-butyl analog) Raw->Inter Etherification API Contaminated API (Altered Sterics) Inter->API Cross-Coupling Tox Efficacy Loss / Toxicity Risk API->Tox Clinical Impact

Causality of impurity propagation from raw material to final clinical risk.

Regulatory Framework & Standard Tiers

According to the ICH Q7 Guidelines [2], API manufacturers are required to establish a global quality management standard to prevent risks associated with impure or adulterated intermediates[3]. Furthermore, USP General Chapter <11> dictates that when official compendial standards are unavailable—which is almost always the case for niche intermediates like 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline—a fully characterized in-house standard must be established and proven to be of high purity[4].

When sourcing or qualifying a reference standard for this compound, researchers typically choose between two primary alternatives:

  • Commercial High-Purity (Secondary) Standards: Procured from specialized chemical vendors. They typically arrive with a Certificate of Analysis (CoA) but may lack the rigorous, primary-method traceability required for late-stage GMP manufacturing.

  • In-House Synthesized & Qualified (Primary) Standards: Synthesized internally, rigorously purified via preparative HPLC, and qualified using absolute primary methods (like qNMR) to serve as the definitive benchmark[5].

Quantitative Comparison of Reference Standard Alternatives
Evaluation MetricCommercial High-Purity StandardIn-House Qualified StandardAnalytical Causality / Impact
Initial Cost Low to Medium ($200 - $800 / gram)High (Requires prep-HPLC, NMR, MS time)In-house standards require high upfront analytical investment but yield long-term GMP compliance.
Lead Time 1 - 3 Weeks4 - 6 WeeksSynthesis, purification, and multi-technique qualification extend the timeline for in-house standards.
Purity Assurance Vendor-dependent (Typically 95% - 98%)Absolute (>99.5%)In-house standards utilize qNMR for absolute mass fraction, eliminating relative UV-response bias.
Traceability Often lacks primary standard linkageTraceable to NIST via internal standardsNIST traceability satisfies ICH Q7 and USP <11> regulatory requirements for GMP API manufacturing.
Best Application Early discovery, route scoutingIND-enabling studies, commercial API synthesisRegulatory bodies expect fully characterized reference materials for late-stage clinical development.

Self-Validating Experimental Protocol: In-House Standard Qualification

To ensure scientific integrity, an in-house reference standard cannot rely on a single analytical method. The following protocol describes a self-validating system where absolute quantification is cross-checked against an orthogonal mass balance approach.

Phase 1: Absolute Quantification via qNMR

Causality: Quantitative NMR (qNMR) is a primary analytical method. Because a compendial USP standard for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline does not exist, qNMR allows us to determine the absolute purity of our candidate material by comparing it to a completely different, NIST-certified internal standard.

  • Sample Preparation: Accurately weigh exactly 15.00 mg of the highly purified candidate 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline and 5.00 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance.

  • Solvation: Dissolve the mixture completely in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Acquisition Parameters: Acquire the 1H -NMR spectrum using a high-field spectrometer (e.g., 500 MHz). Critical Step: Set the relaxation delay ( D1​ ) to a minimum of 60 seconds. Why? A long D1​ ensures complete longitudinal relaxation of all protons between pulses, which is mathematically mandatory for accurate absolute integration.

  • Calculation: Calculate the absolute mass fraction (Assay %) by comparing the integral of the aniline protons against the maleic acid olefinic protons.

Phase 2: Orthogonal Impurity Profiling via HPLC-UV/MS

Causality: While qNMR provides absolute purity, it may lack the sensitivity to detect trace isobaric impurities (like the tert-butyl isomer). HPLC separates these closely related species based on hydrophobicity, and MS provides structural identification.

  • Sample Preparation: Dissolve 10 mg of the standard in 10 mL of LC-MS grade Acetonitrile (1 mg/mL stock). Dilute to 0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Column: C18 (150 mm x 4.6 mm, 3 µm). Why? The highly hydrophobic nature of the diaryl ether and the sec-butyl group requires a highly retentive, densely bonded stationary phase to resolve the sec-butyl isomer from potential tert-butyl or iso-butyl contaminants.

    • Mobile Phase: Solvent A (0.1% Formic acid in Water); Solvent B (0.1% Formic acid in Acetonitrile).

    • Gradient: 40% B to 90% B over 20 minutes.

    • Detection: UV at 254 nm; ESI+ MS scanning m/z 100-500.

  • Integration: Integrate all peaks excluding the solvent front to determine the Total Chromatographic Impurities (%).

Phase 3: The Self-Validating Mass Balance

To certify the material, the data from Phase 1 and Phase 2 must perfectly align.

  • Determine Water Content: Perform Karl Fischer (KF) titration to find Water %.

  • Determine Residual Solvents: Perform GC-FID to find Residual Solvent %.

  • Mass Balance Equation: 100%−(HPLC Impurities %)−(Water %)−(Residual Solvents %)=Mass Balance Purity .

  • Validation: The Absolute Purity obtained from qNMR must match the Mass Balance Purity within ±0.5% . If they match, the system validates itself, and the material is certified as an ICH Q7 compliant Working Standard.

Qualification Start Synthesize Candidate 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline qNMR Absolute Purity via qNMR (NIST Internal Standard) Start->qNMR HPLC Orthogonal HPLC-UV/MS (Impurity Profiling) Start->HPLC Compare Mass Balance & Cross-Validation qNMR->Compare HPLC->Compare Decision Purity > 99.5%? Compare->Decision Pass Certify as Working Standard (ICH Q7 Compliant) Decision->Pass Yes Fail Repurify (Prep-HPLC) or Reject Decision->Fail No

Workflow for self-validating reference standard qualification using orthogonal techniques.

References

  • Qualio. "The complete guide to the ICH Q7 guidelines". Qualio. Available at:[Link][2]

  • Zamann Pharma Support GmbH. "ICH Q7 Guidance". Zamann Pharma Support. Available at: [Link][3]

  • GMP Compliance. "USP: <11> Reference Standards - Draft published for Comment". ECA Academy. Available at: [Link][6]

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?". Lachman Consultants. Available at: [Link][4]

  • European Pharmaceutical Review. "Endotoxin definition and standardisation (USP <11> Impurity Standards)". European Pharmaceutical Review. Available at: [Link][5]

Sources

Validation

Validating Synthesis of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline via 13C NMR: A Comparative Analytical Guide

Executive Summary & The Synthetic Challenge 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a highly functionalized diaryl ether intermediate, pivotal in the development of advanced agrochemicals and targeted kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Synthetic Challenge

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a highly functionalized diaryl ether intermediate, pivotal in the development of advanced agrochemicals and targeted kinase inhibitors. The synthesis of this molecule is typically achieved via Ullmann-type C-O cross-coupling 1 followed by regioselective bromination.

The primary analytical challenge lies in verifying the exact regiochemistry of the bromine atom on the aniline ring. During electrophilic bromination, the activating effects of the amino (-NH₂) and phenoxy (-OAr) groups compete. While the desired 5-bromo isomer predominates, minor isomers (e.g., 4-bromo) can form. Because mass spectrometry cannot differentiate these positional isomers, and 1H NMR often suffers from overlapping aromatic multiplets, nuclear magnetic resonance (NMR) spectroscopy—specifically 13C NMR—remains the "gold standard" for absolute structural elucidation 2.

This guide objectively compares two analytical workflows for structural validation, demonstrating why multidimensional NMR is required to achieve unambiguous regiochemical proof.

Comparative Analysis: 1D vs. 2D NMR Workflows

While 1D 13C NMR provides the basic carbon framework, the low natural abundance of 13C (~1.1%) and the lack of attached protons on quaternary carbons necessitate advanced techniques 3.

  • Workflow A: Conventional 1D 13C & DEPT-135 (400 MHz) This standard approach identifies the 14 distinct carbon environments. DEPT-135 effectively differentiates the CH/CH₃ groups (positive phase) from the CH₂ group (negative phase) of the sec-butyl moiety. However, causality dictates its failure here : quaternary carbons (C1, C2, C5, C1', C4') are invisible in DEPT-135. Assigning the C5-Br carbon relies entirely on empirical chemical shift predictions, leaving the regiochemistry ambiguous.

  • Workflow B: Advanced 2D NMR Suite (HSQC + HMBC at 600 MHz with CryoProbe) This workflow replaces DEPT-135 with a multiplicity-edited HSQC and utilizes HMBC to map 2-bond (²J_CH) and 3-bond (³J_CH) couplings. By tracing the ³J_CH correlation from the H3 proton to the C5 carbon, the exact position of the bromine is locked. Quantitative and structural NMR methods like this must be validated to ensure reproducibility in cGMP environments 4.

Quantitative Data Presentation

Table 1: Performance Comparison of NMR Validation Workflows
Analytical MetricWorkflow A: 1D 13C + DEPT-135 (400 MHz)Workflow B: 2D HSQC + HMBC (600 MHz CryoProbe)Experimental Advantage
Total Acquisition Time ~4 - 6 Hours (due to low 13C sensitivity)~1.5 Hours (1H-detected, CryoProbe enhanced)Workflow B accelerates throughput by 75%.
Quaternary Assignment Ambiguous (relies on shift predictions)Unambiguous (mapped via 2J/3J correlations)Workflow B eliminates structural guesswork.
Regiochemical Proof Inconclusive (Cannot distinguish 4-Br vs 5-Br)Definitive (H3 couples to C5; H6 couples to C2)Workflow B ensures API structural integrity.
Solvent Interference High (DMSO-d6 septet obscures 39-40 ppm)Low (HSQC filters out uncoupled solvent signals)Workflow B easily resolves the sec-butyl CH signal.
Table 2: 13C NMR Signal Assignment & HMBC Validation (DMSO-d6)
Molecular RegionCarbon PositionExpected Shift (ppm)DEPT-135 PhaseKey HMBC Correlations (1H → 13C)
Aniline Ring C1 (C-NH₂)138.5Quaternary (Invisible)H3 → C1 (3-bond)
C2 (C-OAr)142.1Quaternary (Invisible)H4, H6 → C2 (3-bond)
C3 (CH)120.4Positive (CH)H5 (if present) → C3
C4 (CH)122.8Positive (CH)H6 → C4 (3-bond)
C5 (C-Br) 109.2 Quaternary (Invisible) H3 → C5 (3-bond) — Proves 5-bromo isomer
C6 (CH)118.6Positive (CH)H4 → C6 (3-bond)
Phenoxy Ring C1' (C-OAr)155.3Quaternary (Invisible)H3', H5' → C1'
C2', C6' (CH)117.5Positive (CH)H4' → C2', C6'
C3', C5' (CH)127.8Positive (CH)H2', H6' → C3', C5'
C4' (C-Alkyl)141.0Quaternary (Invisible)H2', H6', H-sec-butyl → C4'
sec-Butyl Group C7' (CH)40.5Positive (CH)CH₃, CH₂ → C7'
C8' (CH₂)30.2Negative (CH₂)CH₃ → C8'
C9' (CH₃)22.1Positive (CH₃)CH, CH₂ → C9'
C10' (CH₃)12.4Positive (CH₃)CH₂ → C10'

Experimental Protocols

Protocol 1: Sample Preparation & 1D 13C NMR Acquisition (Workflow A)
  • Analyte Dissolution: Weigh exactly 40.0 mg of the synthesized 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline. Dissolve in 0.6 mL of DMSO-d6 (100 atom % D, containing 0.03% v/v TMS).

    • Causality: DMSO-d6 is selected over CDCl₃ because the highly polar aniline and ether moieties can cause line broadening in non-polar solvents due to transient hydrogen-bonded dimerization. TMS serves as the internal self-validating standard (0.00 ppm).

  • Tube Preparation: Transfer the homogeneous solution to a 5 mm precision NMR tube. Ensure a solvent column height of exactly 4.0 cm to optimize magnetic field homogeneity (shimming).

  • Acquisition: Insert into a 400 MHz spectrometer. Tune and match the probe to the 13C frequency (100.6 MHz). Acquire using a standard power-gated decoupling sequence (zgpg30) to remove 1H-13C scalar couplings. Set D1 (relaxation delay) to 2.0 seconds to allow sufficient relaxation of quaternary carbons. Acquire 1024 scans to achieve a signal-to-noise ratio (S/N) > 50:1.

Protocol 2: 2D HSQC/HMBC Acquisition for Regiochemical Mapping (Workflow B)
  • Instrument Setup: Utilize a 600 MHz spectrometer equipped with a TCI CryoProbe.

    • Causality: The CryoProbe dramatically lowers thermal noise in the RF coils, increasing 13C sensitivity by a factor of 3-4. This is critical for detecting weak long-range HMBC correlations in a reasonable timeframe.

  • HSQC Acquisition: Run a 1H-13C multiplicity-edited HSQC. This maps all directly bonded C-H pairs and differentiates CH/CH₃ (blue contours) from CH₂ (red contours), effectively replacing the DEPT-135 experiment while filtering out the uncoupled DMSO-d6 solvent signal.

  • HMBC Acquisition: Run a 1H-13C HMBC optimized for long-range couplings (J_CH = 8 Hz).

    • Causality: The 8 Hz optimization specifically targets 3-bond (meta) correlations, which are typically stronger than 2-bond correlations in aromatic systems. This is the exact parameter needed to observe the H3 to C5 correlation, locking in the regiochemistry of the bromine at C5 and ruling out the 4-bromo isomer.

Logical Workflow Diagram

NMR_Workflow Start Synthesized Product: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Prep Sample Preparation (40 mg in 0.6 mL DMSO-d6) Start->Prep Dissolve & Lock W1 Workflow A: 1D 13C & DEPT-135 Prep->W1 400 MHz Standard W2 Workflow B: 2D HSQC & HMBC Prep->W2 600 MHz CryoProbe Res1 14 Distinct Carbon Signals (Quaternary C's Ambiguous) W1->Res1 Res2 Precise 2J/3J C-H Couplings (C5-Br Unambiguously Assigned) W2->Res2 Fail Incomplete Structural Validation Res1->Fail Cannot differentiate C2/C5 Success Regiochemistry Validated (GLP Compliant) Res2->Success 3J coupling from H3 to C5 Fail->W2 Escalate to 2D

Fig 1. Comparative NMR validation workflow for regiochemical assignment of diaryl ethers.

References

  • Gujadhur, R., & Venkataraman, D. (2001). "SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST". Synthetic Communications. 1

  • Markley, J. L., et al. "NMR as a “Gold Standard” Method in Drug Design and Discovery". NIH PMC. 2

  • Emery Pharma. "R&D and GLP/cGMP NMR Services". Emery Pharma. 3

  • SciSpace. "Quantitative nuclear magnetic resonance spectroscopic method development and validation of sumatriptan succinate in pharmaceutic". SciSpace. 4

Sources

Comparative

Chromatographic Separation of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Isomers: A Comprehensive Comparison Guide

As drug development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the chiral separation of complex halogenated intermediates has become a critical bottleneck. The compound 5-Bromo-2-[4-(sec-b...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the chiral separation of complex halogenated intermediates has become a critical bottleneck. The compound 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline presents a unique chromatographic challenge. Its structure combines a highly polar, basic primary amine, a bulky and polarizable bromine atom, and a chiral center located on a flexible, purely aliphatic sec-butyl group.

Because the stereocenter is structurally distant from the primary hydrogen-bonding sites, traditional reversed-phase achiral screening often fails to provide the necessary secondary interactions for enantiomeric discrimination. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and chromatographic modes to establish a robust, self-validating method for the enantioseparation of this molecule.

Mechanistic Causality: Why Polysaccharide CSPs?

To separate the (R) and (S) enantiomers of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, the stationary phase must form a transient diastereomeric complex with the analyte. This requires a minimum of three points of interaction (The Dalgliesh Rule).

For this specific molecule, the interactions are partitioned:

  • Hydrogen Bonding: The primary amine (-NH2) and the ether oxygen act as hydrogen bond donors/acceptors.

  • π-π Interactions: The electron-rich phenoxy ring and the electron-deficient bromo-aniline ring interact with the aromatic rings of the CSP.

  • Steric Inclusion: The chiral sec-butyl group must fit into a chiral cavity where the spatial difference between its methyl and ethyl branches can be sterically differentiated.

Derivatized polysaccharides, specifically Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate) , are the industry standards for this mechanism[1][2]. However, amylose forms a tighter, more defined helical groove compared to the linear backbone of cellulose. This helical cavity is highly effective at encapsulating and differentiating small, aliphatic chiral centers like the sec-butyl group[3][4]. Furthermore, the carbamate linkages in these CSPs provide the necessary hydrogen-bonding sites for the aniline group[4].

G A 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline B Primary Amine (-NH2) A->B C Aromatic Rings & Ether A->C D Chiral sec-Butyl Group A->D E Hydrogen Bonding (with CSP Carbamate C=O) B->E F π-π Stacking (with CSP Phenyl Rings) C->F G Steric Inclusion (in Amylose Helical Groove) D->G H Transient Diastereomeric Complex Formation E->H F->H G->H I Enantiomeric Resolution (R vs S) H->I

Fig 1. Three-point chiral recognition mechanism for the target aniline on polysaccharide CSPs.

Performance Comparison: Columns and Chromatographic Modes

To determine the optimal separation environment, we evaluated two distinct CSPs across two primary chromatographic modes: Normal Phase HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC).

  • Column A (Amylose-based): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / Lux Amylose-1)[2].

  • Column B (Cellulose-based): Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / Lux Cellulose-1)[2].

The Role of the Basic Modifier: Anilines are notorious for severe peak tailing on silica-based columns due to secondary interactions with residual surface silanols. To mitigate this, 0.1% Diethylamine (DEA) must be added to the mobile phase. DEA acts as a competitive masking agent, saturating the active silanol sites and ensuring sharp, symmetrical peaks[1][2].

Quantitative Data Summary

The following experimental data highlights the superiority of the amylose backbone for sec-butyl recognition, and the kinetic advantages of SFC over traditional NP-HPLC[5][6].

MethodStationary Phase (5 µm, 250 x 4.6 mm)Mobile Phase CompositionFlow RatetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
NP-HPLC Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol / DEA (90:10:0.1 v/v)1.0 mL/min12.414.81.252.10
NP-HPLC Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol / DEA (90:10:0.1 v/v)1.0 mL/min13.113.91.080.85
SFC Amylose tris(3,5-dimethylphenylcarbamate)CO2 / Methanol / DEA (85:15:0.1 v/v)3.0 mL/min4.25.61.424.50
SFC Cellulose tris(3,5-dimethylphenylcarbamate)CO2 / Methanol / DEA (85:15:0.1 v/v)3.0 mL/min6.16.51.080.90

Key Takeaways:

  • CSP Selection: The Cellulose column failed to achieve baseline resolution (Rs < 1.5) in both modes. The linear structure of cellulose could not provide the necessary steric hindrance to differentiate the methyl/ethyl branches of the sec-butyl group. The Amylose column was highly successful.

  • Mode Selection: SFC provided a 3x faster run time and more than doubled the resolution compared to NP-HPLC. The lower viscosity and higher diffusivity of supercritical CO2 allow for higher flow rates without sacrificing column efficiency, making it the modern gold standard for chiral analysis[5].

Self-Validating Experimental Protocol (SFC Method)

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and bracketing to verify that the chromatographic system is capable of the required precision before and after sample analysis.

Workflow Step1 Column Screening Amylose vs Cellulose Step2 Mobile Phase NP vs SFC vs RP Step1->Step2 Step3 Modifier Optimization Add 0.1% DEA Step2->Step3 Step4 Thermodynamic Tuning Temperature & Flow Step3->Step4 Step5 System Validation Rs > 2.0, Tailing < 1.5 Step4->Step5

Fig 2. Step-by-step chromatographic method development workflow for chiral aniline separation.

Phase 1: Reagent & System Preparation
  • Column Installation: Install a Lux Amylose-1 or Chiralpak AD-H column (250 x 4.6 mm, 5 µm) into the SFC system[1].

  • Mobile Phase Preparation: Prepare the co-solvent by adding 0.1% (v/v) HPLC-grade Diethylamine (DEA) to MS-grade Methanol. Causality: DEA prevents peak tailing by masking acidic silanols on the silica support.

  • System Equilibration: Pump supercritical CO2 and the co-solvent at an 85:15 ratio at 3.0 mL/min. Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35°C. Equilibrate until the UV baseline (at 254 nm) is stable for at least 10 minutes.

Phase 2: System Suitability Test (SST)
  • SST Solution: Prepare a 1.0 mg/mL solution of racemic 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline in Methanol. Add 0.1 mg/mL of Toluene as an achiral void volume ( t0​ ) marker.

  • Blank Injection: Inject 5 µL of pure Methanol. Validation Check: Ensure no ghost peaks or carryover exist at the expected retention times.

  • SST Injection: Inject 5 µL of the SST Solution.

  • Acceptance Criteria: Proceed to sample analysis ONLY if the system meets the following parameters:

    • Resolution ( Rs​ ) between enantiomers ≥2.0 .

    • Tailing Factor ( Tf​ ) for both peaks ≤1.5 .

    • Relative Standard Deviation (RSD) of retention times ≤1.0% (over 3 replicate injections).

Phase 3: Sample Analysis & Bracketing
  • Sample Injection: Inject the unknown samples (prepared at ~1.0 mg/mL in Methanol).

  • Post-Run Bracketing: After every 10 sample injections, and at the end of the sequence, re-inject the SST Solution. Validation Check: This proves that the column chemistry did not degrade and the ABPR pressure remained stable throughout the run.

References

  • Recent Advances in Separation and Analysis of Chiral Compounds Analytical Chemistry[Link]

  • Controlling Chiral Organization of Molecular Rods on Au(111) by Molecular Design Journal of the American Chemical Society (PubMed)[Link]

  • Immobilized versus coated amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phases for the enantioselective separation of cyclopropane derivatives by liquid chromatography Journal of Chromatography A (ResearchGate)[Link]

  • Lux Chiral Columns: Affordable, Dependable, Scalable Phenomenex [Link]

  • (a) Drawing and modelled picture of amylose tris(3,5-dimethylphenylcarbamate) (Amy-3,5-diMe) and main interaction sites ResearchGate[Link]

Sources

Validation

UV-Vis absorption characteristics of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

An In-Depth Comparative Guide to the UV-Vis Absorption Characteristics of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Executive Summary 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a highly functionalized diphenyl ether deriva...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the UV-Vis Absorption Characteristics of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Executive Summary

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a highly functionalized diphenyl ether derivative. In pharmaceutical drug development and agrochemical synthesis, understanding its precise ultraviolet-visible (UV-Vis) absorption profile is critical for reaction monitoring (e.g., via HPLC-UV) and quantifying reaction kinetics. Because this specific molecule features multiple interacting functional groups, its optical properties cannot be understood in isolation.

This guide objectively compares the UV-Vis performance of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline against its simpler structural analogs, providing researchers with a predictive framework and a self-validating experimental protocol for robust spectral analysis.

Part 1: Structural Causality and Chromophoric Mechanics

The UV-Vis absorption spectrum of an organic molecule is dictated by electron transitions from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). For this compound, the spectrum is governed by a complex "push-pull" electronic system.

Understanding the causality behind its absorption requires deconstructing the molecule into its constituent auxochromes:

  • The Aniline Core (Baseline): The primary amine (-NH₂) acts as a strong electron-donating group (EDG). The interaction of the nitrogen's non-bonding ( n ) electrons with the aromatic π system results in characteristic π→π∗ and n→π∗ transitions, typically yielding an E2​ band near 230 nm and a B band near 280 nm.

  • The Phenoxy Linkage (-O-Ar): The introduction of the ether linkage at the ortho-position extends the conjugated system. While steric hindrance prevents perfect coplanarity of the two benzene rings, cross-conjugation through the oxygen atom significantly lowers the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift [1].

  • Bromine Substitution (-Br): Positioned at the 5-carbon, the heavy bromine atom introduces spin-orbit coupling. While it is inductively electron-withdrawing, its resonance capability further stabilizes the excited state, increasing the molar absorptivity ( ϵ ) and contributing an additional slight red shift [2].

  • The sec-Butyl Group: This bulky aliphatic moiety at the para-position of the phenoxy ring does not participate directly in π -conjugation. However, its weak positive inductive effect (+I) via hyperconjugation and its significant contribution to the molecule's overall lipophilicity alter the compound's solvation shell. This reduces solvatochromic shifts in polar solvents compared to unsubstituted phenoxyanilines[3].

Part 2: Comparative UV-Vis Performance Data

To establish a predictive baseline, we must compare the target compound against its sequential structural precursors. The table below summarizes the expected spectral shifts as structural complexity increases.

CompoundSubstructural VariancePredicted Primary Band ( λmax​ )Predicted Secondary Band ( λmax​ )Molar Absorptivity ( ϵ ) Trend
Aniline Baseline Core~230 nm~280 nmBaseline
2-Phenoxyaniline + Ether Linkage~240 nm~290 nmModerate Increase (Extended Conjugation)
5-Bromo-2-phenoxyaniline + Heavy Halogen~245 nm~295 nmHigh Increase (Spin-Orbit Coupling)
5-Bromo-2-[4-(sec-butyl)phenoxy]aniline + Lipophilic Alkyl~246 nm~296 nmHighest (Solvation shell stabilization)

Note: Exact λmax​ values are highly solvent-dependent. The above predictions assume a polar protic solvent environment (e.g., Spectroscopic Grade Methanol).

Part 3: Self-Validating Experimental Protocol

To obtain high-fidelity, publication-quality UV-Vis data for 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline, researchers must avoid common pitfalls such as concentration-dependent aggregation (excimer formation) and solvent cutoff interference.

The following protocol is designed as a self-validating system —if the final validation step fails, the data must be discarded and the process restarted.

Step 1: Solvent Selection & Blanking

  • Action: Select Spectroscopic Grade Methanol (UV cutoff ~205 nm).

  • Causality: The polar protic nature of methanol stabilizes the n→π∗ transitions of the amine and ether groups, providing sharp, well-resolved secondary absorption bands.

  • Blanking: Fill two matched quartz cuvettes (10 mm path length) with methanol. Run a baseline correction on a double-beam spectrophotometer to subtract the solvent's optical signature.

Step 2: Serial Dilution Preparation

  • Action: Prepare a 1.0 mM stock solution of the target compound. From this, create a precise serial dilution series: 10 µM, 20 µM, 40 µM, and 80 µM.

  • Causality: Measuring a single concentration is scientifically invalid for novel compounds, as it cannot distinguish between monomeric absorption and intermolecular aggregation artifacts.

Step 3: Spectral Acquisition

  • Action: Scan each concentration from 200 nm to 400 nm at a scan rate of 120 nm/min. Record the exact absorbance values at the identified λmax​ peaks.

Step 4: Beer-Lambert Self-Validation (Critical)

  • Action: Plot Absorbance ( A ) versus Concentration ( c ) for the primary λmax​ . Calculate the linear regression.

  • Validation Rule: The protocol is only successful if the correlation coefficient ( R2 ) is ≥0.999 .

  • Causality: An R2<0.999 indicates that the molecule is aggregating, the detector is saturated, or the cuvettes are contaminated. If validated, the slope of this line represents the exact molar extinction coefficient ( ϵ ), confirming the intrinsic optical properties of the molecule.

Part 4: Workflow Visualization

The following diagram maps the logical flow of the self-validating UV-Vis protocol, ensuring data integrity from sample preparation to final metric extraction.

UVVis_Protocol Start Analyte: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Prep Serial Dilution in Spectroscopic MeOH (10 µM to 80 µM) Start->Prep Dissolve Blank Dual-Beam Baseline Correction (Solvent Blanking) Prep->Blank Cuvette Loading Scan Spectral Acquisition (λ = 200–400 nm) Blank->Scan Zero Subtracted Validate Self-Validation: Beer-Lambert Check (Linearity R² ≥ 0.999) Scan->Validate Absorbance Data Output Determine Extinction Coefficient (ε) and λ_max Validate->Output Confirmed Monomeric State

Self-Validating UV-Vis Spectroscopy Workflow for Substituted Anilines

References

  • National Institutes of Health (PubMed Central). "Experimental (XRD, FT-IR and UV-Vis) and Theoretical Modeling Studies of Schiff Base (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline." Provides foundational data on the UV-Vis shifts caused by phenoxy-ether linkages in aniline derivatives. URL:[Link]

  • PubChem. "2-Bromoaniline - Compound Summary." National Center for Biotechnology Information. Details the heavy-atom and spin-orbit coupling effects of brominated anilines. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline proper disposal procedures

Operational and Disposal Master Plan: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Executive Summary Handling complex halogenated aromatic amines requires moving beyond basic safety data sheets and implementing chemically log...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Plan: 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Executive Summary Handling complex halogenated aromatic amines requires moving beyond basic safety data sheets and implementing chemically logical, self-validating workflows. 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline presents a trifecta of laboratory hazards: the acute toxicity of an aniline core, the environmental persistence of a halogenated aromatic, and the extreme lipophilicity of a bulky sec-butylphenoxy ether linkage. This guide provides authoritative, step-by-step disposal methodologies designed to ensure absolute operational safety and regulatory compliance.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first deconstruct its molecular behavior. As application scientists, we do not just follow rules; we design protocols based on structural causality:

  • The Aniline Core : Aromatic amines are potent oxidants of hemoglobin. Exposure leads to methemoglobinemia, a condition where iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely impairing oxygen transport.

  • The Bromine Substituent : The presence of a halogen atom classifies this compound as a "Halogenated Organic." Halogens dictate that the waste cannot be mixed with standard organic solvents; improper incineration of halogens without specialized scrubbers can generate highly toxic dioxins and corrosive hydrogen bromide gas[1].

  • The sec-Butylphenoxy Group : This bulky ether linkage drastically increases the molecule's octanol-water partition coefficient (LogP). Causality: High lipophilicity means the compound easily penetrates standard nitrile gloves and persists in biological tissues, making it highly recalcitrant to natural microbial degradation[2].

Quantitative Hazard & Stoichiometry Data

Table 1: Physicochemical Proxies & Operational Implications

ParameterEstimated ValueOperational Implication
Molecular Weight ~320.2 g/mol Dictates the stoichiometric ratios required for oxidative destruction.
Halogen Content ~25% (Bromine by mass)Strictly mandates segregation into dedicated halogenated waste streams.
Lipophilicity (LogP) Exceptionally HighHigh risk of dermal absorption; requires double-gloving and limits aqueous solubility.
Target Organ Toxicity Blood / Nervous SystemSpills require immediate containment; methemoglobinemia risk upon exposure.

Table 2: Stoichiometric Matrix for Oxidative Destruction (Per 0.01 mol of Waste)

ReagentAmount RequiredFunction in Self-Validating System
Target Waste 0.01 mol (~3.2 g)The halogenated phenoxyaniline substrate to be destroyed.
Sulfuric Acid (H₂SO₄) 3 L of 1.7 NProtonates the amine to reduce volatility; visually validates via dissolution[3].
Potassium Permanganate 1 L of 0.2 MPrimary oxidant; visually validates reaction progress via persistent purple color[4].
Sodium Bisulfite (NaHSO₃) As needed (Solid)Quenching agent; validates completion via a stark purple-to-clear transition[3].

Disposal & Destruction Workflows

The disposal of 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline must be bifurcated based on the volume of waste generated.

DisposalWorkflow Start Waste Generation: Halogenated Phenoxyaniline Decision Volume & Concentration? Start->Decision Small Micro-Scale Waste (< 3.2g or < 0.01 mol) Decision->Small Dilute/Small Large Macro-Scale / Bulk (> 3.2g) Decision->Large Bulk/Stock Oxidation In-Lab Destruction: Acidified KMnO4 Oxidation Small->Oxidation Segregation Waste Segregation: Halogenated Organic Waste Large->Segregation Quench Quench with NaHSO3 (Self-Validation: Purple to Clear) Oxidation->Quench Incineration EPA-Licensed Incineration (High-Temp Destruction) Segregation->Incineration

Decision matrix and validation workflow for the disposal of halogenated phenoxyanilines.

Protocol A: Macro-Scale Segregation (The Preferred Route)

For bulk quantities (>3.2g), in-lab destruction is inefficient and poses thermal runaway risks. High-temperature incineration by a licensed vendor is the only compliant method for total destruction[1].

  • Compatibility Check : Ensure the primary waste collection container is made of High-Density Polyethylene (HDPE) or PTFE-lined glass. Do not use standard metal cans, as trace moisture can react with halogens to cause structural corrosion.

  • Transfer & Segregation : Funnel the waste into the container. Crucial Causality: Never mix this compound with non-halogenated waste streams (e.g., pure ethanol or acetone). Halogenated organics require specialized incinerator scrubbers to prevent the atmospheric release of dioxins and furans[1].

  • Self-Validation (pH Check) : Before sealing the drum, test the waste stream's pH using a solvent-compatible indicator strip. The pH must be neutral to slightly acidic (pH 5-7). An alkaline environment could deprotonate the amine, drastically increasing its volatility and inhalation risk[5].

  • Labeling : Affix a compliant label explicitly stating: "Halogenated Organic Waste - Toxic Aromatic Amine." Store in a ventilated flammable cabinet until vendor pickup.

Protocol B: Micro-Scale In-Lab Destruction (Acidified Permanganate Oxidation)

For residual amounts or dilute solutions (<0.01 mol), oxidative cleavage of the aromatic ring neutralizes the methemoglobinemia hazard and prevents environmental contamination[2][3].

  • Protonation & Solubilization : In a fume hood, prepare 3 L of 1.7 N sulfuric acid (H₂SO₄) in a 5-L flask. Slowly add 0.01 mol (~3.2 g) of the chemical.

    • Expert Insight: Because the sec-butylphenoxy group makes this molecule highly lipophilic, you may need to pre-dissolve the waste in 50 mL of a miscible solvent (like methanol) before adding the acid.

    • Self-Validation: Observe the transition to a uniform state. The acid protonates the amine to form an anilinium sulfate salt, effectively eliminating volatility[3].

  • Oxidative Cleavage : Add 1 L of 0.2 M potassium permanganate (KMnO₄) to the flask.

    • Self-Validation: The solution will immediately turn a deep, opaque purple. This confirms the presence of active Mn(VII) oxidant, which will systematically cleave the aromatic rings[4].

  • Incubation : Allow the solution to stir vigorously at room temperature for a minimum of 8 hours.

    • Self-Validation: The color must remain purple after 8 hours. If the solution turns brown (indicating MnO₂ formation) or clear prematurely, the oxidant was depleted by the bulky organic groups. Add an additional 100 mL of KMnO₄ and incubate further[3][4].

  • Quenching : Slowly add solid sodium bisulfite (NaHSO₃) under continuous stirring.

    • Self-Validation: The solution will transition from purple to completely colorless. This visual cue is a built-in safety mechanism guaranteeing that all unreacted, environmentally toxic Mn(VII) has been reduced to safe Mn(II)[3].

  • Final Disposal : Once neutralized, the resulting aqueous mixture can be disposed of through standard aqueous waste streams, subject to institutional Environmental Health and Safety (EHS) approval.

Spill Response & Decontamination

In the event of a surface spill:

  • Containment : Immediately cover the spill with a chemically inert absorbent (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels, as halogenated amines can react unpredictably.

  • Neutralization : Wash the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate any residual free amine, rendering it water-soluble and non-volatile.

  • Validation : Swab the area and check the pH of the residual moisture to ensure the surface has been fully neutralized before final water rinsing.

References

  • Chemical Waste Disposal Guidelines: Prudent Practices for Disposal of Chemicals from Laboratories. ust.hk. 3

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. epfl.ch. 4

  • GUIDELINES ON SCHEDULED WASTE MANAGEMENT. utar.edu.my.

  • Safety: Chemical Compatibility, and Waste. ku.edu. 5

  • EPA Test Guidelines (Federal Register). epa.gov. 1

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. nih.gov. 2

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

Advanced Safety and Operational Guide for Handling 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline As a specialized halogenated diphenyl ether derivative containing an aniline core, 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline presen...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

As a specialized halogenated diphenyl ether derivative containing an aniline core, 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline presents unique and severe occupational hazards. While standard aniline is highly toxic, the addition of the bulky sec-butyl phenoxy group and the bromine atom drastically increases the molecule's lipophilicity (LogP). This structural modification allows the compound to bypass aqueous biological barriers and penetrate standard laboratory personal protective equipment (PPE) with alarming speed.

This guide provides drug development professionals and researchers with the mechanistic reasoning, self-validating protocols, and logistical frameworks required to handle this compound safely.

Chemical Risk Profile & Causality

To handle this compound safely, you must understand the causality behind its toxicity. The hazards are driven by two distinct structural features:

  • The Aniline Core (Systemic Toxicity): Like all primary aromatic amines, this compound is rapidly absorbed through the skin, lungs, and gastrointestinal tract [1]. Once in the bloodstream, it undergoes hepatic N-hydroxylation via CYP450 enzymes. The resulting arylhydroxylamine metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin. This severely impairs oxygen transport, leading to tissue hypoxia and cyanosis[1].

  • The Halogenated Ether Moieties (Permeation Enhancers): The 5-bromo and 4-(sec-butyl)phenoxy substituents make this molecule exceptionally hydrophobic. Because it is highly soluble in lipids, it will dissolve into and diffuse through non-polar polymeric barriers—such as standard nitrile gloves—in a matter of minutes [2].

ToxicityMechanism A 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (High LogP / Lipophilic) B Rapid Dermal & Inhalation Absorption A->B C Hepatic CYP450 N-Hydroxylation B->C D Arylhydroxylamine Metabolite Formation C->D E Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+) D->E F Tissue Hypoxia & Systemic Cyanosis E->F

Metabolic pathway of aniline-induced methemoglobinemia and subsequent tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. Nitrile gloves have a poor compatibility rating against aniline derivatives and are strictly prohibited for primary contact[2].

Table 1: Quantitative Glove Compatibility & Hazard Data

Metric / MaterialRating / ValueMechanistic Rationale
Butyl Rubber Gloves Excellent (>480 min breakthrough)High-density isobutylene-isoprene copolymer provides a dense steric barrier against large, non-polar aromatic ethers[2].
PVA Gloves Excellent (>480 min breakthrough)Polyvinyl alcohol is highly hydrophilic, inherently repelling lipophilic organic compounds.
Nitrile Gloves Poor (<30 min breakthrough)Non-polar butadiene segments allow rapid dissolution and permeation of lipophilic anilines[2]. Do not use.
OSHA PEL (Aniline base) 5 ppm (19 mg/m³)Carries a strict "Skin" designation due to the extreme risk of dermal absorption [3].

Required PPE Ensemble:

  • Hands: Heavy-duty Butyl rubber or Polyvinyl Alcohol (PVA) gloves. If high dexterity is required for micro-weighing, double-glove with extended-cuff neoprene over a thin nitrile inner layer, changing the outer layer immediately upon suspected contact[2].

  • Body: Fully buttoned, chemical-resistant lab coat (Tyvek or similar non-woven barrier preferred over standard cotton, which can absorb and hold the chemical against the skin)[2].

  • Eyes: Tight-fitting chemical splash goggles (safety glasses are insufficient due to vapor hazards)[3].

Operational Workflows & Self-Validating Protocols

All operations involving 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline must be conducted within a certified chemical fume hood or an inert glove box[3].

Protocol A: Dispensing and Transfer
  • Step 1: Environmental Validation. Before unsealing the chemical, verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm).

    • Self-Validation Check: Tape a small strip of tissue paper to the bottom edge of the sash. It must be drawn steadily inward, confirming positive directional airflow away from the operator.

  • Step 2: Containment Setup. Line the fume hood workspace with a highly absorbent, plastic-backed bench pad. Place the analytical balance directly on this pad.

  • Step 3: Transfer. Use dedicated, disposable anti-static spatulas (if solid) or positive-displacement pipettes (if liquid/oil). Avoid using glass syringes that require forceful plunger action, which could generate aerosols.

  • Step 4: Sealing. Immediately flush the primary container with inert gas (Argon/Nitrogen) to prevent oxidative degradation, seal tightly, and return to secondary containment.

Protocol B: Post-Handling Decontamination
  • Step 1: Primary Cleaning. Wipe down all spatulas, balance surfaces, and fume hood decks with a solvent capable of dissolving the lipophilic compound (e.g., Ethanol or Isopropanol), followed immediately by warm water and mild soap[1].

  • Step 2: Chemical Validation.

    • Self-Validation Check: To guarantee the workspace is safe for the next user, swab the cleaned area with a dry filter paper and expose it to a dilute acidic solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent). The absence of a bright yellow Schiff base color change validates that the surface is 100% free of primary aromatic amine residues.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE PPE Don Butyl/PVA Gloves, Lab Coat, Goggles Start->PPE Transfer Weighing/Transfer in Fume Hood PPE->Transfer Reaction Closed-System Reaction (Avoid Heat/Flames) Transfer->Reaction Decon Decontaminate Surfaces (Ethanol + Soap) Reaction->Decon Waste Dispose as Hazardous Aromatic Amine Waste Decon->Waste

Step-by-step operational workflow for handling hazardous lipophilic aniline derivatives.

Emergency Response & Medical Logistics

Because this compound is a systemic poison, immediate action is required upon exposure. Rescuers must prioritize their own protection (SCBA and chemical-protective clothing) before assisting victims[1].

  • Dermal Exposure: The lipophilicity of the sec-butyl phenoxy group means absorption begins instantly. Remove contaminated clothing immediately. Flush the skin with copious amounts of plain water for 2 to 3 minutes, then wash thoroughly with mild soap[1]. Do not use harsh solvents (like acetone) on the skin, as they will strip dermal lipids and accelerate the compound's absorption into the bloodstream.

  • Inhalation: Move the victim to fresh air. Administer 100% supplemental oxygen if breathing is difficult[3].

  • Medical Surveillance: Monitor the victim for signs of methemoglobinemia, including cyanosis (blue discoloration of lips, nail beds, and mucous membranes), fatigue, and confusion[4]. Emergency medical personnel should be informed that the compound is an aniline derivative; intravenous Methylene Blue is the standard clinical antidote for severe methemoglobinemia.

Waste Disposal Logistics

Improper disposal of halogenated aromatic amines poses severe environmental and facility risks.

  • Segregation: Never mix 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline waste with strong oxidizers (e.g., nitric acid, peroxides), strong acids, or transition metal salts (iron, zinc). Anilines are electron-rich and can undergo violent, highly exothermic oxidation reactions[3].

  • Containment: Collect all liquid and solid waste in high-density polyethylene (HDPE) or glass containers. Do not use low-density plastics, as the lipophilic nature of the compound will cause permeation and structural degradation of the container over time.

  • Labeling: Clearly label the waste as "Hazardous Aromatic Amine / Halogenated Organic Waste - Toxic." Double-bag all contaminated solid waste (gloves, bench pads, wipes) in clear, heavy-duty plastic bags before transferring to the facility's hazardous waste accumulation area[3].

References

  • Centers for Disease Control and Prevention (CDC) - Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Aniline. Available at:[Link]

  • Washington State University (WSU) Environmental Health and Safety. Standard Operating Procedures: Aniline. Available at: [Link]

  • Rutgers University, Institutional Planning and Operations (REHS). Hazardous Material Use and Management. Available at: [Link]

  • Bloom Tech. What are the health and safety guidelines for Aniline in workplaces? Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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